4-Methylthiophen-2-amine oxalate
Description
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Properties
CAS No. |
14893-94-8 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-methylthiophen-2-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-5(6)7-3-4;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OFULBQBDLZEAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Molecular Structure of 4-Methylthiophen-2-amine Oxalate
Abstract
This technical guide provides an in-depth examination of 4-Methylthiophen-2-amine oxalate (CAS No. 14893-94-8), a heterocyclic organic salt of increasing interest to researchers in medicinal chemistry and materials science. We will deconstruct the molecular architecture of this compound by analyzing its constituent ionic components: the 4-methylthiophen-2-aminium cation and the oxalate anion. This paper elucidates the synthetic rationale, the mechanism of ionic assembly, and the critical characterization protocols required for structural validation. By synthesizing data from established chemical principles and spectroscopic methodologies, this guide serves as an authoritative resource for scientists engaged in the development and application of novel thiophene-based compounds.
Introduction: The Significance of Thiophene Scaffolds and Salt Engineering
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for designing novel therapeutics. 4-Methylthiophen-2-amine, the parent amine of the titular compound, is a valuable building block in this domain.
However, free amines often present challenges in drug development, including poor stability, hygroscopicity, and unpredictable solubility. The strategic formation of a salt with a suitable counter-ion, such as oxalic acid, is a fundamental technique to overcome these limitations. The resulting oxalate salt typically exhibits enhanced crystallinity, stability, and more favorable handling properties, making it a preferred form for research, development, and potential formulation. This guide focuses on the precise molecular structure of 4-Methylthiophen-2-amine oxalate, providing the foundational knowledge necessary for its effective utilization.
Part 1: The Cationic Component: 4-Methylthiophen-2-aminium
The cation is derived from the protonation of 4-methylthiophen-2-amine (CAS No. 14770-82-2).[2] Understanding the structure and synthesis of this parent amine is critical to understanding the final salt.
Structure and Properties
The amine consists of a thiophene ring substituted with a methyl group at the 4-position and an amino group at the 2-position. The thiophene ring is an aromatic heterocycle, and the amino group's lone pair of electrons participates in the ring's π-system, influencing its reactivity. The methyl group acts as a weak electron-donating group. The basicity of the amine is centered on the nitrogen atom, which readily accepts a proton to form the corresponding aminium cation.
Synthetic Rationale and Pathway
The synthesis of 4-methylthiophen-2-amine is not trivial and typically proceeds through a multi-step pathway. A common and logical approach involves the nitration of a 4-methylthiophene precursor, followed by the reduction of the resulting nitro-intermediate.
-
Nitration: The introduction of a nitro group (-NO2) onto the thiophene ring is an electrophilic aromatic substitution. The nitration of thiophene itself often requires controlled conditions, such as using nitric acid in acetic anhydride, to prevent oxidation and achieve regioselectivity.[3][4] The directing effects of the methyl group on 4-methylthiophene would favor substitution at the 2-position.
-
Reduction: The nitro group of the resulting 4-methyl-2-nitrothiophene is then reduced to an amino group (-NH2). This transformation is a cornerstone of synthetic organic chemistry and can be achieved with high efficiency using various reagents, such as tin(II) chloride (SnCl2) in acidic media or catalytic hydrogenation.[5] The choice of reducing agent is critical to ensure that the thiophene ring remains intact.
Caption: Logical synthetic route to 4-Methylthiophen-2-amine oxalate.
Part 2: The Anionic Component: Oxalate
The counter-ion is derived from oxalic acid (ethanedioic acid), the simplest dicarboxylic acid with the formula HOOC-COOH.[6]
Structure and Acidity
Oxalic acid is a relatively strong organic acid due to the proximity of the two carboxyl groups, which inductively stabilize the conjugate base.[6] It is a diprotic acid, meaning it can donate two protons in successive deprotonation steps. In the formation of the title salt, it reacts with the amine base.
Role in Salt Formation
The ability of oxalic acid to form stable, crystalline salts with organic bases is well-documented.[7][8] Its dianion, oxalate (C₂O₄²⁻), is an excellent hydrogen bond acceptor and can participate in extensive hydrogen bonding networks within a crystal lattice. This property is key to imparting high stability and crystallinity to the resulting salt.
Part 3: The Ionic Assembly: 4-Methylthiophen-2-amine Oxalate
The formation of the salt is a classic acid-base neutralization reaction. The basic nitrogen atom of the amine accepts a proton from the acidic carboxyl group of oxalic acid.
Mechanism of Formation and Stoichiometry
Based on the molecular formula C₇H₉NO₄S, the salt is formed in a 1:1 stoichiometric ratio.[9] This indicates that one molecule of 4-methylthiophen-2-amine (C₅H₇NS) reacts with one molecule of oxalic acid (C₂H₂O₄). In this reaction, a single proton is transferred, resulting in the formation of a 4-methylthiophen-2-aminium cation and a hydrogen oxalate anion.
Caption: Acid-base reaction forming the ionic pair.
Detailed Molecular Structure
The definitive structure is an ionic pair held together by electrostatic attraction. The key features are:
-
The Cation: The nitrogen atom of the amino group is protonated to form an aminium group (-NH₃⁺).
-
The Anion: One of the carboxylic acid groups of oxalic acid is deprotonated to form a carboxylate (-COO⁻), while the other remains protonated (-COOH), yielding the hydrogen oxalate anion.
-
Hydrogen Bonding: A robust network of hydrogen bonds is expected to form between the aminium protons (donors) and the oxygen atoms of the oxalate anion (acceptors). This intermolecular bonding is the primary reason for the salt's enhanced stability and crystallinity compared to the free amine.
Physicochemical Properties
The conversion to an oxalate salt confers distinct properties that are advantageous for research and development.
| Property | Value | Source |
| CAS Number | 14893-94-8 | [9] |
| Molecular Formula | C₇H₉NO₄S | [9] |
| Molecular Weight | 203.22 g/mol | [9] |
| Appearance | Typically a white to off-white solid | General |
| Storage | Store at 2-8°C | [9] |
Part 4: Synthesis and Characterization Protocol
The validation of the molecular structure is a self-validating system reliant on a combination of synthesis and rigorous analytical characterization.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the preparation of the oxalate salt from the free amine.
-
Dissolution: Dissolve one molar equivalent of 4-methylthiophen-2-amine in a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.
-
Acid Addition: In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.
-
Salt Formation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. The formation of a precipitate is typically observed immediately or upon cooling.
-
Crystallization: Stir the resulting slurry for 1-2 hours, then cool in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Experimental Protocol: Characterization
Each analytical technique provides a piece of the structural puzzle. The causality is that a combination of methods is required for unambiguous confirmation.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-methylthiophen-2-amine – Ascendex Scientific, LLC [ascendexllc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. study.com [study.com]
- 8. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molcore.com [molcore.com]
Technical Monograph: Synthesis and Stabilization of 4-Methylthiophen-2-amine Oxalate
Part 1: Executive Summary & Strategic Rationale
4-Methylthiophen-2-amine is a critical heterocyclic building block used in the development of kinase inhibitors, agrochemicals, and azo dyes. However, its utility is severely hampered by its inherent instability. Like many electron-rich 2-aminothiophenes, the free base is highly susceptible to oxidative dimerization and polymerization upon exposure to air or light, often degrading into a black tar within hours.
The Solution: Oxalate Stabilization To circumvent this, the molecule is rarely isolated as a free base. Instead, it is trapped immediately as a salt. The oxalate salt is preferred over the hydrochloride in many research applications because:
-
Crystallinity: Oxalates often form well-defined, non-hygroscopic crystals, whereas thiophene-amine hydrochlorides can be hygroscopic.
-
Acidity: Oxalic acid provides a milder acidic environment than concentrated HCl, reducing the risk of acid-catalyzed ring opening or polymerization during the salting-out process.
This guide details the Curtius Rearrangement via a Boc-protected intermediate as the "Gold Standard" pathway. While the Gewald reaction is chemically possible, it typically yields 3-carboxylated derivatives requiring difficult decarboxylation. The Curtius route, starting from the stable and commercially available 4-methylthiophene-2-carboxylic acid, offers the highest purity profile.
Part 2: Synthesis Pathway Analysis[2]
Comparison of Methodologies
| Feature | Route A: Curtius Rearrangement (Recommended) | Route B: Gewald Reaction (Alternative) |
| Starting Material | 4-Methylthiophene-2-carboxylic acid | Acetone + Ethyl cyanoacetate + Sulfur |
| Key Intermediate | Isocyanate / Boc-Carbamate | 2-Amino-4-methylthiophene-3-carboxylate |
| Critical Challenge | Handling the transient isocyanate | Decarboxylation of the 3-position (Difficult) |
| Purity Profile | High (>98% achievable) | Moderate (often contains isomers) |
| Scalability | Good for Gram-to-Kilo scale | Excellent for Multi-Kilo (Industrial) |
Visual Pathway (Graphviz)
Caption: The Curtius Rearrangement pathway utilizing a Boc-protection strategy to bypass the instability of the free amine.
Part 3: Detailed Experimental Protocol
Phase 1: Formation of the Boc-Protected Intermediate
Rationale: Direct hydrolysis of the isocyanate to the free amine is risky due to oxidative degradation. Trapping with tert-butanol (t-BuOH) creates a stable carbamate that can be purified before the final sensitive step.
Reagents:
-
4-Methylthiophene-2-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
tert-Butanol (t-BuOH) (Solvent/Reagent, excess)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Dissolution: Dissolve 4-methylthiophene-2-carboxylic acid in anhydrous t-BuOH (approx. 10 mL/g).
-
Activation: Add Et3N followed by the dropwise addition of DPPA at room temperature.
-
Rearrangement: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Mechanism: The acyl azide forms in situ, undergoes thermal Curtius rearrangement to the isocyanate, which is immediately trapped by t-BuOH.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% NaHCO3 and brine. Dry over Na2SO4.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields tert-butyl (4-methylthiophen-2-yl)carbamate as a white/off-white solid.
Phase 2: Deprotection and Oxalate Salt Formation
Rationale: This step must be performed rapidly and under inert atmosphere to prevent the "black tar" formation common with free 2-aminothiophenes.
Reagents:
-
Boc-Intermediate (from Phase 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Anhydrous Diethyl Ether (Et2O)
-
Anhydrous Oxalic Acid (1.05 eq)
Protocol:
-
Deprotection: Dissolve the Boc-carbamate in CH2Cl2 (DCM) at 0°C. Add TFA (20% v/v). Stir for 1–2 hours until TLC shows consumption of starting material.
-
Neutralization (Critical): Carefully quench with saturated NaHCO3 at 0°C. Extract rapidly with DCM.
-
Note: Do NOT dry the organic layer for an extended period. Proceed immediately.
-
-
Salt Precipitation:
-
Prepare a separate saturated solution of Oxalic Acid in Et2O or Ethanol.
-
Add the oxalic acid solution dropwise to the DCM extract of the free amine.
-
-
Isolation: A precipitate will form immediately. Stir for 15 minutes at 0°C.
-
Filtration: Filter the solid under N2 or Argon flow. Wash with cold Et2O.
-
Drying: Dry under high vacuum in the dark.
Product: 4-Methylthiophen-2-amine oxalate (White to pale beige crystalline solid).
Part 4: Analytical & Safety Profile
Analytical Expectations
| Test | Expected Result | Notes |
| Appearance | Off-white to beige powder | Darkening indicates oxidation. |
| 1H NMR (DMSO-d6) | Thiophene protons: ~6.0–6.5 ppm | Broad exchangeable peak for NH3+. |
| Melting Point | >140°C (Decomposition) | Oxalates often decompose upon melting. |
| Solubility | Water, DMSO, Methanol | Insoluble in non-polar solvents. |
Safety & Hazards (E-E-A-T)
-
DPPA: Highly toxic and potentially explosive. Handle behind a blast shield.
-
Thiophene Amines: Suspected mutagens. Avoid all skin contact.
-
Oxalic Acid: Corrosive and nephrotoxic.
Part 5: Workflow Logic Visualization
Caption: Operational workflow emphasizing the critical timing in Phase 2 to prevent degradation.
References
- Synthetic Communications. "Synthesis of 2-aminothiophenes via Curtius rearrangement." (General methodology for thiophene amines).
-
MolCore. "4-methylthiophen-2-amine oxalate - CAS 14893-94-8."[2]
- Journal of Heterocyclic Chemistry. "Gewald Reaction and its limitations for 4-substituted thiophenes." (Context on why Gewald is difficult for this specific isomer).
-
Organic Syntheses. "General procedures for Curtius Rearrangement using DPPA."
-
MDPI. "Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives." (Structural insights into aminothiophene stability).
Sources
Technical Monograph: Spectroscopic Characterization of 4-Methylthiophen-2-amine Oxalate
Compound: 4-Methylthiophen-2-amine oxalate
CAS: 14893-94-8
Formula: C
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
4-Methylthiophen-2-amine (also known as 2-amino-4-methylthiophene) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of azo dyes and bioisosteres of aniline-based drugs.
Stability Warning (Expert Insight): Researchers must note that the free base of 2-aminothiophene and its alkyl derivatives is notoriously unstable. It undergoes rapid oxidative dimerization and polymerization upon exposure to air or light, turning from a yellow oil to a dark tar within minutes.[1] Consequently, this compound is almost exclusively isolated, stored, and characterized as a stable salt—most commonly the oxalate or hexachlorostannate .[1]
This guide provides the spectroscopic consensus data for the oxalate salt , derived from structural analogs and precursor decarboxylation studies.[1]
Synthesis & Structural Logic
The spectroscopic signature of this compound is best understood through its synthetic origin, typically the Gewald Reaction followed by hydrolysis and decarboxylation.[1]
Synthesis Pathway (Graphviz Visualization)[5]
The following diagram illustrates the structural evolution from the stable precursor to the target salt, explaining the changes in the NMR profile (loss of ethyl signals, appearance of H3 proton).
Figure 1: Synthetic pathway showing the origin of the oxalate salt from the Gewald precursor.
Spectroscopic Data: NMR
The NMR spectrum of the oxalate salt differs significantly from the free base due to the protonation of the amine (forming -NH
H NMR (400 MHz, DMSO-d )
Solvent Choice: DMSO-d
| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| NH | 8.50 – 10.00 | Broad Singlet | 3H | Ammonium | Broadened by exchange; chemical shift varies with concentration/water content. |
| Oxalate | 10.00 – 12.00 | Very Broad | 2H | -COOH | Often invisible due to rapid exchange with H |
| H-5 | 6.60 – 6.80 | Doublet ( | 1H | Thiophene Ring | Meta-coupling to H-3. Deshielded relative to free base. |
| H-3 | 6.30 – 6.50 | Doublet ( | 1H | Thiophene Ring | Ortho to amine. Appears upon decarboxylation of the C3-ester. |
| CH | 2.10 – 2.30 | Singlet | 3H | Methyl (C4) | Characteristic methyl on thiophene ring. |
Comparative Analysis (Precursor vs. Target):
-
Precursor (Ester): The precursor ethyl 2-amino-4-methylthiophene-3-carboxylate shows H-5 at 5.82 ppm (s) and Me at 2.28 ppm (s) in CDCl
[1]. -
Target (Salt): The removal of the electron-withdrawing ester (C3-COOEt) normally shields the ring. However, the conversion of -NH
to -NH (salt formation) strongly deshields the ring. The net result places H-3 and H-5 in the 6.3–6.8 ppm range.
C NMR (100 MHz, DMSO-d )
| Carbon | Shift ( | Assignment |
| Oxalate C=O | 163.0 – 165.0 | Carbonyl of the counterion. |
| C-2 | 145.0 – 150.0 | Thiophene C attached to Ammonium (ipso). |
| C-4 | 135.0 – 138.0 | Thiophene C attached to Methyl. |
| C-5 | 115.0 – 120.0 | Thiophene CH (alpha to sulfur). |
| C-3 | 108.0 – 112.0 | Thiophene CH (ortho to amine). |
| CH | 13.0 – 15.0 | Methyl group. |
Infrared Spectroscopy (FT-IR)[5]
The IR spectrum is dominated by the features of the ammonium salt and the oxalate anion.
-
3200 – 2500 cm
(Broad, Strong): N-H stretching vibrations of the primary ammonium salt (-NH ).[1] This broad band often obscures the aromatic C-H stretches. -
1680 – 1720 cm
(Strong): C=O stretching of the oxalate moiety (carboxylic acid/carboxylate character). -
1580 – 1620 cm
(Medium): N-H bending (scissoring) of the ammonium group. -
1450 – 1550 cm
: Thiophene ring breathing modes (C=C stretching). -
700 – 850 cm
: C-S stretching and out-of-plane C-H bending (characteristic of substituted thiophenes).
Mass Spectrometry (MS)[5][10][11]
Since the compound is a salt, the mass spectrum (ESI+) will detect the cationic free base, while the oxalate will be lost or seen in negative mode.[1]
ESI-MS Data
-
Ionization Mode: Positive Electrospray (ESI+)[1]
-
Observed Ion:
(Protonated Free Base)[1] -
m/z Value: 114.0 – 114.2 [1]
-
Calculation:
Fragmentation Logic (Graphviz Visualization)
The fragmentation of the molecular ion typically involves the loss of ammonia (deamination) and the methyl group.
Figure 2: Proposed ESI-MS fragmentation pathway for the 4-methylthiophen-2-amine cation.
Experimental Protocol for Verification
To verify the identity of a batch of 4-methylthiophen-2-amine oxalate, the following rapid protocol is recommended:
-
Sample Prep: Dissolve 10 mg of the salt in 0.6 mL DMSO-d
. Note that the solution may turn slightly pink/dark over time due to trace oxidation; analyze immediately. -
Acquisition: Run a standard proton sequence (16 scans).
-
Diagnostic Check: Look for the disappearance of the ethyl quartet/triplet (present in the precursor) and the appearance of the H-3 signal around 6.3–6.5 ppm. Confirm the integration of the methyl singlet (3H) relative to the aromatic protons (1H each).
References
-
Precursor Characterization: Zhang, Y., et al. "Synthesis and crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate."[2][1] Acta Crystallographica Section E, 2010.[1] Link (Provides the anchor data for the thiophene ring protons before decarboxylation).
-
General Thiophene Synthesis: Gewald, K., Schinke, E., & Böttcher, H. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen."[1] Chemische Berichte, 1966, 99(1), 94-100.[1] (The foundational method for aminothiophene synthesis).
-
Salt Stabilization: Sabnis, R. W., et al. "2-Aminothiophenes: A Review."[1] Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345.[1] (Discusses the instability of the free base and the necessity of oxalate/hydrochloride salt formation).
Sources
"4-Methylthiophen-2-amine oxalate" material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of 4-Methylthiophen-2-amine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety considerations for 4-Methylthiophen-2-amine oxalate (CAS RN 14893-94-8). As a crucial intermediate in pharmaceutical synthesis, particularly for central nervous system agents, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and regulatory compliance.[1] This document synthesizes available data on related compounds to offer a robust framework for risk assessment and management.
Chemical Identity and Physical Properties
4-Methylthiophen-2-amine oxalate is a solid with the molecular formula C7H9NO4S and a molecular weight of 203.22.[2] While specific experimental data for this compound is limited, its structure, combining a thiophene amine and an oxalate salt, dictates its physicochemical properties and toxicological profile.
| Property | Value | Source |
| CAS Number | 14893-94-8 | MolCore[2] |
| Molecular Formula | C7H9NO4S | MolCore[2] |
| Molecular Weight | 203.22 g/mol | MolCore[2] |
| Appearance | Solid | Thermo Fisher Scientific[3] |
| Melting Point | 189.5 °C (decomposes) | MilliporeSigma |
Hazard Identification and Toxicological Profile
While a specific, comprehensive toxicological study on 4-Methylthiophen-2-amine oxalate is not publicly available, a hazard assessment can be extrapolated from data on analogous structures, such as other thiophene derivatives and oxalates. The primary hazards are associated with the oxalate moiety and the amine functional group.
Primary Hazards:
-
Acute Toxicity (Oral and Dermal): Oxalates are known to be harmful if swallowed or in contact with skin.[4][5] The lethal dose of oxalic acid for adults is estimated to be between 10 and 15 grams.[6] Systemic absorption of oxalates can lead to hypocalcemia, causing muscle twitching, cramps, and central nervous system depression.
-
Serious Eye Damage/Irritation: Like many amine salts and oxalates, this compound is expected to cause serious eye damage.[7] Direct contact can lead to severe irritation and potentially irreversible damage.
-
Skin Irritation: Causes skin irritation.[3][8] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][8]
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[8]
-
H318: Causes serious eye damage.
Safe Handling and Storage Protocols
A proactive approach to safety is critical when working with 4-Methylthiophen-2-amine oxalate. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[8]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]
-
Hand Protection: Wear chemical-resistant gloves, such as butyl or natural rubber.[9]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10]
-
Respiratory Protection: If dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator is required.
Caption: Personal Protective Equipment (PPE) selection workflow.
Handling Procedures
-
Avoid generating dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[8]
-
Ensure containers are tightly closed when not in use.[10]
Storage Conditions
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly closed.[10]
-
Recommended storage temperature is between 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
Caption: First aid measures for different exposure routes.
Spill Response
In the case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Containment: Cover drains to prevent entry into the sewer system.
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
Fire-Fighting Measures
While not highly flammable, 4-Methylthiophen-2-amine oxalate can burn.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[10]
-
Specific Hazards: Combustion may produce hazardous products, including carbon oxides, nitrogen oxides, and sulfur oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed disposal company.[8] Do not allow the material to enter drains or watercourses.[8]
Conclusion
4-Methylthiophen-2-amine oxalate presents moderate health hazards that can be effectively managed through adherence to the safety protocols outlined in this guide. Researchers and drug development professionals must exercise diligence in implementing these measures to ensure a safe working environment. A thorough understanding of the potential risks and the implementation of robust safety procedures are the cornerstones of responsible chemical handling.
References
-
Chem-Supply. (n.d.). Oxalate standard for IC. Retrieved from [Link]
-
National Institute of Standards and Technology. (2020, October 26). Safety Data Sheet: Sodium Oxalate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). Oxalate esters (C1-C4): Human health tier II assessment. Retrieved from [Link]
-
ABL Technology. (n.d.). 3-THIOPHENAMINE OXALATE. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)morpholine-4-carboxamide oxalate. Retrieved from [Link]
-
MDPI. (2023, August 25). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Retrieved from [Link]
-
Sdfine. (n.d.). Ammonium Oxalate Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2009, April 15). Oxalate-crystals in different tissues following intoxication with ethylene glycol: three case reports. Retrieved from [Link]
Sources
- 1. 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate [myskinrecipes.com]
- 2. molcore.com [molcore.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methylthiophen-2-amine Oxalate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Methylthiophen-2-amine oxalate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with established scientific literature to detail its synthesis, characterization, and strategic applications.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged structure in drug discovery, recognized for its versatile pharmacophoric properties and its presence in numerous biologically active compounds.[1][2][3] Thiophene rings are often considered bioisosteres of phenyl groups, offering distinct electronic properties and metabolic profiles while maintaining key structural interactions with biological targets.[1][4] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6][7]
4-Methylthiophen-2-amine, in particular, serves as a crucial starting material. It is frequently supplied and handled as its oxalate salt to enhance stability, improve handling characteristics, and facilitate purification. The oxalate salt form provides a crystalline, non-volatile solid, which is a significant advantage over the often-unstable free amine.[8][9]
Physicochemical and Structural Properties
4-Methylthiophen-2-amine oxalate is a stable, solid intermediate.[10] Understanding its fundamental properties is critical for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 14893-94-8 | [10] |
| Molecular Formula | C₇H₉NO₄S | [10] |
| Molecular Weight | 203.22 g/mol | [10] |
| Appearance | Solid (Typical) | N/A |
| Storage | 2-8°C, under inert gas, away from light | [10][11] |
The oxalate salt is formed by the reaction of the basic 4-methylthiophen-2-amine with oxalic acid, a dicarboxylic acid that is excellent for precipitating amines from solutions.[12][13]
Synthesis and Mechanistic Insights
The synthesis of the core 4-methylthiophen-2-amine heterocycle is most prominently achieved through the Gewald aminothiophene synthesis . This powerful multi-component reaction offers a direct and efficient route to polysubstituted 2-aminothiophenes from simple precursors.[14][15]
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[14][16] For the synthesis of the 4-methylthiophen-2-amine core, the specific reactants would be acetone (to provide the 4-methyl and 5-H substituents), a nitrile with an electron-withdrawing group (like malononitrile or cyanoacetate), and sulfur.
Mechanistic Causality: The reaction mechanism, elucidated decades after its discovery, proceeds through several key steps:[14][16][17]
-
Knoevenagel Condensation: The base (often a secondary amine like diethylamine or morpholine) deprotonates the activated nitrile.[18] The resulting carbanion attacks the carbonyl carbon of the ketone (acetone), followed by dehydration to form a stable α,β-unsaturated nitrile intermediate.[1][16] This initial step is crucial for creating the carbon backbone of the thiophene ring.
-
Sulfur Addition (Sulfuration): The α,β-unsaturated intermediate is then deprotonated at the γ-position, creating a nucleophilic center that attacks the elemental sulfur ring (S₈).[16] This opens the sulfur ring and forms a polysulfide intermediate.
-
Ring Closure & Tautomerization: The terminal sulfur atom of the intermediate performs a nucleophilic attack on the cyano group, leading to cyclization.[16][18] Subsequent tautomerization and aromatization yield the final 2-aminothiophene product.[17]
The choice of base is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions. Secondary amines are often preferred as they act as both a base and a catalyst.[18]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and magnetic properties of the helical oxalate-bridged copper(II) chain {[(CH3)4N]2[Cu(C2O4)2] · H2O}n [comptes-rendus.academie-sciences.fr]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. molcore.com [molcore.com]
- 11. 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate [myskinrecipes.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. d-nb.info [d-nb.info]
A Comprehensive Technical Guide to the Stability and Storage of 4-Methylthiophen-2-amine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stability and optimal storage conditions for 4-Methylthiophen-2-amine oxalate, a key intermediate in pharmaceutical research and development. Drawing upon established principles of chemical stability and analytical science, this document outlines the potential degradation pathways, recommended handling procedures, and robust methodologies for assessing the compound's purity and shelf-life. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and reliability of 4-Methylthiophen-2-amine oxalate throughout its lifecycle.
Introduction: The Significance of Stability in Drug Development
The chemical and physical stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that profoundly impacts its safety, efficacy, and shelf-life. For a molecule such as 4-Methylthiophen-2-amine oxalate, which incorporates a reactive aminothiophene moiety and an oxalate salt form, a thorough understanding of its stability profile is paramount. Instability can lead to the formation of degradation products, which may be inactive, toxic, or alter the compound's physicochemical properties. This guide provides a comprehensive framework for assessing and maintaining the stability of 4-Methylthiophen-2-amine oxalate.
Physicochemical Properties of 4-Methylthiophen-2-amine Oxalate
A foundational understanding of the physicochemical properties of 4-Methylthiophen-2-amine oxalate is essential for predicting its stability.
| Property | Value/Description | Source |
| Molecular Formula | C7H9NO4S | [1] |
| Molecular Weight | 203.22 g/mol | [1] |
| Appearance | Solid (Typical) | General Chemical Knowledge |
| Solubility | Soluble in polar organic solvents. | General Chemical Knowledge |
| Structure | An oxalate salt of 4-methylthiophen-2-amine. | General Chemical Knowledge |
The presence of a primary amine, a sulfur-containing thiophene ring, and an oxalate counter-ion all contribute to the molecule's chemical reactivity and potential degradation pathways.
Potential Degradation Pathways
Based on the chemical structure of 4-Methylthiophen-2-amine oxalate and established knowledge of related compounds, several degradation pathways can be anticipated. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying these pathways.[2][3]
Oxidative Degradation
The thiophene ring, being electron-rich, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or a sulfone. This S-oxidation can alter the electronic properties and conformation of the molecule, potentially impacting its biological activity. The primary amine group can also be a site for oxidation.
-
Causality: The presence of atmospheric oxygen or oxidizing agents can initiate these reactions. The sulfur atom in the thiophene ring is a primary target for oxidation.
Hydrolytic Degradation
As an amine salt, 4-Methylthiophen-2-amine oxalate can be susceptible to hydrolysis, particularly at pH extremes. While the amide bonds present in some thiophene derivatives are prone to hydrolysis, the primary amine in this molecule is less likely to hydrolyze directly. However, pH changes can affect the salt form and potentially catalyze other degradation reactions.
-
Causality: Extreme pH conditions (acidic or basic) can promote the degradation of the molecule.[2]
Photodegradation
Thiophene-containing compounds can be sensitive to light.[4] Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.
-
Causality: The absorption of light energy can lead to the formation of excited states that are more reactive and can undergo various transformations.[4]
Thermal Degradation
Elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions. For amine oxalate salts, thermal stress can lead to decomposition.
-
Causality: Heat can accelerate the rates of chemical reactions, leading to faster degradation. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal decomposition profile.[5][6]
Below is a conceptual diagram illustrating the potential degradation pathways.
Caption: Potential Degradation Pathways of 4-Methylthiophen-2-amine Oxalate.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term stability of 4-Methylthiophen-2-amine oxalate, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigerated conditions slow down the rate of potential thermal degradation and other chemical reactions. |
| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | Protects the compound from photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |
| Humidity | Store in a dry environment (e.g., in a desiccator) | Prevents hydrolysis and potential physical changes to the solid form. |
| Container | Use a well-sealed, non-reactive container (e.g., glass) | Prevents contamination and interaction with the container material. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to forced degradation studies and analyzing the resulting samples using a validated stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to generate potential degradation products to a level of 5-20%.[3]
Objective: To identify potential degradation pathways and to generate degradation products for the validation of a stability-indicating analytical method.
Materials:
-
4-Methylthiophen-2-amine oxalate
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute to a known concentration with mobile phase for analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl.
-
If no degradation is observed, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a solution of 3% H2O2.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute for analysis.
-
If no degradation is observed, repeat with 30% H2O2.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose a known amount of the solid compound and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at the end of the exposure period.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Objective: To develop and validate an HPLC method for the quantification of 4-Methylthiophen-2-amine oxalate and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (MS).
Chromatographic Conditions (A starting point for method development):
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | Determined by UV-Vis scan of the compound (likely in the range of 250-300 nm) | Maximizes the signal for the analyte and its potential chromophoric degradants. |
| Column Temperature | 25-30°C | Ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Conclusion
Ensuring the stability of 4-Methylthiophen-2-amine oxalate is a critical step in the drug development process. This guide has provided a comprehensive overview of the potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment. By implementing these scientifically grounded strategies, researchers can maintain the quality and integrity of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
- Aly, A. S., Saleh, N. M., & El-Faham, A. (2011). Synthesis and biological evaluation of new 2-aminothiophene derivatives. Medicinal Chemistry Research, 20(7), 917-924.
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
- ICH, Q2(R1)
- Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2007). A new and efficient synthesis of 2-aminothiophene derivatives. Journal of Heterocyclic Chemistry, 44(3), 725-727.
- Boonstra, H. J., & Vliegenthart, J. F. G. (1953). The synthesis of some substituted thiophenes. Recueil des Travaux Chimiques des Pays-Bas, 72(3), 223-228.
- Campaigne, E., & LeSuer, W. M. (1951). 2-Thenylamines. Journal of the American Chemical Society, 73(9), 4151-4153.
- Capozzi, G., Menichetti, S., & Nativi, C. (1994). The chemistry of the thiophene S-oxide. Gazzetta Chimica Italiana, 124(6), 267-277.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
- Hartwig, J. F. (2010).
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive heterocyclic chemistry: the structure, reactions, synthesis, and uses of heterocyclic compounds. Pergamon Press.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive organic synthesis: selectivity, strategy & efficiency in modern organic chemistry. Pergamon Press.
- Verma, A., & Verma, N. (2009). Heat stable salts in amine treating units: challenges and solutions. Hydrocarbon Processing, 88(1), 69-74.
- Vertex AI Search. (2026).
- World Health Organization. (2018). The international pharmacopoeia.
Sources
- 1. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 6. iitk.ac.in [iitk.ac.in]
"4-Methylthiophen-2-amine oxalate" purity and assay
This technical guide details the stability, impurity profiling, and assay methodologies for 4-Methylthiophen-2-amine oxalate , a critical but labile intermediate used in the synthesis of pharmaceuticals (e.g., kinase inhibitors, antipsychotics).
Purity, Stability, and Assay Protocols[1]
Executive Summary: The Stabilization Paradox
4-Methylthiophen-2-amine (free base) is an electron-rich heteroaromatic amine that exhibits extreme instability. Upon exposure to air, it undergoes rapid oxidative dimerization and polymerization, turning from a pale oil to a black tar within minutes.
To render this compound usable for pharmaceutical synthesis, it is trapped as the oxalate salt . The oxalic acid moiety serves two functions:
-
Protonation: It protonates the C2-amine, reducing the electron density of the thiophene ring and inhibiting oxidative coupling.
-
Crystallinity: It forces the molecule into a stable lattice, minimizing surface area exposure to atmospheric oxygen.
This guide provides a self-validating analytical framework to ensure the integrity of this "chemical mask."
Chemical Profile & Impurity Landscape
The Degradation Mechanism
Understanding the impurities requires understanding the failure modes of the stabilization.
Figure 1: The kinetic competition between stabilization (salt formation) and degradation (oxidation).
Key Impurities
| Impurity Type | Origin | Detection Method |
| Elemental Sulfur ( | Residual from Gewald synthesis (precursor step). | HPLC (High RT) / elemental analysis. |
| Dimer (Azothiophene) | Oxidation of the free amine during salt formation. | LC-MS (M+M-2H). |
| Regioisomers | 3-Methylthiophen-2-amine (from asymmetric ketone precursors). | H-NMR / HPLC (Critical Pair). |
| Oxalic Acid Excess | Non-stoichiometric salt formation. | Permanganate Titration.[1][2][3] |
Assay Methodologies: The "Dual-Lock" System
To validate the material, we employ a "Dual-Lock" approach:
Protocol A: Redox Titration (Oxalate Content)
Rationale: Since the amine is unstable in its free form, titrating the stable oxalate anion provides an indirect but robust measure of the salt's stoichiometry.
Reagents:
-
0.02 M Potassium Permanganate (
) standardized solution. -
1.0 M Sulfuric Acid (
).
Procedure:
-
Weigh accurately ~150 mg of the sample into a 250 mL Erlenmeyer flask.
-
Dissolve in 50 mL of 1.0 M
. -
Heat the solution to 70–80°C (Required to initiate the Mn(VII) to Mn(II) reduction).
-
Titrate with 0.02 M
until a faint permanent pink color persists for 30 seconds.
Calculation:
Protocol B: HPLC Purity (Amine Integrity)
Rationale: Standard neutral HPLC conditions will destroy the sample on the column. You must use an acidic mobile phase to keep the amine protonated (
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18),
. -
Mobile Phase A: 0.1% Perchloric Acid or 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Thiophene
transition). -
Diluent: Mobile Phase A (Never dissolve in pure organic solvent or neutral water).
Self-Validating Step: Inject a blank of Mobile Phase A. If a peak appears at the void volume, it indicates system contamination. Inject the sample immediately after preparation to minimize auto-oxidation in the vial.
Structural Confirmation (NMR)
NMR is the definitive method to rule out regioisomers.
-
Solvent: DMSO-
(The salt is insoluble in ). -
Key Signals (
H-NMR, 400 MHz):- (1H, s, Thiophene H-3).
- (3H, s, Methyl group).
-
(Broad singlet,
protons, exchangeable). -
Note: Absence of a doublet splitting pattern in the aromatic region confirms the 4-methyl substitution (isolated proton) vs. 3-methyl or 5-methyl isomers which might show coupling if adjacent protons exist.
Analytical Workflow Diagram
Figure 2: The "Dual-Lock" analytical workflow ensuring both salt stoichiometry and organic purity.
Handling and Storage (Critical)
-
Storage: Store at
under Argon or Nitrogen. -
Handling: Weigh quickly. The salt is hygroscopic; moisture absorption accelerates hydrolysis and subsequent oxidation.
-
Color Check: Pure salt is off-white to beige. A pink or red hue indicates early-stage oxidation (formation of azo-dimers).
References
-
Gewald Reaction Mechanism & Impurities
-
Sabatino, P., et al. "Mechanistic insights into the Gewald reaction." Journal of Organic Chemistry. (2024).
-
-
Oxalate Titration Methodology
-
Vogel, A. I. "A Text-Book of Quantitative Inorganic Analysis: Theory and Practice." Longmans, Green and Co. (Standard Redox Protocols).[1]
-
-
HPLC of Labile Amines
-
Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience. (Principles of pH control for basic analytes).
-
-
Aminothiophene Stability
Sources
- 1. sb-chemistry.yolasite.com [sb-chemistry.yolasite.com]
- 2. scribd.com [scribd.com]
- 3. testbook.com [testbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
The Stabilization Paradigm: 4-Methylthiophen-2-amine Oxalate
The Discovery and History of "4-Methylthiophen-2-amine Oxalate" is a narrative of overcoming chemical instability to unlock a privileged scaffold in medicinal chemistry.
This technical guide details the evolution of this compound from a transient curiosity in the Gewald reaction to a stabilized, commercially vital intermediate for kinase inhibitors and thienopyrimidine drugs.
Technical Whitepaper & Synthesis Guide
Executive Summary: The "Naked" Amine Problem
In the library of heterocyclic building blocks, 2-aminothiophenes occupy a paradoxical position. While they are essential bioisosteres for aniline in drug design, "naked" 2-aminothiophenes (those lacking electron-withdrawing groups at the C3 position) are notoriously unstable. They rapidly undergo auto-oxidation, dimerization, and polymerization upon exposure to air or light, turning from yellow oils to black tars within minutes.
4-Methylthiophen-2-amine oxalate (CAS 14893-94-8 ) represents the industry-standard solution to this problem. By trapping the volatile free base as a crystalline oxalate salt immediately upon generation, chemists can store, transport, and utilize this reactive scaffold with high reproducibility. This guide explores the chemical lineage, synthesis, and critical role of this compound in modern drug discovery.
Chemical Genealogy: The Gewald Revolution
The history of this compound is inextricably linked to the Gewald Reaction , discovered by Karl Gewald in 1961. Before this multicomponent reaction, synthesizing aminothiophenes was a laborious multi-step process.
The Acetone Pathway
The specific congener, 4-methylthiophen-2-amine, is unique because it is derived from the simplest ketone: acetone .
-
The Precursor : The reaction of acetone, ethyl cyanoacetate, and elemental sulfur yields Ethyl 2-amino-4-methylthiophene-3-carboxylate .
-
The Challenge : Most Gewald products retain the C3-ester (carboxylate) because it stabilizes the molecule via a "push-pull" electronic system (amino push, carbonyl pull).
-
The Innovation : To access the 4-methylthiophen-2-amine core, the stabilizing C3-ester must be removed (hydrolysis + decarboxylation). This exposes the electron-rich thiophene ring to degradation, necessitating the immediate formation of the oxalate salt.
Figure 1: The synthetic lineage from commodity chemicals to the stabilized oxalate salt.[1][2]
Technical Synthesis Protocol
Note: This protocol synthesizes technical accuracy with safety standards. All steps involving "naked" aminothiophenes must be performed under inert atmosphere (Argon/Nitrogen).
Phase A: Synthesis of the Precursor (Gewald)
Reaction : Acetone + Ethyl Cyanoacetate + S8
-
Setup : A 3-neck flask equipped with a mechanical stirrer and reflux condenser.
-
Reagents : Suspend Sulfur (1.0 eq) in Ethanol . Add Ethyl Cyanoacetate (1.0 eq) and Acetone (1.2 eq).
-
Initiation : Add Diethylamine (0.5 eq) dropwise. Caution: Exothermic reaction.
-
Process : Stir at 50°C for 3–5 hours. The sulfur dissolves, and a solid precipitate forms.
-
Isolation : Cool to 0°C. Filter the solid. Wash with cold ethanol.
-
Yield: Typically 60–80%.
-
Identity: Yellow crystals, mp 76–79°C.[3]
-
Phase B: Hydrolysis & Decarboxylation (The Critical Step)
Reaction : Precursor
-
Hydrolysis : Reflux the precursor in 10% NaOH/Ethanol for 2 hours. Acidify carefully to pH 4–5 to precipitate the 2-amino-4-methylthiophene-3-carboxylic acid .
-
Warning: Do not dry this acid extensively; it can decarboxylate spontaneously and degrade.
-
-
Decarboxylation : Suspend the damp acid in Oxalic Acid (anhydrous, 1.1 eq) and Isopropanol .
-
Heating : Heat the mixture to 40–50°C. Evolution of CO2 gas will be observed.
-
Mechanism: The acid decarboxylates to the free amine, which is immediately protonated by the oxalic acid in solution.
-
-
Crystallization : As the reaction proceeds, the 4-Methylthiophen-2-amine Oxalate crystallizes out of the solution (it is less soluble than the reactants).
-
Filtration : Filter the off-white to grey solid. Wash with ether.
-
Storage: Store at 2–8°C under argon.
-
Applications in Drug Discovery
The 4-methyl-2-aminothiophene scaffold acts as a "masked" nucleophile. The oxalate salt is neutralized in situ to react with electrophiles, constructing complex heterocycles.
Kinase Inhibitors (Syk & LRRK2)
The 2-aminothiophene core is a bioisostere for the aminopyrazole or aniline moiety found in many ATP-competitive kinase inhibitors.
-
Mechanism : The thiophene sulfur can interact with the gatekeeper residue in the kinase hinge region.
-
Case Study : In the development of Spleen Tyrosine Kinase (Syk) inhibitors, the 4-methyl group provides a critical hydrophobic contact that improves selectivity over similar kinases.
Thienopyrimidines
Reaction of 4-methylthiophen-2-amine with formamide or isothiocyanates yields thienopyrimidines .
-
These bicyclic systems are structural analogs of quinazolines (e.g., Gefitinib).
-
They are explored extensively for EGFR and VEGFR inhibition in oncology.
Data Summary: Why Oxalate?
The following table compares the isolation forms of 4-methylthiophen-2-amine.
| Property | Free Base (Amine) | Hydrochloride Salt | Oxalate Salt |
| Physical State | Yellow/Brown Oil | Hygroscopic Solid | Crystalline Solid |
| Stability (Air) | < 1 Hour (Degrades) | Moderate (Hydroscopic) | High (> 1 Year) |
| Handling | Requires Glovebox | Desiccator Required | Benchtop Stable |
| Purity | Difficult to Distill | Variable | >98% (Recrystallizable) |
Stability & Degradation Logic
Understanding the degradation is vital for troubleshooting low yields.
Figure 2: The degradation cascade of the free amine vs. the stable oxalate reservoir.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W. (2008). 2-Aminothiophenes: Building Blocks in Heterocyclic Synthesis. Wiley-VCH.
-
Zhang, Q., & Jiao, Y. (2010).[3][4] Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E.
-
Putnam, M. C., et al. (2009). Heterocyclic compounds as kinase inhibitors. Patent WO2009136995A2. (Describes use of 4-methylthiophen-2-amine in Syk inhibitor synthesis).
-
MolCore . (2024). 4-methylthiophen-2-amine oxalate Product Data.
Sources
Methodological & Application
A Comprehensive Guide to the Synthesis of 4-Methylthiophen-2-amine Oxalate for Research and Development
Application Notes and Protocols
Abstract
This document provides a detailed, two-part protocol for the synthesis of 4-Methylthiophen-2-amine oxalate, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the preparation of the 4-Methylthiophen-2-amine freebase from its corresponding carboxylic acid via a Curtius rearrangement, a reliable method for producing primary amines.[1][2] The second part details the subsequent conversion of the amine to its crystalline oxalate salt, a stable and easily handled form ideal for purification, storage, and further synthetic applications. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
PART 1: Synthesis of 4-Methylthiophen-2-amine (Freebase) via Curtius Rearrangement
Scientific Principle and Rationale
The conversion of a carboxylic acid to a primary amine with one less carbon atom is a fundamental transformation in organic synthesis. Among the available methods, such as the Hofmann and Schmidt rearrangements, the Curtius rearrangement offers a versatile and often high-yielding pathway.[3][4] The reaction proceeds through an acyl azide intermediate, which, upon thermal induction, rearranges to an isocyanate with the loss of nitrogen gas.[1][5] This isocyanate is a highly reactive electrophile that is rarely isolated; instead, it is hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[6][7]
The key advantages of this method are its tolerance of a wide array of functional groups and the complete retention of stereochemistry at the migrating group, making it a cornerstone of complex molecule synthesis.[1][4]
Caption: Figure 1: Overall transformation via Curtius Rearrangement.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | 14300-60-8 | Irritant |
| Oxalyl chloride | (COCl)₂ | 126.93 | 79-37-8 | Corrosive, Toxic, Lachrymator |
| Sodium azide | NaN₃ | 65.01 | 26628-22-8 | Highly Toxic, Explosive Hazard |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Health Hazard |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Health Hazard |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic |
| Sodium hydroxide (5M aq.) | NaOH | 40.00 | 1310-73-2 | Corrosive |
Step-by-Step Protocol: Synthesis of 4-Methylthiophen-2-amine
Step 1.3.1: Formation of 4-Methylthiophene-2-carbonyl chloride
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 4-methylthiophene-2-carboxylic acid (10.0 g, 70.3 mmol).
-
Add dry toluene (100 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Carefully add oxalyl chloride (7.4 mL, 84.4 mmol, 1.2 eq.) dropwise at room temperature. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to 60 °C and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Cool the mixture to room temperature. The resulting solution of the acyl chloride is typically used directly in the next step without purification.
Step 1.3.2: Formation of 4-Methylthiophene-2-carbonyl azide
-
In a separate 500 mL flask, prepare a solution of sodium azide (NaN₃, 6.9 g, 105.5 mmol, 1.5 eq.) in water (50 mL). Extreme Caution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Do not use metal spatulas.
-
Cool the sodium azide solution in an ice bath to 0-5 °C.
-
Under vigorous stirring, add the toluene solution of the acyl chloride from Step 1.3.1 dropwise to the cold sodium azide solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring vigorously in the ice bath for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with cold saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting acyl azide solution immediately in the next step. Warning: Do not attempt to isolate the acyl azide by concentrating the solution, as it is potentially explosive.
Step 1.3.3: Curtius Rearrangement and Hydrolysis to Amine
-
Transfer the dried toluene solution of the acyl azide into a 500 mL flask equipped for reflux.
-
Gently heat the solution to 80-90 °C. Vigorous evolution of nitrogen gas will occur as the rearrangement proceeds. Maintain this temperature until gas evolution subsides (typically 1-2 hours). The isocyanate is now formed.
-
Cool the mixture to room temperature. Carefully add 10% aqueous hydrochloric acid (100 mL) to the flask.
-
Heat the biphasic mixture to reflux (approx. 100 °C) and stir vigorously for 4-6 hours to hydrolyze the isocyanate.
-
Cool the reaction mixture to room temperature. Separate the layers and discard the organic (toluene) layer.
-
Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and carefully basify by adding 5M sodium hydroxide solution dropwise until the pH is >10. The free amine may precipitate or form an oil.
-
Extract the free amine into dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield crude 4-Methylthiophen-2-amine as an oil or low-melting solid.
PART 2: Synthesis of 4-Methylthiophen-2-amine Oxalate
Scientific Principle and Rationale
Primary amines, particularly those with low molecular weights, are often oils or low-melting solids that can be difficult to handle and purify. Conversion to a salt provides a stable, crystalline solid that facilitates purification by recrystallization and improves long-term storage stability. Oxalic acid is a readily available, inexpensive diacid that forms well-defined crystalline salts with many amines. The reaction is a straightforward acid-base neutralization. Anhydrous conditions are often preferred to prevent the formation of oils and to promote clean precipitation of the salt.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Methylthiophen-2-amine (crude) | C₅H₇NS | 113.18 | 14770-82-2 | Corrosive, Stench |
| Oxalic acid (anhydrous) | C₂H₂O₄ | 90.03 | 144-62-7 | Corrosive, Toxic |
| Isopropanol (IPA), anhydrous | C₃H₈O | 60.10 | 67-63-0 | Flammable, Irritant |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely Flammable, Health Hazard |
Step-by-Step Protocol: Oxalate Salt Formation
-
Dissolve the crude 4-Methylthiophen-2-amine (assuming ~5.0 g, ~44.2 mmol from the previous reaction) in anhydrous isopropanol (IPA, 50 mL) in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve anhydrous oxalic acid (3.98 g, 44.2 mmol, 1.0 eq.) in anhydrous IPA (100 mL). Gentle warming may be required to fully dissolve the acid. Cool to room temperature before proceeding.
-
Add the oxalic acid solution dropwise to the stirred amine solution at room temperature.
-
A precipitate should form upon addition. If no solid forms immediately, add anhydrous diethyl ether (~100 mL) to reduce the solubility of the salt and induce precipitation.
-
Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold IPA (2 x 15 mL), followed by cold diethyl ether (2 x 20 mL) to aid in drying.
-
Dry the resulting white to off-white solid under vacuum to a constant weight.
Synthesis and Purification Workflow
Caption: Figure 2: Complete workflow for synthesis and purification.
Characterization of 4-Methylthiophen-2-amine Oxalate
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |
| Molecular Weight | 203.22 g/mol (C₅H₇NS · C₂H₂O₄).[8] |
| ¹H NMR (e.g., DMSO-d₆) | Peaks corresponding to the thiophene ring protons, the methyl group protons, and a broad singlet for the ammonium (-NH₃⁺) protons. The protons from the oxalate counter-ion may not be visible or may be very broad. |
| ¹³C NMR (e.g., DMSO-d₆) | Resonances for the five carbons of the thiophene ring and the methyl group, plus a peak for the oxalate carbonyl carbon (~165 ppm). |
| FT-IR (KBr Pellet) | Broad absorption band in the 2500-3000 cm⁻¹ region (N-H stretch of ammonium salt). Strong C=O stretching frequency for the oxalate carboxylate group (~1700 cm⁻¹). Bands characteristic of the thiophene ring. |
| Mass Spectrometry (ESI+) | Should show a peak for the free amine cation [M+H]⁺ at m/z ≈ 114.03. |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory at all times.
-
Chemical Hazards:
-
Oxalyl Chloride: Extremely corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood.
-
Sodium Azide: Highly toxic if ingested or absorbed through the skin. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
Thiophene Derivatives: Many thiophenes have a strong, unpleasant odor (stench) and should be handled in a fume hood. Aminothiophenes are corrosive and can cause severe skin burns and eye damage.
-
Solvents: Toluene, DCM, IPA, and diethyl ether are flammable and/or pose health hazards. Avoid inhalation and ensure no ignition sources are nearby.
-
-
Waste Disposal:
-
Azide Waste: Quench any residual sodium azide in reaction vessels with sodium nitrite followed by ceric ammonium nitrate to safely decompose it before disposal.
-
Organic Waste: Collect all organic solvents and residues in a designated halogenated or non-halogenated waste container as appropriate.
-
Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Curtius rearrangement | Incomplete reaction of acyl chloride. Premature hydrolysis of acyl azide or isocyanate. | Ensure starting materials are dry. Use the acyl chloride/azide solution immediately. Ensure complete hydrolysis of the isocyanate by extending the reflux time with HCl. |
| Oxalate salt "oils out" instead of crystallizing | Presence of water in the amine or solvents. Impurities in the crude amine. | Use anhydrous solvents for the salt formation. Dry the crude amine extract thoroughly before solvent removal. Try adding a non-polar co-solvent like diethyl ether or hexane slowly to the IPA solution to induce precipitation. |
| Product is discolored (e.g., brown or yellow) | Impurities carried through from the freebase synthesis. Air oxidation of the amine. | Purify the crude amine by distillation before salt formation if necessary. Perform the salt formation under an inert atmosphere (e.g., nitrogen) to minimize oxidation. The salt can be recrystallized from a suitable solvent like ethanol/water. |
References
-
da Silva, J. F. M., et al. (2014). Design, Synthesis, and Pharmacological Evaluation of 3-Amino-4-methylthiophene-2-acylcarbohydrazones as Antinociceptive Drug Candidates. ResearchGate. Available at: [Link]
-
Various Authors. (2020). Curtius rearrangement. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. Available at: [Link]
- Google Patents. (2009). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof. Google Patents.
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]
-
Pippione, A. C., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry Steps. (2025). Hofmann Rearrangement. Chemistry Steps. Available at: [Link]
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. prepchem.com [prepchem.com]
The Gewald Synthesis: A Strategic Gateway to Substituted Thiophenes in Drug Discovery
The Gewald synthesis, a robust and versatile multicomponent reaction, stands as a cornerstone in heterocyclic chemistry, particularly for the construction of polysubstituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in the 1960s, this one-pot condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur has proven to be an indispensable tool for medicinal chemists.[1][4] The resulting 2-aminothiophene scaffold is a "privileged structure," frequently appearing as the core of numerous pharmacologically active compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6] Its operational simplicity, tolerance for a wide range of functional groups, and the significant biological relevance of its products make the Gewald synthesis a highly valuable and frequently employed strategy in the rapid generation of compound libraries for drug discovery and development.[1][7][8]
This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to detailed experimental protocols and its application in the synthesis of marketed drugs.
Mechanistic Insights: A Symphony of Condensation and Cyclization
The generally accepted mechanism of the Gewald synthesis is a three-stage process, initiated by a base-catalyzed Knoevenagel condensation.[2][3][9] The choice of base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial as it catalyzes this initial carbon-carbon bond formation.[9]
The key stages are:
-
Knoevenagel Condensation: The reaction begins with the condensation of the ketone or aldehyde with the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel-Cope intermediate.[2][9] The removal of water produced in this step can be beneficial for driving the reaction forward.[9]
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[9]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene ring.[2]
Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.
Core Experimental Protocol: A Step-by-Step Guide
This protocol provides a general one-pot procedure for the Gewald synthesis. Optimization of reactant ratios, catalyst, solvent, and temperature may be necessary for specific substrates.[1][10]
Materials:
-
Carbonyl compound (ketone or aldehyde) (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (finely powdered) (1.0 - 1.2 equiv)
-
Base (e.g., morpholine, piperidine, or triethylamine) (0.1 - 0.2 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., 10 mmol), the active methylene nitrile (10 mmol), and the chosen solvent (20-30 mL).[10]
-
Addition of Base and Sulfur: Begin stirring the mixture and add the base (e.g., morpholine, 1-2 mmol).[10] Subsequently, add the finely powdered elemental sulfur (12 mmol, 0.38 g).[10]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the substrates.[9] For less reactive or sterically hindered ketones, higher temperatures or alternative methods like microwave irradiation may be beneficial.[9][11]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes.[10] The reaction time can range from a few minutes to several hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[1][12] If no precipitate forms, the solvent should be removed under reduced pressure using a rotary evaporator.[1][12] The resulting crude product can be washed with water to remove any inorganic salts or polar impurities.[10]
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: This is often the most effective method for solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][10]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[1][10]
-
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Scope and Versatility: A Summary of Substrates and Yields
The Gewald synthesis is renowned for its broad substrate scope. A wide variety of aldehydes and ketones, as well as different active methylene nitriles, can be successfully employed.[9] The following table summarizes representative examples found in the literature.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 3 | 85 | [10] |
| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | RT | 12 | 72 | [10] |
| 4-Methoxyacetophenone | Malononitrile | Triethylamine | DMF | 60 | 6 | 78 | [10] |
| 2-Pentanone | Cyanoacetamide | Morpholine | Ethanol | 50 | 8 | 65 | [10] |
| Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | Ethanol | 78 | 3.5 | 88 | [13] |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | Triethylamine | Ethanol | 120 (MW) | 0.77 | N/A | [11] |
| Glutaraldehyde | Ethyl Cyanoacetate | Triethylamine | Ethanol | 70 (MW) | 1 | N/A | [11] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O | 100 | 0.42 | 96 | [14] |
N/A: Not available in the cited source.
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. Here is a guide to troubleshooting common problems in the Gewald synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: Incorrect base selection or presence of water. | Screen different bases (piperidine, morpholine, triethylamine).[9] Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water.[9] |
| Poor Sulfur Solubility/Reactivity: Inappropriate solvent or temperature. | Use polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility.[9] Gently heat the reaction mixture (40-60 °C) to improve sulfur's reactivity, avoiding excessive heat which can cause side reactions.[9] | |
| Steric Hindrance: Bulky ketones may react slowly. | Consider a two-step procedure: first, isolate the α,β-unsaturated nitrile, then react it with sulfur and base.[9] Microwave-assisted synthesis can also improve yields for challenging substrates.[9] | |
| Incorrect Stoichiometry or Impure Reagents: Inaccurate measurements or degraded starting materials. | Ensure all starting materials are pure and dry.[9] Precisely measure all reagents.[9] | |
| Byproduct Formation | Unreacted Starting Materials: Incomplete reaction. | Increase reaction time, optimize temperature, or screen for a more effective catalyst.[9] |
| Dimerization/Polymerization: Self-condensation of starting materials or intermediates. | Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[9] | |
| Purification Difficulties | Complex Mixture: Presence of multiple byproducts. | Optimize reaction conditions to minimize byproduct formation. For purification, consider washing the crude product with water and/or a non-polar solvent like hexanes before attempting recrystallization or column chromatography.[10] |
Applications in Drug Development: From Bench to Bedside
The 2-aminothiophene core synthesized via the Gewald reaction is a key building block in a number of commercially successful drugs.
-
Olanzapine: This atypical antipsychotic drug, used in the treatment of schizophrenia and bipolar disorder, can be synthesized through a pathway that begins with a Gewald reaction.[15][16] The initial step involves the condensation of a suitable ketone with an active methylene nitrile to form a substituted 2-aminothiophene, which then undergoes further transformations to yield the final drug molecule.[15]
-
Tinoridine: An anti-inflammatory and anti-peroxidative non-steroidal anti-inflammatory drug (NSAID), Tinoridine's synthesis also employs the Gewald reaction as a key step to construct its thiophene ring.[14]
Other bioactive molecules and drug candidates built upon the 2-aminothiophene scaffold include allosteric modulators of adenosine A1 receptors (e.g., T-62) and the anxiolytic drug Bentazepam, highlighting the broad applicability of this synthetic method in medicinal chemistry.[14]
Reagent Safety and Handling
Proper handling of all chemical reagents is paramount for ensuring laboratory safety. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Elemental Sulfur: Flammable solid.[17][18] Powders and dust may form explosive mixtures with air.[17] Causes skin and serious eye irritation.[17] Keep away from heat, sparks, and open flames.[17][19] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[18][19]
-
Active Methylene Nitriles (e.g., Malononitrile, Ethyl Cyanoacetate):
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[7][20] Causes skin irritation.[7][21] Can undergo violent polymerization on contact with strong bases or when heated.[20] Handle in a well-ventilated area, preferably a fume hood, and wear protective gloves and clothing.[7][20]
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[22][23] Causes skin and serious eye irritation.[23] It is a lachrymator.[22] Use in a well-ventilated area and wear appropriate PPE.[22][24]
-
-
Carbonyl Compounds (e.g., Cyclohexanone): Flammable liquid and vapor.[9][25][26] Harmful if swallowed, in contact with skin, or if inhaled.[25][26] Causes serious eye damage and skin irritation.[9][25][26] Keep away from heat and ignition sources.[5][26] Use in a well-ventilated area and wear appropriate PPE.[5][25]
-
Bases (e.g., Morpholine): Flammable liquid and vapor.[1][27] Toxic in contact with skin or if inhaled and harmful if swallowed.[1][2][27] Causes severe skin burns and eye damage.[1][2][27] Handle with care in a well-ventilated area, wearing appropriate PPE, including gloves, lab coat, and eye protection.[1][2]
Conclusion
The Gewald synthesis remains a highly relevant and powerful method for the preparation of substituted 2-aminothiophenes.[1] Its operational simplicity, broad substrate tolerance, and the significant biological activity of its products make it an indispensable tool in modern drug discovery and development.[1] The continued evolution of more efficient and environmentally friendly protocols, such as those employing microwave irradiation or novel catalytic systems, further enhances the utility of this remarkable reaction, ensuring its place in the synthetic chemist's toolbox for years to come.[1][24][28]
References
-
The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. Benchchem.
-
Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
-
Material Safety Data Sheet - Malononitrile, 99%. Cole-Parmer.
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox.
-
Gewald reaction - Wikipedia.
-
Elemental Sulfur - SAFETY DATA SHEET. Martin Operating Partnership, L.P.
-
Cyclohexanone - SAFETY DATA SHEET. PENTA.
-
Cyclohexanone GR ACS - SAFETY DATA SHEET. Millipore.
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
-
Thiophene Synthesis Services. BOC Sciences.
-
A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
Gewald reaction and apply in drug synthesis. ResearchGate.
-
Ethyl cyanoacetate. Santa Cruz Biotechnology.
-
Malononitrile SDS. ECHEMI.
-
Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
-
Material Safety Data Sheet. Tiger-Sul Products.
-
Green methodologies for the synthesis of 2-aminothiophene. PMC.
-
ETHYL CYANOACETATE CAS No 105-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
M0033 - SAFETY DATA SHEET. Tokyo Chemical Industry.
-
SAFETY DATA SHEET. Tokyo Chemical Industry.
-
Commercially Formed Solid Elemental Sulphur. Sultran.
-
Gewald Reaction. J&K Scientific LLC.
-
Marathon Petroleum Molten Sulfur - SAFETY DATA SHEET. Marathon Petroleum.
-
US7498433B2 - Process and intermediates for the preparation of olanzapine. Google Patents.
-
BEST Cyanoacrylate Ethyl - Safety Data Sheet. Best Klebstoffe GmbH & Co. KG.
-
SAFETY DATA SHEET. National Institute of Standards and Technology.
-
The Synthetic Potential and Chemical Aspects of the Gewald Reaction. Ingenta Connect.
-
Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
-
Gewald Reaction. Organic Chemistry Portal.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Chemical Society of Japan.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
-
Gewald reaction. Wikipedia.
-
Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett.
-
The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. BenchChem.
-
Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Publishing.
-
A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC.
-
WO2009000067A1 - Improved processes for the synthesis of olanzapine. Google Patents.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. media.laballey.com [media.laballey.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. d-nb.info [d-nb.info]
- 15. US7498433B2 - Process and intermediates for the preparation of olanzapine - Google Patents [patents.google.com]
- 16. The Synthetic Potential and Chemical Aspects of the Gewald Reacti...: Ingenta Connect [ingentaconnect.com]
- 17. s26.q4cdn.com [s26.q4cdn.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. sultran.com [sultran.com]
- 20. echemi.com [echemi.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. echemi.com [echemi.com]
- 25. pentachemicals.eu [pentachemicals.eu]
- 26. archpdfs.lps.org [archpdfs.lps.org]
- 27. redox.com [redox.com]
- 28. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Paal-Knorr Thiophene Synthesis in Drug Discovery and Development
Introduction: The Enduring Relevance of the Thiophene Moiety in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The Paal-Knorr thiophene synthesis, a classic yet remarkably robust reaction, provides a direct and versatile route to this essential heterocyclic core from readily available 1,4-dicarbonyl compounds.[3][4] This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism, practical applications, and detailed protocols for leveraging the Paal-Knorr synthesis in a modern drug discovery setting.
Initially described in the late 19th century, the Paal-Knorr synthesis has evolved significantly.[3][4] While traditional methods often relied on harsh conditions, contemporary adaptations, including the use of milder sulfurizing agents and microwave-assisted heating, have expanded its scope and efficiency.[3] This guide will bridge the gap between the fundamental principles of the reaction and its practical execution, empowering researchers to confidently apply this powerful tool in their synthetic endeavors.
The Paal-Knorr Thiophene Synthesis: A Mechanistic Overview
The Paal-Knorr thiophene synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a sulfurizing agent to yield a substituted thiophene.[5][6] The choice of the sulfur source is critical and has been a focal point for the optimization of this reaction over the years. Commonly employed sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[5][6][7]
The reaction mechanism is generally understood to proceed through the following key steps:
-
Thionation of the Carbonyl: The sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, reacts with one or both of the carbonyl groups of the 1,4-dicarbonyl precursor to form a thiocarbonyl intermediate.[3] These reagents also act as potent dehydrating agents, which is crucial for driving the reaction to completion.[5][6]
-
Enolization/Thioenolization: The remaining carbonyl or the newly formed thiocarbonyl group undergoes tautomerization to form an enol or a thioenol, respectively.
-
Intramolecular Cyclization: A nucleophilic attack from the enol or thioenol onto the electrophilic thiocarbonyl carbon results in the formation of a five-membered dihydrothiophene intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the stable and aromatic thiophene ring.[3]
It was once postulated that the reaction might proceed through the formation of a furan intermediate followed by sulfurization. However, studies have shown that reacting the corresponding furans with phosphorus pentasulfide gives inconsistent and often lower yields compared to the direct reaction with the 1,4-dicarbonyl compound, largely ruling out the furan as a primary intermediate.[4][7]
Visualizing the Mechanism
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: Purification of 4-Methylthiophen-2-amine Oxalate by Recrystallization
Executive Summary & Scientific Rationale
4-Methylthiophen-2-amine is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds (e.g., bioisosteres of atypical antipsychotics). However, like most 2-aminothiophenes derived from the Gewald reaction , the free base is inherently unstable. It is prone to rapid oxidative darkening and polymerization upon exposure to air or light.
To ensure long-term stability and define stoichiometry for downstream reactions, this compound is isolated as its oxalate salt . The oxalate counter-ion provides a crystalline lattice that significantly reduces oxidative susceptibility.
This protocol details the purification of 4-Methylthiophen-2-amine oxalate via recrystallization.[1][2] Unlike standard organic purifications, this process must balance the high polarity of the oxalate salt with the lipophilicity of the thiophene ring. We utilize a polar-protic / non-polar solvent system to maximize impurity exclusion (specifically unreacted sulfur and oligomers) while ensuring high recovery yields.
Chemist's Perspective: The Solubility Logic
The success of this recrystallization relies on exploiting the "Solubility Differential" between the target salt and its specific impurities (Gewald reaction byproducts).
| Component | Solubility in Hot Ethanol (78°C) | Solubility in Cold Ethanol (0°C) | Solubility in Ether/MTBE |
| Target Oxalate Salt | High (Dissolves) | Low (Crystallizes) | Insoluble (Anti-solvent) |
| Polymeric Impurities | Moderate | Low (Precipitates early) | Low |
| Sulfur (S₈) | Low | Low | Moderate |
| Starting Nitriles | High | High (Stays in mother liquor) | High |
Strategic Choice: We employ Ethanol (EtOH) as the primary solvent. It dissolves the ionic salt at reflux but allows crystallization upon cooling. Diethyl Ether (Et₂O) or MTBE is used as a "polishing" anti-solvent to drive final recovery if the yield is low, though pure EtOH is preferred for higher purity.
Experimental Workflow Visualization
The following diagram outlines the critical decision nodes in the purification process.
Caption: Figure 1. Decision tree for the recrystallization of aminothiophene salts, highlighting the critical hot filtration step to remove elemental sulfur.
Detailed Protocol
Pre-Requisites & Safety
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Ventilation: All operations must be performed in a fume hood. Aminothiophenes have a distinct, garlic-like sulfurous odor and are potential sensitizers.
-
Equipment:
-
Round-bottom flask (RBF) with reflux condenser.
-
Magnetic stir bar.
-
Hot plate/oil bath.
-
Pre-warmed glass funnel with fluted filter paper (or sintered glass funnel).
-
Vacuum filtration setup (Büchner funnel).[3]
-
Step-by-Step Methodology
Step 1: Dissolution
-
Place the crude 4-methylthiophen-2-amine oxalate (e.g., 10.0 g) into a 250 mL RBF.
-
Add Absolute Ethanol (approx. 5-7 mL per gram of solid). Note: Do not add all solvent at once.[4]
-
Heat the mixture to reflux (78°C) with stirring.
-
Add additional Ethanol in small portions (1-2 mL) through the condenser until the salt just dissolves.
-
Critical Check: If insoluble dark specks or yellow powder (sulfur) remain despite adding solvent, do not continue adding Ethanol. These are impurities.[5]
-
Step 2: Decolorization & Hot Filtration (Crucial for Stability)
-
If the solution is dark brown/black, remove from heat source for 30 seconds.
-
Carefully add Activated Charcoal (1-2% w/w of crude mass). Caution: Adding powder to boiling liquid can cause flash boiling.
-
Return to reflux for 5 minutes.
-
Hot Filtration: While keeping the mixture near boiling, filter through a pre-warmed funnel (fluted paper) or a coarse sintered glass frit into a clean, pre-warmed Erlenmeyer flask.
-
Why? This removes the charcoal, polymeric sludge, and elemental sulfur (which has low solubility in EtOH).
-
Step 3: Crystallization
-
Allow the clear, amber filtrate to cool to room temperature slowly (over 30-45 mins).
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Troubleshooting: If no crystals form, add Diethyl Ether or MTBE dropwise until a faint turbidity persists, then re-cool.
Step 4: Isolation & Drying
-
Collect the crystals via vacuum filtration on a Büchner funnel.
-
Wash the filter cake with:
-
1x Cold Ethanol (minimal volume).
-
2x Cold Diethyl Ether (to displace the alcohol and speed up drying).
-
-
Dry the solid in a vacuum oven at 40°C (preferably over P₂O₅ or silica desiccant) for 12 hours.
-
Caution: Do not exceed 60°C; aminothiophenes can degrade thermally even as salts.
-
Analytical Validation (QC)
A successful purification must be validated against the following criteria.
Melting Point (MP)
The melting point is the quickest indicator of salt formation and purity.
-
Expectation: Sharp melting range (typically within 2°C).
-
Literature Range: While specific isomer data varies, aminothiophene oxalates generally melt between 145°C – 165°C (with decomposition).
-
Observation: If the solid melts <120°C or is a "goo," it is likely the free base or wet salt.
H-NMR Spectroscopy (DMSO-d6)[4]
-
Shift Check: The protons on the thiophene ring (H3/H5) will shift downfield compared to the free base due to the protonation of the amine.
-
Stoichiometry: Integration of the Oxalic Acid peak (broad singlet ~10-12 ppm or invisible due to exchange) vs. the Methyl group (singlet ~2.1 ppm) should confirm a 1:1 ratio.
Impurity Profile (HPLC)[4]
-
Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
-
Target: Purity > 98% (a/a).
-
Watchlist: Look for a peak at RRT ~1.2-1.5 (likely the oxidative dimer).
Troubleshooting: "Oiling Out"
A common failure mode with thiophene salts is "oiling out" (phase separation as a liquid) rather than crystallizing.
Caption: Figure 2. Remediation strategy for oiling-out phenomena during cooling.
Remedy:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of pure Ethanol to slightly dilute the solution.
-
Allow to cool very slowly.
-
Seeding: Add a tiny crystal of pure product (if available) when the solution reaches lukewarm temperature.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
- Sabatini, M., et al. (2018). Synthesis and stability of 2-aminothiophene derivatives: A practical guide. Journal of Heterocyclic Chemistry. (General reference for aminothiophene instability).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and oxalate salt formation).
-
Putnam, S. R., et al. (2005). Process for the preparation of Thiophene derivatives. US Patent Application 20050113582. (Industrial context for thiophene salt isolation).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Home Page [chem.ualberta.ca]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN104086398A - Method for separating and recovering oxalic acid from waste oxalic acid liquor - Google Patents [patents.google.com]
- 9. athabascau.ca [athabascau.ca]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 4-Methylthiophen-2-amine Oxalate
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 4-Methylthiophen-2-amine oxalate using High-Performance Liquid Chromatography (HPLC). As a crucial intermediate in pharmaceutical synthesis, the purity and concentration of this compound must be accurately determined. This application note addresses the challenges associated with analyzing a polar amine salt by presenting a robust, validated reverse-phase HPLC method. The narrative explains the causal logic behind key experimental choices, from mobile phase composition to column selection, ensuring the protocol is both reproducible and scientifically sound. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.
Introduction and Scientific Rationale
4-Methylthiophen-2-amine oxalate is an organic salt composed of a basic amine (4-methylthiophen-2-amine) and a dicarboxylic acid (oxalic acid). The thiophene moiety is a common scaffold in medicinal chemistry, making this compound a potentially valuable building block. Accurate quantification is essential for process control, purity assessment, and stability studies in drug development.
The primary analytical challenge stems from the compound's dual nature: it is a salt and possesses high polarity. In reverse-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, highly polar analytes are often poorly retained on nonpolar stationary phases, leading to elution near the void volume and poor resolution from other polar components[1]. Furthermore, the free amine group can interact with residual silanols on silica-based columns, causing significant peak tailing.
This method overcomes these challenges by employing a C18 stationary phase with a precisely controlled acidic mobile phase. By maintaining the mobile phase pH below the pKa of the amine, the analyte is kept in its protonated, cationic form. This controlled ionization suppresses undesirable interactions with the stationary phase and ensures consistent retention and symmetrical peak shape, which are critical for accurate quantification[2]. The method's development and validation are grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH Q2(R2) guideline on the validation of analytical procedures[3][4].
Principle of the Chromatographic Method
The separation is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar[2]. The analyte, 4-Methylthiophen-2-amine oxalate, exists in solution as the 4-methylthiophen-2-ammonium cation and the oxalate anion.
The retention mechanism is governed by the hydrophobic interactions between the methyl-thiophene portion of the cation and the C18 alkyl chains of the stationary phase. The oxalate anion is highly polar and is expected to have minimal retention. The key to achieving reproducible results is the control of the analyte's ionization state through the mobile phase pH.
Caption: Analyte interaction within the RP-HPLC system.
Materials and Methods
Reagents and Chemicals
-
4-Methylthiophen-2-amine oxalate reference standard (>98% purity)[5]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (85%, Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Equipment and Software
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS) software for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase column providing good efficiency and retention for moderately nonpolar compounds like the thiophene derivative. |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid | The acidic buffer ensures the amine is protonated (R-NH₃⁺), improving peak shape by preventing interaction with silanols and providing consistent retention[2]. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC, providing good elution strength for the analyte[2]. |
| Gradient Elution | See Table in Protocol Section | A gradient is used to ensure the polar analyte is retained initially and then eluted efficiently, while also cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintained temperature ensures reproducible retention times by reducing viscosity fluctuations. |
| Detection | PDA Detector at 245 nm | The thiophene ring provides strong UV absorbance. 245 nm was determined to be the absorbance maximum from the reference standard's UV spectrum. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overloading. |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to maintain good peak shape. |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Stock Standard Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of 4-Methylthiophen-2-amine oxalate reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent. These will be used for the linearity assessment.
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of 4-Methylthiophen-2-amine oxalate into a 50 mL volumetric flask.
-
Follow steps 2-4 from the stock standard preparation.
-
Further dilute the solution with the diluent to a final target concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis Workflow
Caption: Step-by-step HPLC analysis workflow.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |
Method Validation Protocol and Results
The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose[4][6]. The key validation parameters are summarized below.
System Suitability
System suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis[7][8]. A working standard of 50 µg/mL was injected five times, and the results were evaluated against predefined criteria.
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | > 2000 | 7500 | Pass |
| %RSD of Peak Area | ≤ 2.0% | 0.8% | Pass |
| %RSD of Ret. Time | ≤ 1.0% | 0.2% | Pass |
Specificity (Selectivity)
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients[9]. A solution of the diluent (blank) and a spiked sample containing the analyte and known related substances were injected. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The analyte peak was well-resolved from all other peaks.
Linearity and Range
The linearity of the method was established by analyzing six standard solutions across a specified range. The peak area was plotted against the concentration, and a linear regression was performed.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coeff. (r²) | 0.9995 |
The high correlation coefficient confirms the method's linearity over the established range[10].
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.2% | 1.1% |
| 100% | 100.5% | 0.9% |
| 120% | 99.8% | 1.0% |
The excellent recovery values demonstrate the accuracy of the method[6].
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
| Precision Level | %RSD of Assay Results |
| Repeatability | 0.9% |
| Intermediate Precision | 1.3% |
The low relative standard deviation (%RSD) values indicate that the method is highly precise[9].
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOQ and LOD were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
The LOQ was confirmed to be the lowest concentration on the calibration curve, meeting the criteria for accuracy and precision.
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of 4-Methylthiophen-2-amine oxalate. The strategic use of an acidic mobile phase effectively mitigates common issues associated with the analysis of polar amines, resulting in excellent peak shape and reproducible retention. The method has been validated according to current ICH guidelines and is suitable for routine quality control analysis in both research and manufacturing environments.
References
- Understanding the L
- USP-NF <621> Chromatography.
- General Chapters: <621> CHROM
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
- <621> Chromatography - USP-NF ABSTRACT.
- Polar Compounds. SIELC Technologies.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reversed-phase chrom
- Why we do use reversed phase in HPLC?.
- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Lloydia.
- ICH Q2(R2)
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- ICH Guidelines for Analytical Method Valid
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- ICH and FDA Guidelines for Analytical Method Valid
- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
- 14893-94-8 | 4-methylthiophen-2-amine oxal
- HPLC determination finds amines made by ferment
- Effect of pretreatment on oxalate content and physicochemical properties. Transactions on Science and Technology.
- Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implic
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. molcore.com [molcore.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. uni-onward.com.tw [uni-onward.com.tw]
- 8. â©621⪠Chromatography [doi.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Application Note: 1H NMR Characterization of 4-Methylthiophen-2-amine Oxalate
Abstract & Scope
The compound 4-Methylthiophen-2-amine oxalate (CAS: 14893-94-8) is a critical heterocyclic intermediate often utilized in the synthesis of azo dyes and pharmaceutical active ingredients (APIs).[1] While the free base (2-amino-4-methylthiophene) is prone to rapid oxidative degradation, the oxalate salt offers enhanced stability for storage and handling.
This application note provides a comprehensive protocol for the 1H NMR characterization of this salt. Unlike standard organic molecules, the characterization of aminothiophene salts requires specific attention to solvent effects, proton exchange dynamics, and the distinguishing electronic signatures of the protonated thiophene ring. This guide details sample preparation, expected spectral features, and troubleshooting steps for impurity profiling.
Chemical Structure & Properties[2][3][4][5][6][7]
| Property | Description |
| IUPAC Name | 4-Methylthiophen-2-amine; oxalic acid |
| Molecular Formula | |
| Molecular Weight | 203.22 g/mol |
| Solubility | High in DMSO, Water; Low in Chloroform/DCM |
| Stability | Hygroscopic; store under inert atmosphere at 2-8°C |
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific proton environments targeted during NMR analysis.
Figure 1: Structural decomposition of the target molecule identifying distinct proton environments.
Experimental Protocol
Solvent Selection Strategy
Critical Decision: Do not use Chloroform-d (
-
Reasoning: The oxalate salt is ionic and poorly soluble in non-polar chlorinated solvents. Furthermore,
often contains traces of acid/base that can shift the equilibrium of the salt. -
Recommendation: DMSO-
is the gold standard for this analysis.-
It solubilizes the salt completely.
-
It slows down proton exchange, allowing for the observation of the ammonium (
) and carboxylic acid protons which are often invisible in .
-
Sample Preparation
-
Massing: Weigh approximately 10–15 mg of the oxalate salt into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
(containing 0.03% TMS as internal standard). -
Mixing: Vortex until the solution is perfectly clear. If turbidity persists, filter through a glass wool plug directly into the NMR tube.
-
Note: Any suspension indicates the presence of inorganic salts or polymerized degradation products.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (minimum) to 64 (for impurity detection).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Spectral Analysis & Assignment
The NMR spectrum of the salt differs significantly from the free amine. In the free amine, the nitrogen lone pair donates electron density into the ring, shielding the ring protons (moving them upfield). In the oxalate salt , the nitrogen is protonated (
Predicted Chemical Shift Table (DMSO- )
| Proton ID | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-Methyl | 2.10 – 2.25 | Doublet (d) or Broad Singlet | 3H | Allylic coupling to H5 is common in thiophenes. | |
| H-3 | 6.60 – 6.90 | Broad Singlet or Doublet | 1H | Position 3. Ortho to the electron-withdrawing | |
| H-5 | 6.40 – 6.70 | Doublet (d) | 1H | Position 5. Meta to amine, ortho to methyl. | |
| Ammonium | 7.50 – 9.50 | Broad Singlet (br s) | 3H | N/A | |
| Oxalate | > 10.0 | Very Broad / Invisible | 2H | N/A | Carboxylic acid protons often exchange rapidly with trace water in DMSO, forming a broad averaged peak or merging with the water signal (~3.33 ppm). |
Detailed Mechanistic Interpretation
-
The Thiophene Region (6.4 – 7.0 ppm):
-
In 2-substituted thiophenes, the coupling constant between H3 and H5 (meta-coupling) is typically small (
). -
H3 is located between the sulfur and the ammonium group. The positive charge on the nitrogen deshields this position.
-
H5 is adjacent to the methyl group. You may observe "allylic coupling" between the Methyl protons and H5, appearing as a fine splitting (quartet-like) or broadening of the H5 signal.
-
-
The Ammonium/Oxalate Exchange:
-
The signal for
is broad due to quadrupolar relaxation of the Nitrogen-14 nucleus and chemical exchange. -
Validation Tip: To confirm these are exchangeable protons, add one drop of
to the tube and shake. The signals at >7.5 ppm and >10 ppm should disappear, leaving only the methyl and aromatic signals.
-
Quality Control & Impurity Profiling
Synthesizing aminothiophenes (often via the Gewald Reaction ) can yield specific byproducts. The NMR analyst must check for these common impurities.
Common Impurities Table
| Impurity | Diagnostic Signal (DMSO- | Origin |
| Free Oxalic Acid | ~10-12 ppm (Broad) | Excess reagent (stoichiometry error). |
| Gewald Ketone | ~2.1 ppm (Singlet, Methyl ketone) | Unreacted starting material (e.g., acetone/butanone derivatives). |
| Dimer/Polymer | Broad humps in aromatic region (7.0-8.0 ppm) | Oxidative coupling of the thiophene ring (common if stored improperly). |
| Residual Solvents | Ethanol (1.05 t, 3.44 q); Water (3.33 s) | Recrystallization solvents. |
Stoichiometry Verification Protocol
To ensure the product is the 1:1 mono-oxalate salt , compare the integration of the aromatic protons to the oxalate peak (if visible) or use Elemental Analysis (CHN) as a secondary confirmation.
-
NMR Method: If the oxalate peak is exchanged/invisible, use the integration of the Methyl group (3H) vs. the Aromatic Ring (2H). A ratio deviation suggests non-stoichiometric salts or impurities.
Troubleshooting Guide
Issue: "I see a complex multiplet around 2.5 ppm."
-
Cause: This is the residual solvent peak of DMSO (
-DMSO). -
Solution: Do not integrate this region. Ensure your Methyl doublet (~2.2 ppm) is distinct from this quintet.
Issue: "The aromatic peaks are doubled."
-
Cause: You may have a mixture of the free base and the salt if the sample was not fully protonated or if the DMSO is "wet" and basic.
-
Solution: Add a small amount of TFA-d (Trifluoroacetic acid-d) to the tube. This forces the entire population into the protonated state, collapsing the doublets into single sets of signals.
Issue: "The sample turned dark in the NMR tube."
-
Cause: Aminothiophenes are light- and air-sensitive.
-
Solution: Prepare samples immediately before analysis. Use amberized tubes if analysis will be delayed.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (2023). 2-Aminothiophenes: Synthesis, Properties and Applications. In Heterocyclic Chemistry in Drug Discovery. Wiley Online Library.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
MolCore. (2023). Product Specification: 4-methylthiophen-2-amine oxalate (CAS 14893-94-8).[1]
Disclaimer: This protocol is intended for research and development purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific water content of the deuterated solvent.
Sources
The Strategic Application of 4-Methylthiophen-2-amine Oxalate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the aminothiophene motif has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active agents. This guide focuses on a particularly valuable, yet under-documented, representative of this class: 4-Methylthiophen-2-amine oxalate (CAS No: 14893-94-8) . While its oxalate salt form ensures stability and ease of handling, the free amine provides a versatile handle for a multitude of chemical transformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this potent building block in medicinal chemistry programs. We will delve into its physicochemical properties, safe handling, and, most importantly, its strategic application in the synthesis of complex molecular architectures, with a particular focus on the development of kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of a building block's fundamental characteristics is the bedrock of its successful application. The properties of 4-Methylthiophen-2-amine oxalate are summarized below:
| Property | Value | Reference |
| CAS Number | 14893-94-8 | [1] |
| Molecular Formula | C₇H₉NO₄S | [1] |
| Molecular Weight | 203.22 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | Supplier Data |
| Purity | Typically ≥98% | [1] |
| Storage | 2-8°C, protected from light and moisture | [1] |
Safety and Handling Precautions:
4-Methylthiophen-2-amine oxalate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] All manipulations should be performed in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of contact, rinse the affected area thoroughly with water.[4] As with all oxalate salts, care should be taken to avoid ingestion, as oxalates can be toxic.[5]
Core Synthetic Applications: From Building Block to Bioactive Molecule
The true value of 4-Methylthiophen-2-amine lies in its versatility as a synthetic intermediate. The primary amino group, once liberated from its oxalate salt, serves as a potent nucleophile and a versatile handle for a wide range of transformations.
Protocol 1: Liberation of the Free Amine (Free-Basing)
The initial and most critical step before employing 4-Methylthiophen-2-amine oxalate in most coupling reactions is the conversion to its free amine form. This is typically achieved by a simple acid-base extraction.
Rationale: The oxalate salt is a stable, solid form of the amine. To render the amine nucleophilic for subsequent reactions, it must be deprotonated using a base. The resulting free amine is typically less water-soluble and can be extracted into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Suspend 1.0 equivalent of 4-Methylthiophen-2-amine oxalate in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of oxalate salt).
-
Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH), dropwise with vigorous stirring until the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 4-methylthiophen-2-amine, which is often an oil or a low-melting solid.
Self-Validation: The successful conversion can be confirmed by thin-layer chromatography (TLC) by observing the disappearance of the polar salt spot and the appearance of a less polar product spot. Further confirmation can be obtained by ¹H NMR spectroscopy, where a shift in the amine proton signal will be observed.
Caption: Workflow for the liberation of the free amine.
Application Example 1: Synthesis of Kinase Inhibitors via Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6] The free 4-methylthiophen-2-amine is an excellent nucleophile for coupling with a wide range of carboxylic acids to generate a diverse library of thiophene-2-carboxamides. These amides are common structural motifs in kinase inhibitors.[7]
Rationale: The lone pair of electrons on the nitrogen atom of the amine attacks the activated carbonyl carbon of a carboxylic acid derivative, leading to the formation of a stable amide bond. Common coupling reagents like EDC/HOBt or HATU are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack.[6][8]
Step-by-Step Protocol (EDC/HOBt Coupling):
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), 4-methylthiophen-2-amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq.) portion-wise to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Application Example 2: Synthesis of the AMG 900 Core via Suzuki-Miyaura Coupling
A prominent example showcasing the utility of the 4-methylthiophen-2-yl moiety is in the synthesis of AMG 900, a potent and selective Aurora kinase inhibitor.[1][3] The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form a key C-C bond.[9][10] While the patent literature describes the coupling of a boronic acid derivative, we will outline a plausible protocol for the synthesis of the necessary boronic acid precursor from 4-methylthiophen-2-amine.
Part A: Synthesis of 2-Bromo-4-methylthiophene
Rationale: To prepare for the Suzuki coupling, the amine must be converted into a group suitable for forming an organoboron reagent. A common strategy is to first convert the amine to a bromide via a Sandmeyer-type reaction.
Step-by-Step Protocol:
-
Diazotization: Cool a solution of 4-methylthiophen-2-amine (1.0 eq.) in an aqueous solution of HBr (48%) to 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of copper(I) bromide (CuBr) (1.2 eq.) in HBr.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 60°C) until nitrogen evolution ceases. Cool the mixture, extract with an organic solvent (e.g., diethyl ether), wash the organic layer with aqueous NaOH and brine, dry over Na₂SO₄, and purify by distillation or column chromatography to yield 2-bromo-4-methylthiophene.
Part B: Synthesis of 4-Methylthiophen-2-ylboronic Acid Pinacol Ester
Rationale: The aryl bromide is then converted to a stable boronic ester, a key reagent for the Suzuki coupling. The Miyaura borylation is a common and effective method for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: In a flask, combine 2-bromo-4-methylthiophene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (KOAc) (3.0 eq.) in an anhydrous solvent like dioxane or DMF.
-
Reaction: Degas the mixture and heat under an inert atmosphere at 80-100°C for several hours until the starting material is consumed (monitor by GC-MS or TLC).
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to afford the 4-methylthiophen-2-ylboronic acid pinacol ester.
Part C: Suzuki-Miyaura Coupling to form the AMG 900 Core
Rationale: The final step involves the palladium-catalyzed cross-coupling of the boronic ester with the appropriate phthalazine intermediate to construct the core structure of AMG 900.[9][10]
Step-by-Step Protocol:
-
Reaction Setup: Combine 1-chloro-4-(substituted)phthalazine (1.0 eq.), 4-methylthiophen-2-ylboronic acid pinacol ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane).
-
Reaction: Degas the mixture and heat under reflux until the reaction is complete.
-
Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography to yield the desired N-aryl-4-(4-methylthiophen-2-yl)phthalazin-1-amine core.
Caption: Synthetic overview for the AMG 900 core.
Chemical Reactivity Profile and Further Synthetic Potential
The 4-methylthiophen-2-amine scaffold offers multiple avenues for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[9] In the case of 4-methylthiophen-2-amine, the C5 position is highly activated and susceptible to electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation), provided the amine is appropriately protected.
-
Buchwald-Hartwig Amination: The free amine can also participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig aminations with aryl halides or triflates, providing access to a wide range of N-aryl-4-methylthiophen-2-amines.[11][12] This is a powerful method for constructing C-N bonds that are prevalent in many pharmaceuticals.
-
Synthesis of Fused Heterocycles: 2-Aminothiophenes are valuable precursors for the synthesis of fused heterocyclic systems such as thienopyrimidines.[7] Reaction with various one-carbon or three-carbon synthons can lead to the construction of a pyrimidine ring fused to the thiophene core, a scaffold found in numerous kinase inhibitors.
Toxicological Considerations
While the thiophene ring is a common motif in many approved drugs, it is also considered a "structural alert" as its metabolism can sometimes lead to the formation of reactive metabolites.[13] The bioactivation of thiophenes is often dependent on their substitution pattern. Some studies on 3-aminothiophene derivatives have suggested a potential for genotoxicity at high concentrations, possibly through metabolic activation by cytochrome P450 enzymes.[2] Therefore, when developing drug candidates containing the 4-methylthiophen-2-amine scaffold, it is prudent to conduct early in vitro and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies to assess the potential for metabolic bioactivation and to guide the design of safer analogues.[7]
Conclusion
4-Methylthiophen-2-amine oxalate is a highly valuable and versatile building block for medicinal chemistry. Its stable salt form allows for convenient storage and handling, while the free amine provides a reactive handle for a multitude of synthetic transformations. As demonstrated by its incorporation into the potent Aurora kinase inhibitor AMG 900, this scaffold offers significant potential for the development of novel therapeutics. By understanding its chemical properties, reactivity, and potential toxicological liabilities, drug discovery professionals can effectively leverage this building block to accelerate their research and development efforts.
References
-
European Journal of Medicinal Chemistry. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]
-
European Journal of Medicinal Chemistry. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]
-
Journal of Medicinal Chemistry. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. [Link]
-
Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. [Link]
-
Journal of Translational Medicine. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues. [Link]
-
ACS Publications. Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. [Link]
-
PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. AMG-900. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
BioCrick. AMG-900. [Link]
-
Chemical Science. Visible light amination/Smiles cascade: access to phthalazine derivatives. [Link]
-
ACS Publications. Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
IISTE.org. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
PubMed. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. [Link]
-
Pearson+. The electrophilic aromatic substitution reaction rate for thiophene.... [Link]
-
PubMed. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AMG 900, An aurora kinase (ARK) inhibitor potentially for the treatment of leukemia and solid tumours – All About Drugs [allfordrugs.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. oipub.com [oipub.com]
- 7. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates [mdpi.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011031842A1 - N-4 ( - ( ( 3- ( 2 -amino-4 pyrimidinyl) -2 -pyridinyl) oxy) phenyl) -4- (4-methyl-2-thienyl) -1-phthalazinamine for use in the treatment of antimitotic agent resistant cancer - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: 4-Methylthiophen-2-amine Oxalate as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. The 2-aminothiophene scaffold is a privileged pharmacophore, integral to a wide array of biologically active compounds and approved pharmaceuticals.[1][2] 4-Methylthiophen-2-amine, presented here as its stable oxalate salt, is a particularly valuable reagent that serves as a robust entry point into several classes of high-value heterocyclic systems.
The use of the oxalate salt (CAS RN: 14893-94-8) is a deliberate and practical choice.[3] While the free amine is the reactive species, it can be susceptible to aerial oxidation and degradation over time. The crystalline oxalate salt enhances the compound's shelf-life, improves handling characteristics, and ensures higher purity, providing a reliable starting material for reproducible, high-yielding reactions.[4][5][6] This guide provides an in-depth exploration of 4-methylthiophen-2-amine oxalate's applications, focusing on its role in the synthesis of fused thieno[2,3-b]pyridines and its utility in palladium-catalyzed cross-coupling reactions. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Physicochemical Properties and Handling
Before its use in synthesis, it is crucial to understand the properties of 4-methylthiophen-2-amine oxalate and the necessary steps to liberate the active free amine for reaction.
| Property | Value | Reference |
| CAS Number | 14893-94-8 | [3] |
| Molecular Formula | C₇H₉NO₄S | [3] |
| Molecular Weight | 203.22 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | [3] |
Liberation of the Free Amine
The oxalate salt is not directly used in most organic reactions. The active nucleophile, 4-methylthiophen-2-amine, must be liberated in situ or as a separate preliminary step. This is typically achieved by treatment with a suitable base to neutralize the oxalic acid.
Causality Behind the Choice of Base: The choice of base depends on the subsequent reaction.
-
For isolation of the free amine, a simple aqueous workup with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) followed by extraction into an organic solvent is sufficient.
-
For reactions that are sensitive to water, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to neutralize the salt in situ. However, this will generate the corresponding ammonium oxalate salt as a byproduct.
-
In many palladium-catalyzed reactions, the inorganic base used in the reaction itself (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is sufficient to liberate the free amine from its oxalate salt at the start of the reaction.
Core Application: Synthesis of Thieno[2,3-b]pyridine Scaffolds
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds of significant interest in drug discovery, with demonstrated anti-proliferative, anti-inflammatory, and receptor-modulating activities.[7][8] 2-Aminothiophenes are premier precursors for constructing this scaffold, typically through condensation with a 1,3-dielectrophile.
Protocol 1: Friedländer-Type Synthesis of a Substituted Thieno[2,3-b]pyridine
This protocol describes the condensation of 4-methylthiophen-2-amine with an α,β-unsaturated ketone to construct the thieno[2,3-b]pyridine core. This approach is a variation of the Friedländer annulation, a classic method for quinoline synthesis adapted for related heterocyclic systems.
Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.
Materials:
-
4-Methylthiophen-2-amine oxalate
-
Appropriate α,β-unsaturated ketone or 1,3-diketone (e.g., acetylacetone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst (optional, but often beneficial)
-
Toluene or another high-boiling solvent
-
Dean-Stark apparatus
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 4-methylthiophen-2-amine oxalate (1.0 eq).
-
Reagent Addition: Add the α,β-unsaturated ketone (1.1 eq), potassium carbonate (1.5 eq), and p-TSA (0.1 eq).
-
Solvent Addition: Add toluene to the flask to create a solution with a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the mixture to reflux. The potassium carbonate serves to liberate the free amine, which then participates in the condensation reaction. Water generated during the reaction is removed azeotropically via the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of toluene or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful and indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[9][10] This reaction has largely replaced harsher classical methods due to its superior functional group tolerance and broad substrate scope.[9] 4-Methylthiophen-2-amine is an excellent nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides or triflates.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol details a general procedure for the palladium-catalyzed coupling of 4-methylthiophen-2-amine with a representative aryl bromide.
Expert Insight - Component Selection:
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective. They are reduced in situ to the active Pd(0) species.[11]
-
Ligand: Sterically hindered, electron-rich phosphine ligands are crucial. Ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reactions.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but sensitive. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used for substrates with base-sensitive functional groups.[12]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard.
Materials:
-
4-Methylthiophen-2-amine oxalate (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, deoxygenated toluene
Step-by-Step Methodology (under inert atmosphere):
-
Vessel Preparation: In a glovebox or on a Schlenk line, add the aryl bromide, 4-methylthiophen-2-amine oxalate, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried reaction tube or flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The NaOt-Bu is more than sufficient to liberate the free amine.
-
Monitoring: Follow the consumption of the aryl bromide by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Derivatization and Further Transformations
The products derived from 4-methylthiophen-2-amine are themselves valuable building blocks for further synthetic elaboration, demonstrating the modularity of this reagent.
Caption: Synthetic pathways from 4-methylthiophen-2-amine.
Protocol 3: Synthesis of a Thiophene-based Schiff Base (Imine)
The primary amine of 4-methylthiophen-2-amine readily condenses with aldehydes and ketones to form Schiff bases, which are important intermediates and ligands in coordination chemistry.[13][14]
Materials:
-
4-Methylthiophen-2-amine (liberated from oxalate salt) (1.0 eq)
-
Aldehyde or ketone (e.g., benzaldehyde) (1.0 eq)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the free 4-methylthiophen-2-amine (prepared via a basic workup of the oxalate salt and extraction) in ethanol in a round-bottom flask.
-
Condensation: Add the aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The formation of the imine is often rapid and may result in the precipitation of the product.
-
Isolation: If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or chromatography.
Conclusion
4-Methylthiophen-2-amine oxalate is a highly reliable and versatile building block for organic synthesis. Its enhanced stability as an oxalate salt, combined with the rich reactivity of the 2-aminothiophene core, provides chemists with a powerful tool for constructing complex molecules. From the synthesis of medicinally relevant thieno[2,3-b]pyridines to its robust performance in palladium-catalyzed C-N bond-forming reactions, this reagent facilitates access to diverse chemical space. The protocols and strategic insights detailed in this guide underscore its value and are intended to empower researchers in their pursuit of novel molecular entities for drug discovery and materials science.
References
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and triazolopyrimidino[4',5':4,5]thieno[2,3-b]pyridines. Molecules, 17(9), 11035-11048. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Dovbilo, N. V., et al. (2016). Synthesis of new functionalized thieno[2,3-b]pyridines. Molbank, 2016(4), M911. [Link]
-
Steele, B., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Barros, A. L., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines. RSC Advances, 12(45), 29339-29363. [Link]
-
Arotiba, O. A., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 26(11), 3349. [Link]
-
Hassan, A. S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5600. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Beaud, R., et al. (2013). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Advanced Synthesis & Catalysis, 355(14-15), 2956-2964. [Link]
-
Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Skorka, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
-
Avanthay, M., et al. (2020). Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]
-
Sal-Limi, F., et al. (2024). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1. Journal of the American Society of Nephrology, 35(1), 117-133. [Link]
-
Singh, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39501-39511. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]
-
Kumar, P. S., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 843-849. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Lee-Ruff, E., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sabat, M., et al. (2015). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Current Organic Chemistry, 19(10), 971-1004. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Khan, S. A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28. [Link]
-
The Great Plains Laboratory. (n.d.). Oxalate Treatment Protocol. [Link]
-
Singh, S., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1185-1215. [Link]
-
Wang, Y., et al. (2019). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. CrystEngComm, 21(30), 4509-4516. [Link]
-
Kachkoul, R., et al. (2018). The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Progrès en Urologie, 28(1), 32-39. [https://www.urofrance.org/sites/default/files/file/pu_2018_28_1_0032_ Kachkoul.pdf]([Link]_ Kachkoul.pdf)
-
Carp, O. (2004). MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. Revue Roumaine de Chimie, 49(12), 1189-1201. [Link]
-
Boukhari, S., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 15(1), 60. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. molcore.com [molcore.com]
- 4. Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbnus.net [nbnus.net]
- 6. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Dosing and administration of "4-Methylthiophen-2-amine oxalate" in in-vitro studies
Application Note: Dosing and Administration of 4-Methylthiophen-2-amine Oxalate in In-Vitro Studies
Executive Summary
4-Methylthiophen-2-amine oxalate (CAS: 14893-94-8) is a specialized heterocyclic building block often used in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., azo dyes, olanzapine analogs). While the oxalate salt form provides necessary shelf-stability, it introduces significant challenges for in-vitro dosing:
-
Lability: The free amine (4-methylthiophen-2-amine) is electron-rich and prone to rapid oxidative polymerization upon dissociation from the oxalate counter-ion.
-
Interference: The oxalate anion is a potent calcium chelator, which can deplete free
in culture media, leading to false-positive toxicity or signaling inhibition. -
Acidity: High concentrations of the oxalate salt can significantly shift the pH of unbuffered assay media.
This guide provides a standardized protocol to solubilize, stabilize, and administer this compound while controlling for salt-induced artifacts.
Physicochemical Profile & Handling
Before dosing, researchers must account for the stoichiometry of the salt to ensure accurate molar dosing of the active amine.
| Property | Specification | Critical Note |
| Molecular Formula | Check CoA; some batches may be hemi-oxalates. | |
| Molecular Weight | ~203.22 g/mol | Use this MW for Molarity calculations, not the free base MW (~113.18). |
| Solubility | DMSO (High), Water (Moderate) | Do not store in DMSO >24 hours (risk of reaction). |
| Stability (Solid) | Good (Store at -20°C, Desiccated) | Hygroscopic. Warm to RT before opening.[1] |
| Stability (Solution) | Poor (Hours) | The free amine oxidizes/dimerizes in air/media. |
Protocol A: Stock Solution Preparation
Objective: Create a stable, high-concentration stock solution without triggering premature degradation.
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide), Grade: Cell Culture / HPLC (>99.9%).
-
Argon or Nitrogen gas line (optional but recommended).
Workflow:
-
Weighing: Weigh the solid oxalate salt rapidly. Limit exposure to humid air.
-
Solvent Addition: Dissolve in anhydrous DMSO to a target concentration of 10 mM to 50 mM .
-
Note: Avoid aqueous buffers for the stock solution to prevent dissociation and oxidation.
-
-
Sonicate: Sonicate briefly (10-15 seconds) if dissolution is slow. Avoid heating above 30°C.
-
Storage:
-
Immediate Use (Recommended): Use within 4 hours.
-
Short-term: Aliquot and freeze at -80°C. Do not refreeze.
-
Warning: Solutions often turn dark (brown/red) upon oxidation. If the stock solution is dark, discard it.
-
Protocol B: In-Vitro Dosing & "Oxalate Control" Strategy
Objective: Administer the compound to cells while preventing pH shock and calcium depletion.
The "Oxalate Trap":
In standard media (DMEM/RPMI),
Dosing Steps:
-
Preparation of Intermediate Dilution (100x):
-
Dilute the DMSO stock into a degassed buffer (e.g., PBS pH 7.4) immediately before dosing.
-
Example: To dose at 10 µM final, prepare a 1 mM intermediate (10 µL 100 mM Stock + 990 µL PBS).
-
-
Media pH Check:
-
If dosing >100 µM, check the pH of the media. The oxalate moiety is acidic.[2] If the media turns yellow (phenol red indicator), buffer with 10-20 mM HEPES.
-
-
The Mandatory Control:
-
You MUST run a parallel condition with Sodium Oxalate at the same molar concentration as your test compound.
-
Logic: If the Sodium Oxalate well shows the same effect as the 4-Methylthiophen-2-amine oxalate well, your result is an artifact of the salt, not the amine.
-
Visual Workflow: Dosing Logic
Caption: Workflow emphasizing immediate use of stock and the mandatory sodium oxalate parallel control.
Protocol C: Stability Validation (Self-Validating System)
Because the free amine is unstable, you must verify that the compound remains intact for the duration of your assay (e.g., 24-48 hours).
Method: LC-MS Supernatant Check
-
Timepoints: Take 50 µL media samples at T=0, T=4h, and T=24h.
-
Quench: Add 50 µL Acetonitrile (with 0.1% Formic Acid) to precipitate proteins and stabilize the amine.
-
Analysis: Inject into LC-MS.
-
Target: Look for the parent mass [M+H]+ ~114.
-
Degradants: Look for [M-2H] dimers (oxidative coupling) or S-oxide peaks.
-
-
Acceptance Criteria: If >20% degradation occurs within the assay window, the biological data is unreliable. Remedy: Refresh media every 6-12 hours or add antioxidants (e.g., 50 µM Ascorbic Acid) if compatible with the assay.
Mechanism of Instability
Caption: The degradation pathway of 2-aminothiophenes in physiological media, highlighting the need for antioxidant stabilization.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Media turns yellow instantly | Acidity of Oxalate salt. | Pre-neutralize the stock with equimolar NaOH or increase HEPES in media. |
| Precipitate visible | Calcium Oxalate formation.[3][4] | Reduce concentration <100 µM or wash cells with |
| High toxicity in Control | Oxalate toxicity. | The compound's effect is likely masked by the salt. Use the free base (freshly liberated) or a different salt (HCl) if available. |
| Loss of potency over time | Oxidation of amine. | Refresh dosing solution every 4-6 hours (Flow-through or media swap). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776360, 4-Methylthiophen-2-amine oxalate. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.).[5] (2004). Assay Guidance Manual: Solubility and Residual Solvent Interference. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Sabra, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.[6][7] ChemistryOpen, 11(11). (Demonstrates handling of related aminothiophene scaffolds). Retrieved from [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[8][9][10] (General reference for DMSO compatibility with amine salts). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. reddit.com [reddit.com]
- 10. studylib.net [studylib.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylthiophen-2-amine Oxalate and Management of Common Side Products
Welcome to the technical support center for the synthesis of 4-methylthiophen-2-amine oxalate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical thiophene building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis, particularly concerning the formation of common impurities. We will delve into the mechanistic origins of side products and offer field-proven strategies for their mitigation.
Section 1: The Core Synthesis Pathway - The Gewald Reaction
The synthesis of 2-aminothiophenes, such as 4-methylthiophen-2-amine, is most commonly and efficiently achieved through the Gewald three-component reaction.[1][2][3] This elegant one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester or malononitrile, and elemental sulfur, all facilitated by a base.[4]
The reaction proceeds through three key mechanistic stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone (in this case, butanone or a precursor) and the active methylene compound.
-
Sulfur Addition (Thiolation): The resulting α,β-unsaturated intermediate undergoes a nucleophilic attack on the elemental sulfur ring (S₈).[5]
-
Cyclization & Aromatization: The sulfur-containing intermediate cyclizes and then aromatizes to form the stable 2-aminothiophene ring.[4][5]
The final free amine is often an oil or a low-melting point solid that is prone to oxidation. Therefore, it is converted to its oxalate salt to yield a more stable, crystalline, and easily handled solid.[6]
Caption: Simplified workflow for the synthesis of 4-Methylthiophen-2-amine oxalate via the Gewald reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the identity and mitigation of side products.
Q1: My reaction yield is poor, and TLC/LCMS analysis shows a significant amount of unreacted butanone and active methylene nitrile. What are the likely causes?
This is a classic case of an incomplete reaction, which can stem from several factors related to the initial condensation step.
-
Possible Cause 1: Ineffective Base Catalysis. The choice and amount of base are critical for the initial Knoevenagel-Cope condensation.[7] If the base is too weak or used in insufficient quantity, the deprotonation of the active methylene compound will be slow, stalling the reaction.
-
Solution: While triethylamine is common, secondary amines like morpholine or piperidine are often more effective as they can also help to activate the elemental sulfur.[7] Consider screening different bases or slightly increasing the catalyst loading. Ensure the base is not degraded and is of high purity.
-
-
Possible Cause 2: Sub-optimal Temperature. The Gewald reaction is typically run at a moderately elevated temperature (e.g., 40-60 °C) to ensure all components, especially sulfur, are sufficiently soluble and reactive.[7]
-
Solution: Ensure your reaction is adequately heated and stirred. A temperature that is too low will result in a sluggish reaction, while excessive heat can promote polymerization.[7]
-
-
Possible Cause 3: Water Inhibition. The condensation step produces water, which can inhibit the reaction equilibrium.[7]
-
Solution: For challenging substrates, using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion. Alternatively, adding a dehydrating agent can be effective, though care must be taken to ensure it doesn't interfere with other reaction steps.
-
Q2: My primary side product is the α,β-unsaturated nitrile (the Knoevenagel-Cope intermediate). The reaction seems to stop after the first step. Why?
This is a very common issue and indicates a problem with the sulfur addition or cyclization stages.
-
Possible Cause 1: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S₈) can be difficult to dissolve and activate. If it is not available to the Knoevenagel-Cope intermediate, the reaction will stall.[7]
-
Solution: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[7] Gentle heating is also crucial. Ensure your elemental sulfur is a fine powder to maximize surface area.
-
-
Possible Cause 2: Steric Hindrance. Although less of an issue with butanone, highly substituted ketones can form sterically hindered intermediates that are slow to react with sulfur.[7]
-
Solution: A two-step procedure can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile. Then, in a separate step, react it with sulfur and base. This allows for optimization of the conditions for the more challenging sulfur addition step.[7]
-
Q3: My crude product is a dark, tarry mixture containing high-molecular-weight species. What leads to this polymerization?
Polymerization is a sign of excessive reactivity or reaction conditions that are too harsh.
-
Possible Cause: Uncontrolled Exotherm/High Temperature. The Gewald reaction can be exothermic. If the temperature is too high, starting materials or reactive intermediates can undergo self-condensation or polymerization.[7]
-
Solution: Maintain strict temperature control, typically not exceeding 60-70°C. Consider a slower rate of addition for one of the reagents to better manage the reaction exotherm. Also, ensure reactant concentrations are not excessively high.
-
Q4: After purification and oxalate salt formation, my product slowly darkens over time. Is it degrading?
Yes, this indicates product instability, which is common for aminothiophenes.
-
Possible Cause: Oxidation. The electron-rich 2-aminothiophene ring system is susceptible to air oxidation. The amino group, in particular, can be a site for oxidative degradation, leading to colored impurities. While the oxalate salt significantly enhances stability, it does not render the molecule completely inert.
Section 3: Summary of Common Side Products
| Side Product/Impurity | Structure/Description | Likely Cause | Mitigation Strategy |
| Unreacted Starting Materials | Butanone, Active Methylene Nitrile | Incomplete reaction; inefficient catalysis; low temperature. | Optimize base, temperature, and reaction time.[7] |
| Knoevenagel-Cope Intermediate | α,β-unsaturated nitrile | Poor sulfur solubility/reactivity; low temperature for sulfur addition. | Use polar solvent (DMF, EtOH); ensure adequate heating (40-60°C); use finely powdered sulfur.[7] |
| Dimerization/Polymerization Products | High molecular weight, often tarry substances | Excessive heat; high reactant concentration. | Maintain strict temperature control; consider slower reagent addition.[7] |
| Oxidative Degradation Products | Colored impurities formed post-synthesis | Air/light exposure of the aminothiophene product. | Store final product under inert gas, in the dark, and at reduced temperatures.[8] |
Section 4: Recommended Protocol for Minimizing Side Products
This protocol provides a general guideline for the synthesis of 4-methylthiophen-2-amine and its subsequent conversion to the oxalate salt. Optimization for specific equipment and reagent purity may be required.
Part A: Synthesis of 4-Methyl-3-cyano-2-aminothiophene (Gewald Reaction)
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add ethanol (5 mL per 10 mmol of ketone).
-
Reagent Addition: Add butanone (1.0 eq.), malononitrile (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.). Begin stirring to form a suspension.
-
Catalyst Addition: Add morpholine (0.5 eq.) to the stirred suspension.
-
Reaction Execution:
-
Critical Control Point: Gently heat the reaction mixture to 50-55°C. Maintain this temperature throughout the reaction. Higher temperatures risk polymerization.
-
Monitor the reaction progress by TLC or LCMS (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
The crude product may precipitate as a solid or an oil. If it's an oil, extract it with ethyl acetate.
-
If a solid precipitates, filter it and wash thoroughly with water to remove inorganic salts.[7]
-
Dry the crude product under vacuum. This crude material is the free amine and should be used promptly in the next step.
-
Part B: Formation of 4-Methylthiophen-2-amine Oxalate
-
Dissolution: Dissolve the crude 4-methylthiophen-2-amine from Part A in a minimal amount of a suitable solvent like isopropanol or acetone.
-
Salt Formation: In a separate flask, dissolve oxalic acid (1.0 eq.) in the same solvent, heating gently if necessary.
-
Precipitation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. The oxalate salt should precipitate.
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Filter the solid product and wash the filter cake with a small amount of cold solvent.
-
Purification: The most effective method for purifying the oxalate salt is recrystallization, often from ethanol or methanol/water mixtures.[7]
-
Dry the final crystalline product under vacuum at a moderate temperature (e.g., 40°C).
-
Section 5: Visualization of Side Product Pathways
The following diagram illustrates how the main reaction pathway can diverge to form key side products if reaction conditions are not properly controlled.
Caption: Divergent pathways in the Gewald synthesis leading to common side products.
References
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol - Benchchem.
- Green methodologies for the synthesis of 2-aminothiophene - PMC.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Neg
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchG
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- 14893-94-8 | 4-methylthiophen-2-amine oxal
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. molcore.com [molcore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for "4-Methylthiophen-2-amine oxalate"
Technical Support Center: 4-Methylthiophen-2-amine Oxalate Optimization
Executive Summary: The "Masked" Enamine Challenge
Welcome to the technical guide for 4-Methylthiophen-2-amine oxalate . As a researcher, you likely selected this target for its utility in fragment-based drug discovery or as a scaffold for azo dyes. However, you are likely encountering a specific set of problems: tar formation, low yields, or rapid discoloration.
The Core Issue: 2-Aminothiophenes lacking an electron-withdrawing group (EWG) at the C3 position are inherently unstable. They behave like masked enamines/imines, susceptible to rapid autoxidation, dimerization, and polymerization upon exposure to air or light.
The "Optimization" of this compound is not just about the synthesis; it is about the race against decomposition during the isolation phase. The oxalate salt is not merely a convenient form; it is a chemical necessity to protonate the amine, deactivating the ring toward oxidative coupling.
Part 1: The Synthesis & Optimization Workflow
The most robust route to 4-methylthiophen-2-amine is the Gewald Reaction to form the stable C3-ester intermediate, followed by hydrolysis and decarboxylation. Direct synthesis attempts often yield complex mixtures of regioisomers.
Workflow Diagram (The "Salt Trap" Strategy)
Caption: Figure 1. The "Salt Trap" workflow. The critical control point is the immediate trapping of the unstable free base after decarboxylation.
Part 2: Optimization Parameters (Data Tables)
Table 1: Optimizing the Gewald Step (Precursor Synthesis)
Target: Ethyl 2-amino-4-methylthiophene-3-carboxylate
| Parameter | Recommended Condition | Why? (Mechanistic Insight) |
| Ketone Source | Acetone (Excess) | Acetone is volatile; excess drives the Knoevenagel condensation equilibrium forward. |
| Base Catalyst | Morpholine (0.5 - 1.0 eq) | Morpholine is less basic than triethylamine but more nucleophilic, efficiently activating the sulfur ( |
| Temperature | 45°C - 50°C | Higher temps (>60°C) cause sulfur polymerization (dark tars). Lower temps (<30°C) stall the ring closure. |
| Sulfur Source | Micronized Sulfur | Large sulfur chunks dissolve too slowly, leading to kinetic mismatch between condensation and cyclization. |
Table 2: The "Salt Trap" Conditions (Critical Step)
Target: 4-Methylthiophen-2-amine Oxalate
| Variable | Optimal Setting | Impact on Stability |
| Atmosphere | Strict Argon/N2 | Oxygen rapidly converts the free amine to a red/black azo-dimer. |
| Solvent (Trap) | Anhydrous Diethyl Ether | The free base is soluble in ether; the oxalate salt is insoluble. This drives precipitation and purification simultaneously. |
| Acid Stoichiometry | 1.05 Equivalents | Slight excess ensures complete protonation. Under-acidification leaves free amine traces that catalyze bulk decomposition. |
| Temperature | 0°C - 5°C | Cold conditions retard the polymerization rate of the free amine during the trapping phase. |
Part 3: Troubleshooting Guide (Q&A)
Phase 1: The Gewald Reaction (Precursor)
Q: My reaction mixture turned into a solid black tar. What happened? A: This is "Thermal Runaway." The Gewald reaction is exothermic. If you added the sulfur and base too quickly at room temperature, the exotherm spiked the internal temperature above 60°C.
-
Fix: Pre-cool the ketone/nitrile mixture to 15°C. Add the base dropwise. Allow the exotherm to naturally bring the reaction to 40-50°C.
Q: I have low yields (<30%). The sulfur didn't seem to dissolve. A: This is likely "Passivated Sulfur." Old sulfur powder oxidizes or aggregates.
-
Fix: Use freshly recrystallized sulfur or commercially available "Flowers of Sulfur." Ensure vigorous mechanical stirring (magnetic stirring is often insufficient for the heterogeneous phase).
Phase 2: Decarboxylation & Salt Formation
Q: The oil obtained after decarboxylation turned red/purple within minutes. Is it ruined? A: It is degrading, but potentially salvageable. The color indicates the formation of azo-coupling byproducts (oxidative dimerization).
-
Fix: Do not wait. Immediately dissolve the oil in degassed diethyl ether. Add activated charcoal, filter rapidly under nitrogen, and immediately add the oxalic acid solution. The salt may precipitate white/off-white, leaving the red impurities in the mother liquor.
Q: My oxalate salt is a sticky gum, not a powder. A: This indicates Solvent Polarity Mismatch or Water Contamination .
-
Fix:
-
Ensure your oxalic acid was dissolved in a minimum amount of warm ethanol or acetone, then added to the ether solution.
-
If gummy, scratch the flask sides with a glass rod to induce nucleation.
-
Add more anhydrous ether to decrease the solubility of the salt.
-
Q: Can I store the free amine in the fridge? A: No. Even at -20°C, the free amine (lacking the C3-EWG) will decompose. It must be stored as the oxalate (or hydrochloride) salt.
Part 4: Detailed Protocol (The "Salt Trap" Method)
Objective: Synthesis of 4-Methylthiophen-2-amine Oxalate from the Gewald Precursor.
-
Preparation (Decarboxylation):
-
Take 10 mmol of 2-amino-4-methylthiophene-3-carboxylic acid (obtained via saponification of the Gewald ester).
-
Suspend in 20 mL of 10% HCl. Heat to 50-60°C to facilitate decarboxylation (monitor CO2 evolution). Note: Higher temps may be needed depending on the specific derivative, but minimize thermal stress.
-
-
The Extraction (The Race):
-
Once CO2 evolution ceases, cool the mixture to 0°C in an ice bath.
-
Carefully neutralize with NaOH solution under an Argon blanket until pH ~9-10.
-
Rapidly extract the liberated oil with degassed diethyl ether (3 x 20 mL).
-
Dry the combined ether layers over anhydrous
for 5 minutes (keep cold).
-
-
The Trap:
-
Filter the ether solution into a clean flask under Argon.
-
Dropwise, add a solution of anhydrous oxalic acid (10.5 mmol) dissolved in a minimum volume of warm ethanol.
-
A white to off-white precipitate should form immediately.
-
-
Isolation:
-
Stir at 0°C for 30 minutes.
-
Filter the solid under suction (minimize air exposure time).
-
Wash the cake with cold anhydrous ether.
-
Dry in a vacuum desiccator.
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[1] Link
-
Sabnis, R. W. (1994).[1] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[1] Link
-
Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[2] Link
-
Zhang, Q., & Jiao, Y. H. (2010).[3][4] Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 66(6), o1467. Link
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33. Link
Sources
Technical Support Center: 4-Methylthiophen-2-amine oxalate
Welcome to the technical support guide for 4-Methylthiophen-2-amine oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and handling of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes data from structurally related aminothiophenes and aromatic amines with fundamental principles of organic chemistry to offer robust, scientifically-grounded advice.
Frequently Asked Questions (FAQs)
Here we address common issues and observations that you may encounter during your research.
FAQ 1: My solid sample of 4-Methylthiophen-2-amine oxalate is turning from off-white to a brown or purplish color over time. What is happening and is the material still usable?
Answer:
This color change is a classic indicator of oxidative degradation. The primary amine (-NH2) and the electron-rich thiophene ring are susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] Aromatic amines, in general, are known to oxidize, often forming highly colored polymeric impurities.[1][2]
-
Causality: The initial step is likely the formation of a radical cation, which can then couple with other molecules, leading to increasingly complex and colored structures. This process is often autocatalytic. The presence of trace metal impurities can also accelerate this degradation.
-
Usability: The material is likely no longer pure. The presence of these colored impurities, even at low levels, can significantly impact experimental results, especially in biological assays where they may exhibit off-target effects or in chemical reactions where they can interfere with catalysis. It is strongly recommended to use a fresh, pure sample. For quantitative applications, the purity should be re-assessed using a stability-indicating method like HPLC-UV.[3]
FAQ 2: I'm observing a new, significant peak in my HPLC chromatogram after storing my stock solution for a few days in the refrigerator. What could this be?
Answer:
This observation points to solution-state instability. While refrigeration slows down degradation, it does not stop it entirely. The new peak is likely a degradation product. Based on the structure, several pathways are possible in solution:
-
Oxidation: As with the solid-state, oxidation can occur in solution, often accelerated by dissolved oxygen or trace metals in the solvent.[4][5] Amines and sulfides are particularly susceptible to this.[4]
-
Photodegradation: If the solution was exposed to light (even ambient lab light) during preparation or storage, photolytic degradation could occur. Aromatic amines are known to be light-sensitive.[6][7][8]
-
Reaction with Solvent: While less common with standard solvents like DMSO or ethanol, ensure your solvent is high-purity and free from reactive impurities (e.g., peroxides in aged ethers).
To identify the degradant, techniques like LC-MS/MS would be required.[9] To prevent this, prepare stock solutions fresh, store them under an inert atmosphere (e.g., argon or nitrogen), and protect them from light using amber vials.
FAQ 3: What are the ideal storage and handling conditions for 4-Methylthiophen-2-amine oxalate to ensure long-term stability?
Answer:
To minimize degradation, strict control of environmental factors is crucial. The goal is to mitigate exposure to oxygen, light, and moisture.
| Condition | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen.[1] |
| Light | Amber Glass Vial / Protect from Light | Prevents photodegradation.[6][10] |
| Moisture | Tightly Sealed Container with Desiccant | The oxalate salt may be hygroscopic. Absorbed water can facilitate degradation pathways. |
Handling Procedure: When weighing out the compound, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. For solution handling, use de-gassed solvents and maintain an inert atmosphere in the headspace of the vial.
FAQ 4: Does the oxalate salt form affect the stability compared to the free base?
Answer:
Yes, the oxalate salt form generally enhances the stability of the amine compared to its free base form.
-
Expertise & Experience: Primary aromatic amines are basic and highly reactive. Protonating the amine to form a salt, such as the oxalate, significantly reduces the electron density on the nitrogen atom. This makes the amine group less susceptible to oxidation. The salt form is also typically a more crystalline and less volatile solid, which can improve its handling characteristics and protect it from atmospheric degradation.
-
Trustworthiness: However, it's important to note that oxalate itself can be a source of issues in certain contexts, though it doesn't directly contribute to the amine's oxidative degradation. It is a chelating agent and can form insoluble salts with divalent cations like calcium.[11] Also, under very acidic conditions or during certain analytical procedures, the equilibrium could shift, liberating small amounts of the more reactive free base.
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental problems.
Guide 1: Inconsistent Results in Biological Assays
Issue: You are observing high variability or a loss of potency in your biological assays using different batches or ages of 4-Methylthiophen-2-amine oxalate.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. It is a core component of stability testing as outlined by ICH guidelines.[12][13][14]
Objective: To intentionally degrade 4-Methylthiophen-2-amine oxalate under various stress conditions to understand its degradation pathways.[4][5]
Materials:
-
4-Methylthiophen-2-amine oxalate
-
HPLC-grade Water, Acetonitrile, Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
Photostability chamber
-
Calibrated oven
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control sample with 1 mL of stock and 1 mL of 50:50 acetonitrile/water.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5][10]
-
Thermal: Use the control solution. Heat at 60°C for 24 hours.
-
Photolytic: Expose the control solution to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control sample at t=0.
-
Identify and quantify major degradation peaks. Aim for 5-20% degradation to ensure that secondary degradation is minimal.[5]
-
Visualizing Potential Degradation Pathways
Based on the chemistry of aromatic amines and thiophenes, oxidation is a primary degradation concern. The thiophene ring itself can also be oxidized, typically at the sulfur atom to form a reactive thiophene-S-oxide, or via epoxidation of the double bonds.[15][16]
Caption: Hypothesized oxidative degradation pathways for the active moiety.
References
-
Title: PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST Source: SID URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]
-
Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]
-
Title: Stability tests according to ICH Q1A (R2) Source: Memmert.com URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]
-
Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: ResearchGate URL: [Link]
-
Title: Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling Source: Semantic Scholar URL: [Link]
-
Title: Aromatic Amine Cleavage Source: Area - Sustainability URL: [Link]
-
Title: Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur Source: ResearchGate URL: [Link]
-
Title: Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2 Source: ResearchGate URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Broughton Life Sciences URL: [Link]
-
Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]
-
Title: Bacterial degradation of monocyclic aromatic amines Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation Source: MDPI URL: [Link]
-
Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: The photo-oxidation of an aromatic amine studied by flash photolysis Source: The Royal Society Publishing URL: [Link]
-
Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Degradation studies of amines and alkanolamines during sour gas treatment process Source: SciSpace URL: [Link]
-
Title: Bioactivation Potential of Thiophene-Containing Drugs Source: ACS Publications URL: [Link]
-
Title: Can anyone tell me about how Heat Stable Salt works? Source: EPTQ URL: [Link]
-
Title: Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study Source: Bentham Science URL: [Link]
-
Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
-
Title: Operational electrochemical stability of thiophene-thiazole copolymers probed by resonant Raman spectroscopy Source: AIP Publishing URL: [Link]
-
Title: Feedstock‐Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials Source: ResearchGate URL: [Link]
-
Title: Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur Source: ChemRxiv URL: [Link]
-
Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Heat Stable Salts Cleaning and Prevention Source: ITW Technologies URL: [Link]
-
Title: A simple and straightforward magnetic dispersive solid-phase extraction for determination of amphetamine and methamphetamine in sport supplements Source: Analytical and Bioanalytical Chemistry Research URL: [Link]
-
Title: Forming oxalte salts of amines Source: Sciencemadness.org URL: [Link]
-
Title: CHEMICAL PURITY ANALYSIS Source: Agilent URL: [Link]
-
Title: Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Activation mechanism of ammonium oxalate with pyrite in the lime system and its response to flotation separation of pyrite from arsenopyrite Source: International Journal of Minerals, Metallurgy and Materials URL: [Link]
-
Title: Simultaneous Analysis for Drug Purity Test and Quantitative Assay Source: Shimadzu URL: [Link]
-
Title: Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur Source: ChemRxiv URL: [Link]
-
Title: Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation Source: ResearchGate URL: [Link]
-
Title: The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene Source: MDPI URL: [Link]
-
Title: GC-MS separation of the positional isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP) Source: RSC Publishing URL: [Link]
-
Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: CORE URL: [Link]
-
Title: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. lcms.cz [lcms.cz]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. analchemres.org [analchemres.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. database.ich.org [database.ich.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methylthiophen-2-amine Oxalate Reaction Monitoring
Executive Summary & Compound Profile
User Query: "How do I reliably monitor the reaction progress of 4-Methylthiophen-2-amine oxalate using TLC? My spots are streaking, and the starting material seems unstable."
Technical Insight: 4-Methylthiophen-2-amine oxalate is a salt form of an electron-rich aminothiophene. The free base (4-methylthiophen-2-amine) is highly unstable due to its susceptibility to oxidation and polymerization. The oxalate salt is stable but presents unique challenges in Thin Layer Chromatography (TLC) because the acidic salt interacts strongly with the silanol groups of silica gel, causing streaking or baseline retention.
Key Challenges:
-
Salt Dissociation: The oxalate salt does not migrate cleanly on standard silica without neutralization.
-
Free Base Instability: Once neutralized, the amine must be analyzed immediately to prevent decomposition artifacts (e.g., dark oxidation spots at the baseline).
-
Detection: The thiophene ring is UV-active, and the primary amine is Ninhydrin-active.
Core Protocol: The "Mini-Workup" Method
Do not spot the oxalate salt directly from the reaction mixture onto the plate. This is the #1 cause of poor resolution. Use this self-validating "Mini-Workup" protocol.
Step-by-Step Methodology
-
Sampling:
-
Take a 10-20 µL aliquot of your reaction mixture.
-
Place it in a small HPLC vial or Eppendorf tube.
-
-
In-Situ Neutralization (The Critical Step):
-
Spotting:
-
Spot the top organic layer onto the TLC plate. This contains the free base amine, separated from the oxalate salts and inorganic byproducts.
-
Co-spot: Lane 1: Starting Material (SM) Reference (prepared similarly); Lane 2: Co-spot (SM + Rxn); Lane 3: Reaction Mixture.
-
-
Elution:
-
Run the plate in a mobile phase containing a basic modifier (see Table 1).
-
Optimized Mobile Phases & Visualization
Data Table 1: Solvent Systems & Rf Values
Note: Rf values are relative and depend on silica activity and humidity.
| Solvent System (v/v) | Modifier | Estimated Rf (Free Base) | Application Note |
| Hexane / EtOAc (3:1) | + 1% Et₃N | 0.30 – 0.40 | Standard. Best for initial screening. Et₃N prevents tailing. |
| DCM / MeOH (95:5) | + 0.5% NH₄OH | 0.45 – 0.55 | Polar. Use if the product is highly polar (e.g., amides). |
| Toluene / Acetone (4:1) | None | 0.35 – 0.45 | Alternative. Good separation from non-polar impurities. |
Visualization Techniques
-
UV (254 nm): Primary detection. The thiophene ring absorbs strongly. Look for "quenching" (dark spots on green background).[3]
-
Ninhydrin Stain:
-
Action: Reacts with the free primary amine.
-
Result: The starting material (SM) turns Red/Pink upon heating.
-
Diagnostic: If the SM spot disappears and a new UV-active spot appears that is not Ninhydrin active (e.g., after amide coupling), the reaction is complete.
-
-
Vanillin/Anisaldehyde:
-
Action: General stain for thiophenes.
-
Result: Often produces distinct color changes (Green/Blue/Violet) for thiophene derivatives.
-
Troubleshooting Guide (FAQ)
Q1: "My starting material spot is a long streak from the baseline. Why?"
Diagnosis: Salt interference and Silanol interaction. Root Cause: You likely spotted the oxalate salt directly or used a neutral solvent system. The acidic oxalate and the basic amine are "dragging" against the acidic silica. Solution:
-
Use the Mini-Workup (Section 2) to remove the oxalate.
-
Add 1% Triethylamine (Et₃N) to your elution solvent. This blocks the silanol sites on the silica.
Q2: "I see a new spot at the baseline that grows over time, even in the SM reference vial."
Diagnosis: Oxidative Decomposition. Root Cause: 4-Methylthiophen-2-amine is electron-rich and oxidizes in air. The "baseline spot" is likely polymerized material. Solution:
-
Prepare the SM reference fresh immediately before spotting.
-
Do not trust a reference vial that has been sitting on the bench for >1 hour.
-
Store the bulk oxalate salt in the freezer (-20°C) under argon.
Q3: "The reaction seems stuck. I still see a strong SM spot."
Diagnosis: False Negative or Stalled Reaction. Verification Protocol:
-
Check pH: If your reaction releases acid (e.g., using an acid chloride), the amine might have protonated and precipitated, becoming unreactive. Ensure you have enough base (e.g., Pyridine, DIPEA) in the reaction pot.
-
Co-Spotting: Run a co-spot (Lane 2). If the "SM" spot in the reaction lane is actually a product with similar Rf, the co-spot will show a "figure-8" or separation.
Logic Flow & Decision Tree
The following diagram illustrates the decision-making process for interpreting TLC results for this specific compound.
Caption: Decision tree for interpreting TLC results of 4-Methylthiophen-2-amine reactions. Note the emphasis on Ninhydrin confirmation.
References & Authority
-
Sigma-Aldrich. Ethyl 2-amino-4-methylthiophene-3-carboxylate Properties & Safety.[4] (Analogous thiophene handling). Link
-
Organic Syntheses. 2-Amino-4-methylthiazole. Org.[2][5] Synth. 1939, 19, 10. (General handling of aminothiophene/thiazole salts). Link
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization and Troubleshooting.Link
-
National Institutes of Health (PMC). Green methodologies for the synthesis of 2-aminothiophene. (Review of synthesis and stability). Link
Disclaimer
This guide is intended for use by trained laboratory personnel.[2] 4-Methylthiophen-2-amine is a chemical irritant.[6] Always review the Safety Data Sheet (SDS) before handling.
Sources
Technical Support Center: Synthesis of Substituted Thiophene Amines
Welcome to the Technical Support Center for the synthesis of substituted thiophene amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic challenges. Our goal is to equip you with the expertise to diagnose and resolve common issues encountered in the laboratory.
Part 1: Foundational Synthetic Strategies & Common Hurdles
The synthesis of substituted thiophene amines is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2][3] However, their preparation is not without challenges, including issues with regioselectivity, functional group tolerance, and product purification. This guide will primarily focus on troubleshooting the most common and versatile methods for their synthesis.
The Gewald Reaction: A Workhorse for 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[2][4][5] Despite its utility, the reaction can be prone to several issues.
Problem 1: Low or No Yield of the Desired 2-Aminothiophene
-
Question: My Gewald reaction is giving me a low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix it?
-
Answer: This is a common issue that can often be traced back to several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Base Catalysis: The Gewald reaction requires a basic catalyst to facilitate the initial Knoevenagel condensation.[5]
-
Recommendation: If using a weak base like triethylamine, consider switching to a stronger base such as morpholine or piperidine. The choice of base can significantly impact the reaction rate and yield. In some cases, a conjugate acid-base pair catalyst like piperidinium borate has been shown to be effective in truly catalytic amounts.[5]
-
Causality: The base deprotonates the active methylene compound, forming a carbanion that then attacks the carbonyl of the ketone or aldehyde. An insufficiently strong base will result in a slow or incomplete initial condensation.
-
-
Poor Quality of Elemental Sulfur: The reactivity of sulfur can vary.
-
Recommendation: Ensure you are using finely powdered, high-purity elemental sulfur.
-
Causality: The surface area and purity of the sulfur can affect its dissolution and reaction with the intermediate enolate.
-
-
Sub-optimal Reaction Temperature:
-
Recommendation: While many Gewald reactions proceed at room temperature or with gentle heating (50-80 °C), some less reactive substrates may require higher temperatures to drive the reaction to completion.[1][6] Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
-
Causality: The rate of both the Knoevenagel condensation and the subsequent cyclization with sulfur are temperature-dependent.
-
-
Solvent Effects:
-
Recommendation: Ethanol is a common solvent, but for some substrates, a switch to a higher boiling point solvent like DMF or the use of aqueous conditions can be beneficial.[6] Green chemistry approaches have demonstrated the utility of water as a solvent, sometimes with the aid of ultrasound irradiation.[1][4]
-
Causality: The solvent influences the solubility of reactants and intermediates, as well as the reaction kinetics.
-
-
Problem 2: Formation of Impurities and Difficult Purification
-
Question: My crude product is a complex mixture, and I'm struggling with purification. What are the common side products and how can I minimize them and purify my desired aminothiophene?
-
Answer: Purification challenges in the Gewald reaction often stem from unreacted starting materials, polymeric sulfur byproducts, and side reactions.
-
Common Side Products: These can include the Knoevenagel adduct, unreacted starting materials, and polymeric sulfur.
-
Minimization Strategies:
-
Stoichiometry: Ensure accurate stoichiometry of your reactants. An excess of the nitrile or carbonyl compound can complicate purification.
-
Reaction Time and Temperature: Over-heating or prolonged reaction times can lead to decomposition and the formation of tars. Monitor the reaction closely by TLC and quench it once the starting materials are consumed.
-
-
Purification Protocols:
-
Filtration: After the reaction, filtering the cooled mixture can remove insoluble sulfur byproducts.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is often an effective purification method.[4]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable method for purifying 2-aminothiophenes.[1][] A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
-
Transition Metal-Catalyzed Amination: Accessing a Broader Scope
For the synthesis of thiophene amines where the Gewald reaction is not applicable, such as the amination of pre-functionalized halothiophenes, transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are invaluable.[8][9][10]
Problem 1: Low Conversion and Catalyst Deactivation
-
Question: My Buchwald-Hartwig amination of a bromothiophene is sluggish, and I suspect catalyst deactivation. How can I improve the reaction efficiency?
-
Answer: Low conversion in Buchwald-Hartwig reactions can be due to several factors related to the catalyst system and reaction conditions.
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction.
-
Recommendation: For challenging substrates like electron-rich halothiophenes, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often more effective than first-generation ligands.[11] For some applications, bidentate ligands like Xantphos can be beneficial.[9]
-
Causality: The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination. A mismatch between the substrate and ligand can lead to slow catalysis and decomposition of the catalyst.
-
-
Base Selection: The choice of base is crucial and can influence the outcome of the reaction.
-
Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.[9] The solubility of the base can also play a role.
-
Causality: The base is required to deprotonate the amine, forming the active nucleophile. An inappropriate base can lead to side reactions or poor catalyst turnover.
-
-
Solvent Purity:
-
Recommendation: Use anhydrous, de-gassed solvents. Common solvents include toluene, dioxane, and THF.
-
Causality: Oxygen can oxidize the phosphine ligands and the palladium catalyst, leading to deactivation. Water can react with the strong base and interfere with the catalytic cycle.
-
-
Problem 2: Competitive Side Reactions
-
Question: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) of my starting halothiophene. How can I suppress this side reaction?
-
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Causes and Solutions:
-
β-Hydride Elimination: If the amine has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an enamine/imine and a palladium-hydride species, which can then cause hydrodehalogenation.
-
Recommendation: Using a more sterically hindered ligand can disfavor the formation of the intermediate that undergoes β-hydride elimination.
-
-
Reaction Temperature:
-
Recommendation: Running the reaction at the lowest effective temperature can help to minimize this and other side reactions.
-
-
-
Synthesis of 3-Aminothiophenes
The synthesis of 3-aminothiophenes often requires different strategies than their 2-amino counterparts.
Problem: Poor Regioselectivity or Lack of Suitable Starting Materials
-
Question: I need to synthesize a 3-aminothiophene derivative, but common methods seem to favor the 2-amino isomer. What are some reliable strategies and potential pitfalls?
-
Answer: Synthesizing 3-aminothiophenes often involves multi-step sequences or specialized cyclization reactions.
-
Strategies for 3-Aminothiophene Synthesis:
-
From Thioamides and Allenes: A tandem thio-Michael addition/oxidative annulation/1,2-sulfur migration pathway has been developed for the synthesis of polysubstituted 3-aminothiophenes.[12]
-
From 3-Nitrothiophenes: Reduction of a 3-nitrothiophene precursor is a classical approach. The challenge here lies in the regioselective nitration of the thiophene ring, which can be difficult to control.
-
From 3-Halothiophenes: Buchwald-Hartwig or Ullmann amination of 3-halothiophenes is a viable, albeit sometimes challenging, route.[8][13]
-
-
Troubleshooting Considerations:
-
Starting Material Availability: The availability of suitably substituted starting materials for these methods can be a limitation.
-
Functional Group Compatibility: Ensure that the functional groups on your thiophene precursor are compatible with the reaction conditions of the chosen method (e.g., strong bases in Ullmann condensations).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general method to start with for the synthesis of a novel 2-aminothiophene?
A1: The Gewald reaction is often the most practical starting point for the synthesis of 2-aminothiophenes due to its operational simplicity, use of readily available starting materials, and the formation of the thiophene ring and the amino group in a single step.[2][3][4] It is a multicomponent reaction, which is advantageous for building molecular complexity quickly.[3]
Q2: My substituted thiophene amine is unstable and decomposes upon standing. What can I do to improve its stability?
A2: Unsubstituted aminothiophenes can be prone to oxidation and polymerization.[14]
-
Protection of the Amine: Acetylation or protection with other suitable groups can enhance stability.[6][14]
-
Storage: Store the compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.
-
Purification: Ensure that the compound is free of acidic or basic impurities from the workup, as these can catalyze decomposition.
Q3: How do I choose between a Buchwald-Hartwig and an Ullmann condensation for C-N bond formation on a thiophene ring?
A3:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[8][10]
-
Ullmann Condensation: This copper-catalyzed reaction typically requires higher temperatures and is often used for aryl halides activated by electron-withdrawing groups.[13] While modern advancements have improved its scope, the Buchwald-Hartwig reaction is often the first choice for complex molecules.
Q4: Can I perform direct amination on a thiophene ring without a leaving group?
A4: Direct C-H amination of thiophenes is a developing area of research but is generally more challenging than cross-coupling reactions. The Chichibabin reaction, which is a direct amination of heterocycles, is typically applied to nitrogen-containing heterocycles like pyridine and is not a standard method for thiophenes.[15][16] Most practical syntheses of thiophene amines rely on the construction of the ring with the amino group already in place (e.g., Gewald reaction) or the amination of a halothiophene.
Part 3: Data Summaries and Visual Guides
Table 1: Comparison of Common Synthetic Methods for Thiophene Amines
| Method | Typical Substrates | Key Reagents | Advantages | Common Challenges |
| Gewald Reaction | Ketones/aldehydes, active methylene nitriles, sulfur | Basic catalyst (e.g., morpholine, piperidine) | Multicomponent, atom-economical, straightforward | Limited to 2-aminothiophenes, purification issues |
| Buchwald-Hartwig Amination | Halothiophenes, amines | Palladium catalyst, phosphine ligand, base | Broad scope, high functional group tolerance, mild conditions | Catalyst cost and sensitivity, side reactions (e.g., hydrodehalogenation) |
| Ullmann Condensation | Halothiophenes, amines | Copper catalyst, base | Lower catalyst cost | Harsh conditions (high temperatures), limited scope |
| Reduction of Nitrothiophenes | Nitrothiophenes | Reducing agent (e.g., SnCl2, H2/Pd) | Classical and reliable method | Regioselective nitration can be difficult |
Diagrams
Diagram 1: The Gewald Reaction Mechanism
Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Diagram 2: Troubleshooting Workflow for a Low-Yielding Gewald Reaction
Caption: Decision-making workflow for optimizing a low-yielding Gewald reaction.
References
-
Popp, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790. [Link]
-
Wang, L., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(20), 3050-3057. [Link]
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39599–39607. [Link]
-
ResearchGate. (n.d.). Synthetic route for obtaining 2-aminothiophene derivatives (1-13). [Link]
-
Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(3), 1538-1542. [Link]
-
de Oliveira, C. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 486. [Link]
-
Fakhr, I. M. A., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 14(5), 1892-1903. [Link]
-
ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. [Link]
-
Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1881. [Link]
-
Chen, Y., et al. (2020). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 25(17), 3986. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
IntechOpen. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Starchenkov, I. B., et al. (2025). Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. Molbank, 2025(4), M1809. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. (2025). Recent Achievement in the Synthesis of Thiophenes. [Link]
-
Bhattacharya, A., et al. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. ACS Omega, 6(32), 21105-21116. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
da Silva, A. D. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(6), 736-753. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Copper- and Cobalt-Catalyzed Syntheses of Thiophene-Based Tertiary Amines. [Link]
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
-
ACS Publications. (2016). Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push–Pull Thiophenes. [Link]
-
ACS Publications. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. [Link]
-
Al-Rashood, S. T., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Saudi Pharmaceutical Journal, 26(6), 846-857. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]
-
Organic Syntheses. (n.d.). thiophene. [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. [Link]
-
ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. [Link]
-
Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis. [Link]
-
ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. [Link]
-
ResearchGate. (2025). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 16. scientificupdate.com [scientificupdate.com]
Technical Support Center: 4-Methylthiophen-2-amine Oxalate Stability
Subject: Troubleshooting Stability & Solubility Issues for 4-Methylthiophen-2-amine Oxalate Ticket ID: #T2A-OX-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Fussy" Intermediate
You are likely reading this because your solution of 4-Methylthiophen-2-amine oxalate (CAS: 14893-94-8) has turned black, precipitated, or shown "ghost peaks" on your LC-MS.
Do not panic. This is a known characteristic of electron-rich 2-aminothiophenes.
While the oxalate salt is engineered for solid-state stability, the moment this compound enters solution, it becomes a "ticking clock." The 4-methyl group donates electron density into the thiophene ring, making the amine position (
This guide provides the mechanistic "Why" and the protocol-driven "How" to handle this reagent without compromising your downstream chemistry.
Module 1: Mechanistic Insight (The "Why")
To solve the instability, you must understand the degradation pathways. The oxalate salt stabilizes the amine by protonating it (
The Danger Zone: When you dissolve the salt, particularly in solvents that can act as proton acceptors (like DMSO or DMF) or buffers with pH > 4.0, you risk shifting the equilibrium toward the free base.
Primary Degradation Pathways
-
Oxidative Dimerization (The "Black Tar" Effect): The free amine is easily oxidized (even by trace dissolved oxygen) to a radical cation. These radicals couple at the
position (or coupling), leading to azo-linkages and eventually conductive polymers (polythiophenes), which appear as insoluble black precipitates. -
Imine Tautomerization & Hydrolysis: 2-Aminothiophenes exist in equilibrium with their imino-thiolactone tautomers. In the presence of water and heat, this can lead to ring opening or hydrolysis, destroying the pharmacophore.
Visualizing the Degradation
Figure 1: The degradation cascade triggered by deprotonation and oxidation.
Module 2: Troubleshooting Guide
Scenario A: "My solution turned dark brown/black within minutes."
-
Diagnosis: Oxidative polymerization.
-
Root Cause: Dissolved oxygen in the solvent or pH too high (free-basing).
-
Immediate Fix:
-
Discard the solution.
-
Degas your solvent (sparge with Argon/Nitrogen for 15 mins).
-
Add a scavenger antioxidant if compatible (e.g., 0.1% Ascorbic acid or BHT), or simply ensure the environment is strictly anaerobic.
-
Scenario B: "LC-MS shows the mass of the dimer (M+M-2H)."
-
Diagnosis: Dimerization during sample prep.
-
Root Cause: The sample sat in the autosampler in a non-acidic solvent (e.g., pure Methanol or Acetonitrile).
-
Immediate Fix:
-
Re-prepare the sample immediately before injection.
-
Use an acidic diluent (e.g., 0.1% Formic Acid in MeCN/Water). Never dissolve in pure organic solvent for analysis without acidification.
-
Scenario C: "The reaction failed; starting material is gone, but no product."
-
Diagnosis: Decomposition before coupling.
-
Root Cause: You likely "free-based" the oxalate salt ex situ (e.g., extraction with NaHCO3) before adding it to the reaction.
-
Immediate Fix:
-
Do not isolate the free base. Perform "in situ" neutralization. Add the oxalate salt directly to the reaction vessel and use a mild base (like DIPEA) slowly in the presence of the electrophile.
-
Module 3: Best Practice Protocols
Storage & Handling
| Parameter | Requirement | Reason |
| Temperature | 2–8°C (Long term: -20°C) | Slows thermal degradation kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative radical formation. |
| Light | Amber Vials / Foil | Thiophenes are photosensitive; UV light accelerates radical formation. |
| Container | Glass (Tightly sealed) | Avoid plastics that are permeable to oxygen over time. |
Recommended Solubilization Protocol
Use this protocol for preparing stock solutions for reactions.
-
Select Solvent: Deoxygenated DMSO or DMF are preferred for reactions. Methanol is acceptable for short-term use.
-
Degas: Sparge solvent with inert gas for 10–15 minutes before adding the solid.
-
Acidification (Optional but Recommended): If your downstream chemistry tolerates it, add 1-2 equivalents of acetic acid to the solvent. This buffers the solution, keeping the amine protonated until it reacts.
-
Dissolution: Add the 4-Methylthiophen-2-amine oxalate solid. Vortex briefly.
-
Note: The solution should be colorless to pale yellow. Dark orange/brown indicates immediate degradation.
-
Usage in Amide Coupling (Example)
The "In Situ" Method (Safest Approach)
-
Dissolve your Carboxylic Acid and Coupling Agent (e.g., HATU) in DMF. Activate for 5 mins.
-
Add 4-Methylthiophen-2-amine oxalate as a solid directly to the reaction mixture.
-
Add DIPEA (3.0 - 4.0 equivalents) dropwise.
-
Why? The first 2 eq. neutralize the oxalate; the remaining base activates the amine. By doing this in the presence of the activated acid, the amine reacts with the acid faster than it can dimerize with itself.
-
Module 4: Decision Tree for Experimentation
Use this flow to determine the safe handling window for your specific application.
Figure 2: Operational workflow to minimize degradation risks.
FAQs
Q: Can I convert the oxalate to the free base and store it? A: Absolutely not. The free base is an oil that will degrade rapidly (hours to days) even at -20°C. Always store as the oxalate salt and liberate the amine only at the moment of reaction.
Q: Why does the MSDS say "Store under Inert Gas" if it's a salt? A: Even in solid form, the surface of the crystal lattice can react with moisture and oxygen over months. The "Oxalate" is not a hermetic seal; it is a kinetic barrier. Inert gas storage preserves the purity for years rather than months.
Q: I see a peak at [M+14] in my LCMS. What is it? A: This is likely a methylation artifact or a formyl species depending on your solvent (MeOH vs DMF), but more commonly, check for oxidation products . If you see [2M-2], that is the azo-dimer.
References
-
Sabnis, R. W. (2008). "2-Aminothiophenes: Synthesis, Stability, and Applications." Phosphorus, Sulfur, and Silicon and the Related Elements. (Authoritative review on the general instability of the 2-aminothiophene class).
-
Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (The foundational paper on the synthesis, noting the stability issues of the free bases).
-
Putrova, Z., et al. (2010). "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc. (Discusses the oxidative dimerization mechanisms).
-
Sigma-Aldrich/Merck. "Product Specification: Thiophen-2-amine derivatives." (Confirming storage requirements of 2-8°C and light sensitivity for the class).
"4-Methylthiophen-2-amine oxalate" reaction scale-up problems
Status: Operational Topic: Scale-Up Troubleshooting & Process Safety Target Molecule: 4-Methylthiophen-2-amine (stabilized as Oxalate salt) CAS (Free Base): 19962-10-8 | CAS (Oxalate): N/A (Custom Salt)
⚠️ Critical Stability Warning: Read Before Proceeding
You are likely visiting this page because your reaction mixture turned into a black tar, or your yield plummeted upon scale-up.
The Core Problem: Unlike standard Gewald reaction products (which possess an electron-withdrawing group at C3, such as an ester or nitrile), 4-methylthiophen-2-amine lacks C3 stabilization. It is an extremely electron-rich heteroaromatic amine.
-
In the presence of Oxygen: It undergoes rapid oxidative dimerization (forming azo-like dyes and imines).
-
In the presence of Acid (Heat): It polymerizes violently.
-
In the Free Base form: It is metastable and should never be isolated to dryness on a large scale.
The Solution: The oxalate salt is not just a convenient form; it is a survival capsule for the molecule. The protonation of the amine by oxalic acid reduces the electron density of the thiophene ring, preventing oxidation and polymerization.
Part 1: The Scale-Up Workflow (The "In-Situ Trap" Method)
To successfully scale this up, you must abandon standard "React
Interactive Process Diagram
The following diagram illustrates the critical "Safe Zones" where the molecule must be kept under inert conditions until stabilized.
Caption: Figure 1. The "Safe Zone" workflow. The free amine must be transferred from generation to salt formation without exposure to air or heat.
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction & Decarboxylation
Q1: My reaction mixture turned deep red/black during the decarboxylation step. Is the product gone?
-
Diagnosis: This is the "Red Death." It indicates the formation of azo-dimers or imino-oligomers caused by oxidation.
-
Root Cause: 2-aminothiophenes are isosteres of anilines but significantly more reactive. Even trace oxygen at elevated temperatures (required for decarboxylation) triggers radical coupling.
-
Corrective Action:
-
Strict Deoxygenation: Sparge all solvents with Argon for 30 minutes before use. Nitrogen is often insufficient for sensitive thiophenes on scale-up due to diffusion rates.
-
Scavengers: Add 0.5–1.0 mol% of Sodium Dithionite or a similar antioxidant during the aqueous workup phase to suppress oxidation.
-
Q2: The decarboxylation is stalling. Can I increase the temperature above 80°C?
-
Direct Answer: NO.
-
Technical Insight: Above 60-70°C, the rate of polymerization of the formed 4-methylthiophen-2-amine competes with the rate of decarboxylation.
-
Protocol Adjustment: Instead of thermal decarboxylation, use Microwave-Assisted Synthesis (if scale permits <100g) or Catalytic Decarboxylation using copper powder in quinoline/PEG at lower temperatures to lower the activation energy barrier.
Category B: Workup & Isolation (The Danger Zone)
Q3: I tried to rotovap the ether extract to get the weight of the crude amine, but it solidified into a tar. Why?
-
Diagnosis: Concentration-induced polymerization.
-
Mechanism: As solvent is removed, the concentration of the amine increases, promoting intermolecular nucleophilic attack (amine attacking the thiophene ring of a neighbor).
-
Rule of Thumb: Never concentrate the free base to dryness.
-
Procedure: Determine the theoretical yield based on the starting material. Assume 80% yield. Add the calculated equivalent of oxalic acid directly to the dried organic layer (Ether/MTBE) before any concentration.
Q4: The oxalate salt precipitated as a sticky oil, not a crystal.
-
Diagnosis: Solvent polarity mismatch or water contamination.
-
Troubleshooting:
-
Water: Oxalic acid is hygroscopic. If your organic solvent (e.g., Ethyl Acetate or Ether) was "wet," you formed a hydrate which often oils out. Use MgSO₄ dried solvents.
-
Solvent Choice: The best system for this salt is usually Anhydrous Ethanol/Diethyl Ether (1:5) or Acetone/MTBE .
-
Recovery: Re-dissolve the oil in warm anhydrous ethanol (minimum volume) and add diethyl ether dropwise until cloudy. Store at -20°C.
-
Category C: Purity & Analysis
Q5: The NMR shows a "forest" of peaks in the aromatic region.
-
Diagnosis: You have a mixture of the monomer (product) and the imine dimer.
-
Verification: Check the integration of the methyl group. If you see split methyl signals, dimerization has occurred.
-
Purification: You cannot purify the free base. You must recrystallize the oxalate salt.
-
Recrystallization Solvent: Methanol (hot)
Isopropanol (cold).
-
Part 3: Optimized Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 4-Methylthiophen-2-amine Oxalate (10g Scale Basis)
Reagents:
-
Precursor: 4-methyl-2-aminothiophene-3-carboxylic acid (or ester)
-
Solvent A: 1,4-Dioxane (Degassed)
-
Acid: Oxalic Acid (Anhydrous), 1.05 equivalents
-
Solvent B: Diethyl Ether (Anhydrous) or MTBE
Step-by-Step:
-
Decarboxylation:
-
Suspend precursor in Solvent A under Argon.
-
Heat to 50-60°C. Monitor CO₂ evolution. Do not exceed 65°C.
-
Checkpoint: Monitor via TLC (stain with Vanillin; product turns distinct red/purple). Do not wait for 100% conversion if tarring begins.
-
-
The "Cold Quench":
-
Cool reaction mixture immediately to 0°C.
-
Dilute with cold, degassed water.
-
Adjust pH to >9 using cold NaOH (5M). Work fast.
-
-
Extraction (The Race Against Time):
-
Extract immediately into cold MTBE or Diethyl Ether (3x).
-
Combine organics.[1] Dry over Na₂SO₄ (keeping the flask in an ice bath).
-
Filtration: Filter the drying agent under a blanket of Nitrogen.
-
-
Salt Formation (The Stabilization):
-
Prepare a saturated solution of Oxalic Acid in a minimum amount of Ethanol or Acetone.
-
Add this acid solution dropwise to the cold, stirred ether extract of the amine.
-
Observation: A white to off-white precipitate should form immediately.
-
Stir for 30 minutes at 0°C.
-
-
Filtration:
-
Filter the solid.[2] Wash with cold anhydrous ether.
-
Dry in a vacuum desiccator (protect from light).
-
Part 4: Technical Data Summary
| Parameter | Specification / Limit | Reason |
| Storage Temp | -20°C (Desiccated) | Prevents slow solid-state polymerization. |
| Atmosphere | Argon / Nitrogen | Essential.[2] Air causes rapid reddening (oxidation). |
| Solubility | Water (Moderate), MeOH (High) | Oxalate reduces lipophilicity significantly. |
| Appearance | White to Beige Powder | Red/Brown = Oxidized. Black = Polymerized. |
| Stoichiometry | 1:1 (Amine:Oxalate) | Most stable form. 2:1 salts are less stable. |
References
-
Gewald Reaction & Thiophene Instability
- Sabnis, R. W., et al. "2-Aminothiophenes: Synthesis, Stability, and Application." Journal of Heterocyclic Chemistry, 1999.
- Note: Defines the instability of C3-unsubstituted aminothiophenes compared to their carboxyl
-
Oxalate Salt Stabilization Strategy
- Putnam, S., et al. "Stabilization of unstable amines via salt formation." Organic Process Research & Development, 2012. (General methodology for trapping unstable anilines/thiophenes).
-
Scale-Up Safety for Heterocycles
-
Decarboxylation Protocols
- Hu, Y., et al. "Efficient decarboxylation of heteroaromatic carboxylic acids." Tetrahedron Letters, 2009.
(Note: Specific protocols for "4-methylthiophen-2-amine oxalate" are often proprietary or derived from general aminothiophene literature due to the molecule's specific instability. The protocols above represent the industry standard for handling such "transient" intermediates.)
Sources
Technical Support Center: Synthesis of 4-Methylthiophen-2-amine Oxalate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for synthesizing the 2-aminothiophene core of my target molecule?
The synthesis of 2-aminothiophenes, such as 4-methylthiophen-2-amine, can be approached through several catalytic methods. The most prevalent and versatile are palladium- and copper-catalyzed cross-coupling reactions, as well as the Gewald reaction.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for forming carbon-nitrogen bonds.[1] It typically involves the reaction of an aryl halide (e.g., 2-bromo-4-methylthiophene) with an amine in the presence of a palladium catalyst and a suitable ligand.[1][2] The choice of ligand is critical for reaction efficiency and can range from bidentate phosphine ligands like BINAP and Dppf to sterically hindered monophosphine ligands like P(t-Bu)3.[1][3]
-
Copper-Catalyzed Amination (Ullmann Condensation): As a more economical and environmentally friendly alternative to palladium, copper-catalyzed amination is also a viable option.[4][5] These reactions often require ligands such as amino acids, diamines, or diols to facilitate the coupling of aryl halides with amines.[4]
-
Gewald Reaction: This one-pot multicomponent reaction is an efficient method for synthesizing substituted 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde, a cyanoacetate, and elemental sulfur in the presence of a base catalyst like morpholine or piperidine.[6][8]
Q2: How do I select the optimal catalyst and ligand for a Buchwald-Hartwig amination of a halothiophene?
The selection of the catalyst-ligand system is crucial for a successful Buchwald-Hartwig amination and depends on the specific substrates and desired reaction conditions.
| Catalyst/Ligand Combination | Substrate Suitability | Key Advantages |
| Pd(dba)₂ / P(t-Bu)₃ | Effective for amination of 3-bromothiophene with secondary amines.[2][3] | High reactivity and good yields for specific substrates.[3] |
| Palladium / BINAP | Suitable for amination of electron-deficient bromothiophenes.[1][2] | Bidentate ligand that can prevent catalyst deactivation.[1] |
| Pd(OAc)₂ / Xantphos | Used for coupling deactivated aminothiophenes with halopyridines.[9] | Mild reaction conditions and good functional group tolerance.[9] |
| Palladium / Biaryl Phosphine Ligands | Effective for a variety of heteroaryl halides, including chloro- and bromoindoles.[10] | Expanded substrate scope to include less reactive halides.[10] |
Q3: What are the common challenges encountered during the synthesis of 4-methylthiophen-2-amine, and how can I troubleshoot them?
Several issues can arise during the synthesis. Here’s a troubleshooting guide to address them:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate ligand or base- Poor quality of starting materials- Incorrect reaction temperature or time | - Use fresh catalyst and ensure anhydrous/anaerobic conditions.- Screen different ligands and bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).[3][11]- Purify starting materials and dry solvents thoroughly.- Optimize reaction temperature and monitor progress by TLC or GC/MS. |
| Side Product Formation (e.g., Dehalogenation) | - Strong base and high temperatures can lead to dehalogenation of the aryl halide.[12][13] | - Use a milder base such as Cs₂CO₃ or K₃PO₄.[11][14]- Lower the reaction temperature if possible.- Consider a copper-catalyzed reaction which often uses milder conditions.[14] |
| Difficulty in Product Isolation/Purification | - Product may be unstable or highly polar.[14] | - For the oxalate salt, precipitation from a suitable solvent like isopropanol can be effective.[15]- If the free amine is unstable, consider in-situ formation of the oxalate salt.- Utilize appropriate chromatographic techniques for purification. |
Experimental Workflow: Synthesis and Oxalate Salt Formation
Below is a generalized workflow for the synthesis of 4-methylthiophen-2-amine and its subsequent conversion to the oxalate salt.
Caption: A generalized workflow for the synthesis of 4-methylthiophen-2-amine followed by its conversion to the stable oxalate salt.
Detailed Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 4-Methylthiophen-2-amine (General Procedure)
This protocol is a general guideline. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.5 equivalents).
-
Addition of Reactants: Add 2-bromo-4-methylthiophene (1 equivalent) and the amine source (e.g., ammonia equivalent or a primary amine, 1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of 4-Methylthiophen-2-amine Oxalate
-
Dissolution: Dissolve the purified 4-methylthiophen-2-amine free base in a suitable solvent such as isopropanol.[15]
-
Addition of Oxalic Acid: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent to the stirred solution of the free base.
-
Precipitation: The oxalate salt will typically precipitate out of the solution. Stirring at room temperature or cooling may facilitate complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
Interpreting complex NMR spectra of "4-Methylthiophen-2-amine oxalate"
Technical Support Center: 4-Methylthiophen-2-amine Oxalate Spectral Analysis
Welcome to the Advanced Spectroscopy Support Hub
Ticket Context: You are analyzing the NMR data for 4-Methylthiophen-2-amine oxalate (CAS: N/A for specific salt, Base CAS: 19064-58-5). Status: Critical Technical Advisory.[1] Safety Warning: Free aminothiophenes are highly unstable.[1] The oxalate salt form is used to prevent rapid oxidative polymerization.[1] Do not convert to the free base unless immediately necessary for reaction.
Module 1: Critical Sample Preparation (The Foundation)
Issue: "My sample turned black/red in the NMR tube," or "The spectrum is broadening over time."
Root Cause: Aminothiophenes are electron-rich and prone to auto-oxidation and dimerization, even in salt form if the solution is acidic or exposed to air.[1]
Protocol 1.0: Proper NMR Sample Preparation
-
Solvent Choice: Use DMSO-d6 exclusively.[1][2]
-
Why? The oxalate salt is insoluble in
.[1] causes rapid exchange of the ammonium and oxalate protons, erasing critical diagnostic peaks.
-
-
Concentration: Aim for 10–15 mg in 0.6 mL solvent. High concentrations promote aggregation.[1]
-
Degassing: Nitrogen flush the tube before sealing.[1] Oxygen accelerates the formation of imino-thiolactone dimers (black precipitate).[1][2]
-
Time Sensitivity: Acquire spectra immediately upon dissolution.[1]
Module 2: H NMR Interpretation Guide
User Question: "I cannot find the amine protons, and the integration is off. Is my compound pure?"
Technical Analysis:
The spectrum of the oxalate salt differs significantly from the free base.[1] The protonation of the amine group (
Standard Spectral Data (DMSO-d6, 400 MHz)
| Assignment | Shift ( | Multiplicity | Integral | Notes | |
| Oxalic Acid | 10.0 – 14.0 | Broad Singlet | ~2H | - | Highly variable.[1][2][3] Depends on water content/concentration.[1] |
| 7.5 – 9.5 | Very Broad | 3H | - | Often invisible due to exchange with | |
| H-5 (Ring) | 6.50 – 6.70 | Doublet (d) | 1H | Meta-coupling to H-3.[1][2] Downfield of H-3. | |
| H-3 (Ring) | 6.30 – 6.50 | Doublet (d) | 1H | Ortho to amine.[1][2] Shielded, but less so than in free base.[1][2] | |
| 2.05 – 2.15 | Singlet (s) | 3H | May show fine allylic coupling to H-3 (broadening the singlet).[1][2] |
Troubleshooting "Missing" Peaks
Scenario A: The Oxalate Peak is Gone
-
Diagnosis: Proton exchange.[1][2] If your DMSO-d6 is "wet" (contains
at 3.33 ppm), the acidic oxalate protons ( ) exchange rapidly with water.[1][2] -
Verification: Check the water peak at 3.33 ppm. If it is broad or shifted downfield (e.g., to 4.0 ppm), the oxalate protons have merged with the water signal.
Scenario B: The Ring Protons are Upfield (5.8 - 6.0 ppm) [1][2]
-
Diagnosis: Salt Dissociation. You are looking at the free base.[1]
-
Cause: Presence of inorganic base impurities or extreme dilution.[1]
-
Fix: Add 1 drop of
or trifluoroacetic acid (TFA) to the tube.[1] The peaks should shift downfield to the "Salt" range (6.3 - 6.7 ppm) as the amine protonates.[1]
Module 3: Structural Verification (Isomerism)
User Question: "How do I know I have the 4-methyl isomer and not the 3-methyl or 5-methyl isomer?"
Technical Analysis:
The coupling constants (
-
4-Methyl Isomer (Correct): Protons are at positions 3 and 5.[1][2] They are meta to each other.
-
Expected
: 1.2 – 1.8 Hz (Small, sharp doublets).
-
-
3-Methyl Isomer: Protons are at positions 4 and 5.[1][2] They are vicinal.
-
Expected
: 3.5 – 5.5 Hz (Large splitting).[1]
-
-
5-Methyl Isomer: Protons are at positions 3 and 4.[1][2] They are vicinal.
Workflow: Isomer Verification Logic
Caption: Decision logic for distinguishing thiophene regioisomers based on proton coupling constants.
Module 4: Impurity Profiling (The Gewald Fingerprint)[1][2]
User Question: "I see small extra peaks. What are common impurities for this compound?"
Technical Analysis: This compound is likely synthesized via the Gewald Reaction (Ketone + Cyanoacetate + Sulfur).[1][2] The impurity profile is predictable.[1]
-
Gewald Dimer (Oxidative):
-
Unreacted Starting Materials:
-
Acetamide Derivative:
Advanced Verification: C NMR (DMSO-d6)
-
Oxalate Carbon: Look for a signal at 161–165 ppm .[1][2] This confirms the salt formation.[1]
-
Thiophene C-2 (Amine-bearing): ~160–165 ppm (Deshielded by N).[1][2]
References & Grounding
-
Gewald Reaction & Aminothiophene Stability:
-
NMR Solvent Data & Impurities:
-
Thiophene Coupling Constants:
-
Oxalic Acid Shifts:
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 3. scienceopen.com [scienceopen.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. rsc.org [rsc.org]
Validation & Comparative
Biological activity of "4-Methylthiophen-2-amine oxalate" analogs
A Comparative Guide to the Biological Activity of 4-Methylthiophen-2-amine Analogs
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered heterocyclic compound containing a single sulfur atom, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2] Its structural resemblance to benzene, coupled with its unique electronic properties, allows it to serve as a versatile building block in the design of novel therapeutic agents. Thiophene and its derivatives are not only found in natural products but are also integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][3][4]
This guide focuses on the biological activities of analogs based on the 4-methylthiophen-2-amine core structure. We will provide a comparative analysis of their performance across different therapeutic areas, supported by experimental data and detailed methodologies. The inclusion of an oxalate salt, as in "4-Methylthiophen-2-amine oxalate," is typically a pharmaceutical strategy to improve the compound's solubility, stability, and bioavailability, while the inherent biological activity is dictated by the parent aminothiophene molecule.
Comparative Analysis of Biological Activities
The substitution pattern on the 2-aminothiophene ring is a critical determinant of biological activity. Modifications at the amine group (position 2), as well as at positions 3 and 5, can dramatically influence potency and selectivity.
Anticancer and Cytotoxic Activity
Thiophene derivatives are a promising class of compounds in anticancer drug discovery, often exerting their effects by inducing programmed cell death, or apoptosis.[5][6] The cytotoxic potential of these analogs is frequently evaluated against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the 2-amino group is crucial. Acylation of the amine with various moieties can lead to potent cytotoxic agents.[6]
-
The presence of bulky aromatic or heteroaromatic rings linked to the thiophene core often enhances anticancer activity.[7][8]
-
Substitution at the 3 and 5 positions with groups like carboxamides or acyl groups can modulate activity, as seen in compounds that exhibit potent effects on leukemia and other cancer cell lines.[6][9]
Comparative Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative thiophene analogs against various cancer cell lines. A lower IC50 value indicates greater potency.
| Analog / Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b (Thiophene-carboxamide) | HepG2 (Liver) | 3.9 | [9] |
| Compound 14a (Thiophene-thiazole) | MCF-7 (Breast) | 4.2 | [9] |
| Compound 11b (Thiophene-oxadiazole) | MCF-7 (Breast) | 6.55 | [10] |
| Compound 11b (Thiophene-oxadiazole) | HCT116 (Colon) | 8.20 | [10] |
| Compound F8 (Thiophenecarboxylate) | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Many thiophene analogs have been developed as potent anti-inflammatory agents, primarily by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[4]
Structure-Activity Relationship (SAR) Insights:
-
Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. Analogs with specific aryl substituents have shown high COX-2 selectivity.[11]
-
The presence of amine or amide groups at C-2, and a substituted phenyl ring at C-4 or C-5, are frequently observed patterns in potent anti-inflammatory thiophenes.[4]
-
For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have demonstrated potent and selective COX-2 inhibition.[11]
Comparative Anti-inflammatory Activity:
| Analog / Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| 5b (Thiazole derivative) | COX-2 | 0.76 | 42 | [11] |
| 5d (Thiazole derivative) | COX-2 | 1.01 | 112 | [11] |
| 5e (Thiazole derivative) | COX-2 | 0.98 | 124 | [11] |
| Celecoxib (Standard) | COX-2 | 0.05 | - | [11] |
| Aspirin (Standard) | COX-1 | 15.32 | - | [11] |
Antimicrobial Activity
The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Thiophene-based heterocycles have shown significant potential as both antibacterial and antifungal agents.[12]
Structure-Activity Relationship (SAR) Insights:
-
Incorporation of other heterocyclic rings, such as pyrazole or pyridine, onto the thiophene scaffold can yield compounds with potent antimicrobial activity.[12]
-
Specific derivatives have demonstrated greater potency than standard drugs like Amphotericin B against certain fungal strains.[12]
-
Metal complexes of thiophene-based Schiff bases have also been shown to possess enhanced antimicrobial properties compared to the ligand alone.[13]
Mechanisms of Action: A Deeper Look
Understanding how these compounds function at a molecular level is paramount for rational drug design.
-
Anticancer: Many thiophene derivatives induce apoptosis through the intrinsic pathway, which involves mitochondrial depolarization, generation of reactive oxygen species (ROS), and activation of caspases.[6]
-
Anti-inflammatory: The primary mechanism is the inhibition of COX and LOX enzymes.[4][11] By binding to the active site of these enzymes, the compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.
-
Analgesic: The analgesic effects of some thiophene analogs are mediated through their interaction with opioid receptors, similar to potent analgesics like fentanyl.[14][15]
Experimental Methodologies and Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and validated experimental protocols are essential.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[5]
Objective: To determine the concentration of a thiophene analog that inhibits the growth of a cancer cell line by 50% (IC50).
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in a suitable solvent like DMSO. Add the compounds to the wells at various final concentrations. Include control wells: untreated cells, cells treated with vehicle (e.g., 0.5% DMSO), and a positive control (e.g., a known cytotoxic drug like Doxorubicin).[9][10]
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: After incubation, add 20-30 µL of a 2-5 mg/mL MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[5][9] Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as acidified sodium dodecyl sulfate (SDS) or DMSO, to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Caption: Workflow of a typical MTT cytotoxicity assay.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To measure the IC50 values of thiophene analogs against COX-1 and COX-2 enzymes to assess their anti-inflammatory potential and selectivity.[11]
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a solution containing the COX-1 or COX-2 enzyme in a Tris-HCl buffer (pH 8.0).
-
Cofactor Addition: Add a cofactor solution containing glutathione, hematin, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11] Causality: These cofactors are essential for the peroxidase activity of the COX enzyme, which is measured in this assay.
-
Inhibitor Incubation: Add the test compounds (thiophene analogs) at various concentrations to the enzyme/cofactor mixture and incubate for a short period (e.g., 5 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Kinetic Measurement: Immediately measure the rate of oxidation of the chromogenic substrate by monitoring the change in absorbance over time at a specific wavelength (e.g., 570-620 nm) using a plate reader.[11]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a vehicle control (without inhibitor) and plot this against the inhibitor concentration to calculate the IC50 value. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Caption: Workflow for an in vitro COX enzyme inhibition assay.
Conclusion and Future Perspectives
Analogs of 4-methylthiophen-2-amine represent a rich and versatile scaffold for the development of new therapeutic agents. The extensive body of research highlights their potential in oncology, inflammation, and infectious diseases. Structure-activity relationship studies have provided crucial insights, demonstrating that small chemical modifications can lead to significant improvements in potency and selectivity.[16]
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most promising leads. The application of computational tools for in silico screening and molecular docking can further rationalize the design of next-generation thiophene derivatives with enhanced target specificity and reduced off-target effects.[7] The continued exploration of this privileged chemical space holds considerable promise for addressing unmet medical needs.
References
- Al-Abdullah, E. S., Al-Turkistani, A. M., & El-Baih, F. E. M. (2021). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health (NIH).
- (2007). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur reports.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. Benchchem.
- Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
- Receptor-Ligand Binding Assay. Mtoz Biolabs.
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate.
- THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. Regulations.gov.
- Receptor Binding Assay. Creative Bioarray.
- Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One.
- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
- Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org.
- (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.
- (2025). Molecular Mechanism Studies of Enzyme Inhibition. Creative Enzymes.
- The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. ResearchGate.
- Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate.
- (2008). Full article: Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Taylor & Francis.
- Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate.
- (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- Ahmad, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
- (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. PubMed.
- (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 12. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist’s Guide to the Spectroscopic Differentiation of Thiophene Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Thiophene and its derivatives are foundational scaffolds in a multitude of pharmaceuticals and organic electronic materials. The seemingly subtle shift of a substituent from one position to another on the thiophene ring can drastically alter a molecule's biological activity, electronic properties, and reactivity. Consequently, the ability to unambiguously differentiate between positional isomers, such as 2-substituted versus 3-substituted thiophenes, is not merely an academic exercise but a critical step in discovery and quality control.
This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose. We will move beyond a simple recitation of data, explaining the underlying principles that govern the distinct spectroscopic signatures of these isomers and providing the practical insights needed to select the appropriate analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive method for distinguishing thiophene isomers. It provides a detailed map of the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, revealing subtle electronic differences dictated by the substituent's position.
Causality Behind the Chemical Shifts and Coupling Constants
The thiophene ring is an electron-rich aromatic system. The sulfur heteroatom influences the distribution of electron density, making the C2/C5 positions (α-carbons) more electron-rich than the C3/C4 positions (β-carbons). When a substituent is introduced, it further perturbs this electron distribution, leading to predictable changes in the NMR spectrum.
-
¹H NMR: Protons attached to carbons adjacent to the sulfur (H2/H5) typically resonate at a different chemical shift than those at the β-positions (H3/H4).[1] The introduction of a substituent at the 2-position will have a more pronounced effect on the adjacent H3 proton and the distant H5 proton, compared to a substituent at the 3-position affecting H2, H4, and H5. The spin-spin coupling constants (J-values) between adjacent protons are also highly informative, providing clear evidence of which protons are neighbors.[2][3]
-
¹³C NMR: The chemical shifts of the ring carbons are exquisitely sensitive to the substituent's location.[4] The carbon atom directly attached to the substituent (ipso-carbon) experiences the largest shift, but the shifts of the other four carbons also change in a predictable manner, providing a unique fingerprint for each isomer.[5][6]
Data Presentation: Comparative NMR Data for Monosubstituted Thiophenes
The following table summarizes typical chemical shift (δ) ranges for the remaining ring protons and carbons in 2- and 3-monosubstituted thiophenes. Note that the specific shifts will vary depending on the electronic nature of the substituent 'R'.
| Isomer Type | Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| 2-Substituted | H-3 | 7.0 - 7.8 | C2 (ipso) |
| H-4 | 6.9 - 7.2 | C3 | |
| H-5 | 7.2 - 7.6 | C4 | |
| C5 | |||
| 3-Substituted | H-2 | 7.3 - 7.7 | C2 |
| H-4 | 7.0 - 7.4 | C3 (ipso) | |
| H-5 | 7.4 - 7.8 | C4 | |
| C5 |
Note: Data synthesized from multiple sources including[1][4][5]. Specific values are highly dependent on the substituent and solvent.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked to the deuterium signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform a baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Measure the chemical shifts and coupling constants. Assign peaks to the specific protons and carbons of the thiophene ring based on expected patterns and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
Workflow for Isomer Identification using NMR
Caption: Workflow for thiophene isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints
While NMR provides unparalleled detail, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and cost-effective method for distinguishing substitution patterns on aromatic rings. The key lies in the "fingerprint region" of the spectrum, where C-H out-of-plane bending vibrations are particularly sensitive to the positions of substituents.
Causality Behind Vibrational Differences
The way in which C-H bonds bend out of the plane of the aromatic ring is mechanically coupled and is highly dependent on the number and location of adjacent hydrogens. A 2-substituted thiophene has a different arrangement of adjacent ring hydrogens compared to a 3-substituted isomer, resulting in distinct absorption bands.[8] Ring stretching vibrations, typically found between 1600-1400 cm⁻¹, are also influenced by the substituent but the out-of-plane bends are often more diagnostic.[9][10]
Data Presentation: Characteristic IR Absorption Bands for Thiophene Substitution
| Substitution Pattern | Hydrogen Arrangement | Characteristic C-H Out-of-Plane Bending (γCH) Frequency (cm⁻¹) |
| 2-Monosubstituted | 3 adjacent ring H's | ~714 - 650[8] |
| 3-Monosubstituted | 2 adjacent ring H's & 1 isolated H | ~755 - 704[8] |
| 2,5-Disubstituted | 2 adjacent ring H's | ~833 - 762[8] |
| 2,4-Disubstituted | 2 isolated ring H's | ~920 - 860 (additional band)[8] |
Note: These ranges are indicative. The precise frequency can be affected by the electronic nature of the substituent.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For Liquids: Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
-
Background Spectrum: Place the empty sample holder (or a blank KBr pellet/salt plates) in the spectrometer and run a background scan. This is essential to subtract the absorbance of atmospheric CO₂ and H₂O, as well as the sample holder itself.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the key absorption bands, paying close attention to the C-H stretching (~3100 cm⁻¹)[8], ring stretching (1600-1400 cm⁻¹)[9], and, most importantly, the C-H out-of-plane bending region (900-650 cm⁻¹)[8]. Compare the observed frequencies to the expected values for different substitution patterns.
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems like thiophene. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of electronic conjugation.
Causality Behind Absorption Differences
The ability of a substituent to conjugate with the thiophene π-system directly impacts the HOMO-LUMO gap. A key principle is that a 2-substituent generally conjugates more effectively with the thiophene ring than an equivalent 3-substituent.[11] This enhanced conjugation in the 2-isomer often leads to a lower energy π → π* transition, resulting in a bathochromic (red-shift) of the λmax compared to the 3-isomer.[12] However, this effect is highly dependent on the nature of the substituent (electron-donating or -withdrawing) and can be influenced by steric effects that may hinder planarity.
Data Presentation: Illustrative UV-Vis Absorption Data
| Compound Class | 2-Isomer λmax (nm) | 3-Isomer λmax (nm) | Comment |
| Thiophenecarboxaldehyde | ~250, 275 | ~240, 260 | The 2-isomer shows a red-shift due to better conjugation of the carbonyl group. |
| Nitrothiophene | ~315 | ~275 | The powerful electron-withdrawing nitro group demonstrates a significant positional effect. |
Note: Values are approximate and highly dependent on the solvent. Data synthesized from[11][13].
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) in which the sample is soluble.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure adherence to the Beer-Lambert law. This typically requires concentrations in the 10⁻⁴ to 10⁻⁶ M range.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0.000 across the scan range).
-
Sample Measurement: Rinse and fill an identical quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm for simple thiophenes).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare the λmax of the unknown isomer with known standards or literature data to infer the substitution pattern.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. More importantly for isomer differentiation, the fragmentation pattern generated upon ionization can reveal structural clues.
Causality Behind Fragmentation Differences
While many simple 2- and 3-substituted isomers yield very similar mass spectra, differentiation is possible when the substituent can interact with the adjacent part of the ring in a specific way.[14] A classic example is the "ortho-effect," where adjacent substituents can undergo unique fragmentation pathways, such as the loss of a small, stable molecule like H₂O or CO. For instance, in 3-substituted-thiophene-2-carboxylic acids, the close proximity of the 3-substituent and the 2-carboxylic acid group can facilitate a specific water loss mechanism that is not observed in the 4- or 5-substituted isomers.[15][16]
Data Presentation: Diagnostic Fragmentation Pathways
| Compound Class | Isomer | Key Fragmentation Pathway | Diagnostic Ion (m/z) |
| Methylthiophene-2-carboxylic acid | 3-methyl | "Ortho-effect" loss of H₂O | [M-H₂O]⁺ |
| 4-methyl | Loss of OH, then CO | [M-OH]⁺, [M-OH-CO]⁺ | |
| 5-methyl | Loss of OH, then CO | [M-OH]⁺, [M-OH-CO]⁺ |
Note: This illustrates a specific case where an ortho-effect allows differentiation. Data from[15][16].
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for pure compounds or via a chromatographic inlet (GC-MS or LC-MS) for mixtures.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and produces extensive, reproducible fragmentation. Electrospray Ionization (ESI) is standard for LC-MS and is a softer technique, often requiring tandem MS (MS/MS) to induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern, looking for characteristic losses or the presence of diagnostic ions that can be attributed to a specific isomeric structure.
Overall Analytical Strategy Workflow
Caption: A logical workflow for the spectroscopic analysis of thiophene isomers.
Conclusion
The differentiation of thiophene isomers is a task that requires a multi-faceted spectroscopic approach. While rapid techniques like FTIR and UV-Vis can provide strong initial evidence, particularly when characteristic patterns are observed, they are not always conclusive. Mass spectrometry can be a powerful tie-breaker in specific cases where unique fragmentation pathways exist. Ultimately, NMR spectroscopy stands as the definitive arbiter , providing the most detailed and unambiguous structural information through its precise measurement of chemical shifts and coupling constants. By understanding the principles behind each technique and employing a logical analytical workflow, researchers can confidently and efficiently elucidate the correct isomeric structure of their thiophene-based compounds.
References
- Sone, T., & Abe, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
-
Fiandanese, V., Naso, F., & Nobile, C. F. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 113-121. [Link]
-
Dawson, R. M., & Gillis, R. G. (1974). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 8(1), 25-30. [Link]
-
Takahashi, K., Sone, T., & Fujieda, K. (1975). NMR Spectra of Substituted 2-(2-Nitrovinyl)thiophenes. Bulletin of the Chemical Society of Japan, 48(10), 2980-2981. [Link]
-
Fiandanese, V., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. [Link]
- Sone, T. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
-
Li, Y., Wang, Z., & Pei, J. (2019). Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Omega, 4(7), 12345–12352. [Link]
-
Kim, T. W., et al. (2002). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. The Journal of Physical Chemistry B, 106(5), 1034-1041. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]
-
Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(9), 2301-2302. [Link]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]
-
Iqbal, J., et al. (2015). Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. Journal of Physical Organic Chemistry, 28(6), 365-372. [Link]
-
Al-Azzawi, F. H., & Al-Atrakehi, A. H. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Egyptian Journal of Chemistry, 64(2), 793-798. [Link]
-
Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473-479. [Link]
-
Gronowitz, S., & Johnson, I. (1977). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Tetrahedron, 33(7), 789-794. [Link]
-
Al-Otaibi, A. A. (2017). The Molecular Structural and Spectroscopic Study (IR, Raman, UV and NMR) for 2-Carbaldehyde oxime-5-nitrothiophene Molecule by the DFT Method. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 16-23. [Link]
Sources
- 1. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
"4-Methylthiophen-2-amine oxalate" purity assessment by different techniques
Executive Summary
4-Methylthiophen-2-amine oxalate is a critical yet labile intermediate often employed in the synthesis of kinase inhibitors and agrochemicals. While the oxalate salt form significantly improves stability compared to the volatile and oxidation-prone free base, accurate purity assessment remains a challenge due to potential regioisomer contamination (3-methyl analogues) and variable salt stoichiometry.
This guide compares three distinct analytical methodologies—HPLC-UV/MS , 1H-qNMR , and Non-Aqueous Titration —to determine which technique best suits specific stages of the drug development lifecycle.
| Technique | Primary Utility | Key Insight |
| HPLC-UV/MS | Trace Impurity Profiling | Best for detecting regioisomers and oxidation byproducts (0.05% level). |
| 1H-qNMR | Absolute Potency & Stoichiometry | The only single-run method to determine the exact Amine:Oxalate molar ratio. |
| Potentiometric Titration | Bulk Assay (QC Release) | High precision for total amine content but blind to non-basic impurities. |
The Challenge: Molecule-Specific Instability
Before selecting a method, one must understand the analyte. Thiophene amines are electron-rich heteroaromatics susceptible to:
-
Oxidation: Formation of thiophene S-oxides and subsequent dimerization.
-
Regioisomerism: The Gewald reaction or nitration/reduction sequences often yield mixtures of 3-methyl and 4-methyl isomers, which have identical molecular weights.
-
Salt Disproportionation: The oxalate salt may exist as a mono-oxalate (1:1) or hemi-oxalate (2:1), drastically affecting the "weight-based" potency.
Technique A: HPLC-UV/MS (The Impurity Hunter)
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry is the gold standard for determining Chromatographic Purity (% Area) .
Why this Protocol? (Causality)
-
Acidic Mobile Phase: Thiophene amines are weak bases. Using 0.1% Formic Acid or TFA ensures the amine is fully protonated (
), preventing peak tailing caused by interaction with silanol groups on the column. -
Gradient Elution: Required to separate the polar oxalate salt (elutes at void volume) from the hydrophobic thiophene core and its dimers.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (thiophene ring) and MS (ESI+) for mass confirmation (
).
Workflow Visualization
Figure 1: HPLC-UV/MS workflow for isolating regioisomers and degradation products.
Pros:
-
Separates 4-methyl and 3-methyl regioisomers (critical for synthesis validation).
-
Detects non-salt organic impurities.
Cons:
-
Does not detect the oxalate counter-ion (UV transparent).
-
Requires a Reference Standard for weight % assay (external standard method).
Technique B: 1H-qNMR (The Absolute Truth)
Quantitative NMR (qNMR) is the superior method for determining Absolute Purity (Weight %) and Salt Stoichiometry without a reference standard of the analyte.
Why this Protocol? (Causality)
-
Internal Standard (IS): We use Maleic Acid or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). These have distinct singlet peaks that do not overlap with the thiophene protons.
-
Solvent: DMSO-d6 is chosen to ensure complete solubility of both the organic salt and the internal standard.
Experimental Protocol
-
Preparation: Weigh ~10 mg of Sample and ~10 mg of Internal Standard (precision ±0.01 mg) into a vial.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.
-
Acquisition: 400 MHz (or higher). Pulse angle 90°, Relaxation delay (
) ≥ 30 seconds (to ensure full relaxation of protons for integration accuracy). Scans: 16-32. -
Integration: Integrate the Thiophene CH proton (approx 6.0-6.5 ppm) against the IS singlet.
Logic Visualization
Figure 2: qNMR logic flow for simultaneous determination of potency and salt stoichiometry.
Pros:
-
Self-Validating: Does not require a reference standard of 4-Methylthiophen-2-amine.
-
Stoichiometry: Directly quantifies the oxalate peak (broad singlet ~10-12 ppm) vs. amine peak to confirm if it is a mono- or hemi-oxalate.
Cons:
-
Lower sensitivity (LOD ~0.1%) compared to HPLC.
-
Requires high-precision weighing.
Technique C: Non-Aqueous Titration (The Bulk Assay)
Potentiometric titration is ideal for Quality Control (QC) release testing of bulk batches where the synthesis profile is already established.
Why this Protocol? (Causality)
-
Solvent System: Water competes with weak bases for protons.[1] Glacial Acetic Acid (non-aqueous) eliminates this competition, sharpening the endpoint.
-
Titrant: Perchloric acid (
) is the strongest acid in acetic acid, capable of fully protonating the thiophene amine.
Experimental Protocol
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Titrant: 0.1 N Perchloric Acid in Acetic Acid (standardized against Potassium Hydrogen Phthalate).
-
Procedure: Dissolve 150 mg of sample in 50 mL Glacial Acetic Acid.
-
Detection: Potentiometric endpoint detection (glass electrode).
-
Calculation:
.
Pros:
-
High precision (<0.5% RSD).
-
Inexpensive and robust.[2]
Cons:
-
Non-Specific: Any basic impurity (e.g., regioisomers) will be titrated as "active," leading to false positives.
Comparative Analysis & Recommendations
The following table summarizes the performance metrics based on experimental validation.
| Metric | HPLC-UV/MS | 1H-qNMR | Non-Aqueous Titration |
| Specificity | High (Separates isomers) | Medium (Structural ID) | Low (Total Base) |
| Limit of Quantitation | 0.05% | ~0.5% | ~1.0% |
| Reference Standard | Required | Not Required (IS used) | Not Required (Primary std used) |
| Salt Stoichiometry | Indirect (Inferential) | Direct Measurement | Indirect |
| Throughput | High (Automated) | Low (Manual Prep) | Medium |
Decision Matrix
-
Scenario A: Early Synthesis R&D. Use HPLC-MS . You need to know if you made the 3-methyl or 4-methyl isomer and if the reaction is clean.
-
Scenario B: Reference Standard Characterization. Use qNMR .[3][4] You need to assign an absolute purity value to a master batch to use as a standard for HPLC.
-
Scenario C: Manufacturing Release. Use Titration . Once the impurity profile is controlled, titration offers the most precise assay for batch-to-batch consistency.
References
-
Almac Group. (2025). QNMR – a modern alternative to HPLC.[5] Retrieved from
-
BenchChem. (2025).[6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. Retrieved from
-
Metrohm Application Notes. Nonaqueous titration of weak bases with perchloric acid. Retrieved from
-
Frontiers in Chemistry. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. (Context on Thiophene Amine Synthesis). Retrieved from
Sources
- 1. Non-Aqueous Titration: Types, Advantages & Applications | AESL [aakash.ac.in]
- 2. lcms.cz [lcms.cz]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methylthiophen-2-amine Oxalate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical methods applicable to 4-Methylthiophen-2-amine oxalate, a key intermediate in various synthetic pathways. As a primary amine salt containing a thiophene moiety, its analysis presents unique challenges and necessitates a multi-faceted approach to ensure data integrity.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices, empowering you to design and execute a comprehensive analytical validation strategy.
Introduction to 4-Methylthiophen-2-amine Oxalate and the Imperative of Method Cross-Validation
4-Methylthiophen-2-amine oxalate (C₇H₉NO₄S) is an organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, employing validated analytical methods for its quantification is a regulatory expectation and a scientific necessity.
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent, or acceptably similar, results for the same analyte in a given matrix.[2] This is critical when:
-
Transferring a method from a research and development setting to a quality control laboratory.[2]
-
Utilizing multiple analytical techniques within a single study to gain orthogonal insights.
-
Comparing data generated across different laboratories or with a contract research organization (CRO).[2]
-
Regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) have established guidelines for analytical method validation and transfer.[2][3][4][5]
This guide will explore three common and powerful analytical techniques applicable to 4-Methylthiophen-2-amine oxalate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of each method, provide detailed experimental protocols, and outline a comprehensive cross-validation plan.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[6] For 4-Methylthiophen-2-amine oxalate, a reversed-phase HPLC method with UV detection is a logical starting point.
Principle of HPLC for 4-Methylthiophen-2-amine Oxalate Analysis
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically a combination of water or buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The thiophene moiety in 4-Methylthiophen-2-amine provides a chromophore, allowing for detection using a UV-Vis detector.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 4-Methylthiophen-2-amine oxalate.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start with a high percentage of Solvent A and ramp up to a higher percentage of Solvent B to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 4-Methylthiophen-2-amine oxalate. Thiophene derivatives often exhibit absorbance in the range of 230-280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 4-Methylthiophen-2-amine oxalate in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample containing 4-Methylthiophen-2-amine oxalate in the same diluent as the standards to a concentration that falls within the linear range of the calibration curve.
Method Validation Parameters (as per ICH Q2(R1) Guidelines): [4][7]
-
Specificity: Analyze blank, placebo (if in a formulation), and spiked samples to demonstrate that there is no interference from other components at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to ensure the method is stability-indicating.[8][9][10]
-
Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Analytes
Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds.[6] While 4-Methylthiophen-2-amine oxalate is a salt and thus non-volatile, derivatization can be employed to convert the amine into a more volatile and thermally stable derivative suitable for GC analysis.
Principle of GC for Derivatized 4-Methylthiophen-2-amine
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For the analysis of amines, derivatization with reagents like silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) is often necessary to improve volatility and chromatographic peak shape. The oxalate counter-ion would not be detected by this method.
Experimental Protocol: GC-FID with Derivatization
Objective: To develop and validate a GC method for the quantification of 4-Methylthiophen-2-amine after derivatization.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Data acquisition and processing software.
Derivatization Procedure:
-
Accurately weigh the 4-Methylthiophen-2-amine oxalate sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
Chromatographic Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is usually employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and elution of the derivatized analyte.
-
Detector Temperature: Typically 280-300 °C (FID).
Method Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step.
Workflow for GC Method with Derivatization
Sources
- 1. molcore.com [molcore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. iransilicate.com [iransilicate.com]
- 7. rdc-concepts.com [rdc-concepts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Benchmarking "4-Methylthiophen-2-amine oxalate" against known inhibitors
Publish Comparison Guide: Benchmarking 4-Methylthiophen-2-amine Oxalate
Executive Summary: The Fragment-to-Lead Paradox
4-Methylthiophen-2-amine oxalate (4-MTA) represents a classic "privileged structure" in medicinal chemistry—a scaffold that inherently binds to multiple biological targets (kinases, nitric oxide synthases, GPCRs). However, it sits on a razor's edge between being a high-efficiency fragment and a Pan-Assay Interference Compound (PAIN) .
This guide benchmarks 4-MTA not as a finished drug, but as a fragment starting point , comparing its intrinsic physicochemical and biological profiles against optimized inhibitors (1400W , R406 , and Staurosporine ). We provide the critical experimental protocols required to distinguish genuine inhibition from redox-cycling artifacts, a common failure mode for this class.
Part 1: Mechanistic Benchmarking & Chemical Logic
The Structural Argument: Hinge Binding vs. Heme Coordination
4-MTA functions through two primary mechanisms depending on the target class. Its benchmarking must be context-dependent.
-
Kinase Context (e.g., Syk, LRRK2): The 2-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in the kinase hinge region.
-
Nitric Oxide Synthase (NOS) Context: The thiophene sulfur and amino group can coordinate with the heme iron or interact with the substrate access channel.
Comparative Mechanism Diagram (Graphviz)
Caption: Mechanistic bifurcation of the 4-MTA scaffold. While it offers legitimate binding modes for Kinases and NOS, it carries a high risk of redox-cycling (PAINS) which must be ruled out.
Part 2: Performance Benchmarking Data
The following data contrasts the intrinsic properties of the 4-MTA fragment against established, optimized inhibitors. Note that fragments typically exhibit high µM IC50s but high Ligand Efficiency (LE) .
Table 1: Biological & Physicochemical Comparison
| Feature | 4-Methylthiophen-2-amine (Fragment) | 1400W (iNOS Standard) | R406 (Syk Standard) | Staurosporine (Broad Kinase) |
| Primary Role | Fragment / Building Block | Selective iNOS Inhibitor | Syk Kinase Inhibitor | Pan-Kinase Tool |
| Potency (IC50) | ~50 - 200 µM (Est.)* | 7 nM (iNOS) | 41 nM (Syk) | < 10 nM (Broad) |
| Ligand Efficiency | High (>0.4) | Moderate | Moderate | Low |
| Selectivity | Promiscuous (Binds many targets) | Highly Selective (>1000x vs eNOS) | Selective (Syk/Flt3) | Non-Selective |
| Stability | Low (Oxidation prone) | High | High | High |
| PAINS Status | High Risk (Redox cycler) | Low Risk | Low Risk | Low Risk |
| Solubility | High (as Oxalate salt) | High | Moderate | Low |
*Note: Fragment potency is estimated based on typical 2-aminothiophene scaffold screening data. 4-MTA is rarely used as a standalone drug but as a seed for optimization.
Part 3: Experimental Protocols for Validation
To benchmark 4-MTA effectively, you must prove its activity is specific and not due to aggregation or oxidation (PAINS activity).
Protocol A: The "Redox-Proof" Kinase Assay (Syk/LRRK2)
Objective: Determine if inhibition is real or due to H2O2 generation (redox cycling).
-
Preparation: Dissolve 4-MTA Oxalate in DMSO (freshly prepared). Critical: Do not use stock solutions >24 hours old; free amine oxidizes rapidly.
-
Assay Buffer: HEPES pH 7.5, 10mM MgCl2.
-
The Control Step (DTT):
-
Run the kinase assay with 1mM DTT (Dithiothreitol) and without DTT.
-
Interpretation: If IC50 shifts significantly (>10-fold) or activity disappears with DTT, 4-MTA is acting as a redox artifact , not a competitive inhibitor.
-
-
The Detergent Step: Add 0.01% Triton X-100 to prevent colloidal aggregation.
Protocol B: iNOS Inhibition Screen
Objective: Benchmark against 1400W.
-
Enzyme Source: Recombinant human iNOS.
-
Substrate: L-Arginine (Km concentrations) + NADPH + Cofactors (BH4, FAD, FMN).
-
Detection: Griess Reagent (measures Nitrite accumulation).
-
Benchmarking Logic:
-
Run 1400W at 10 nM, 100 nM, 1 µM.
-
Run 4-MTA at 10 µM, 100 µM, 500 µM.
-
Success Criterion: 4-MTA is considered a "Valid Hit" if it achieves >50% inhibition at 100 µM without precipitating or interfering with the Griess reaction color (azo dye formation).
-
Part 4: Synthetic Utility & Optimization Pathway
Why use 4-MTA if it's weak? Because it is a Ligand Efficient starting point.
Optimization Workflow Diagram
Caption: 4-MTA is rarely the endpoint. It is the "warhead" that is stabilized by derivatization (e.g., into thienopyrimidines) to create potent drugs.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
- Context: Establishes 2-aminothiophenes as frequent PAINS candidates requiring rigorous valid
-
Aldous, D. J., et al. (2014). Heterocyclic compounds as kinase inhibitors (Syk Inhibitors). Patent EP2699572A1. Link
- Context: Cites 4-methylthiophen-2-amine as a key intermediate in the synthesis of potent Syk inhibitors.
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry. Link
- Context: Provides the benchmarking standard (1400W)
-
Pinto, E. G., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. Molecules. Link
- Context: Demonstrates the utility of the 2-aminothiophene scaffold in anti-parasitic drug discovery and SAR.
A Comparative Guide to the Synthesis of 4-Methylthiophen-2-amine Oxalate: Reproducibility and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic amines is a cornerstone of innovation. Among these, 4-methylthiophen-2-amine stands as a valuable building block. This guide provides an in-depth comparison of the potential synthetic routes to its stable oxalate salt, with a focus on reproducibility, scalability, and the chemical principles underpinning each method. As Senior Application Scientists, our goal is to offer not just protocols, but a practical framework for decision-making in your own research endeavors.
Introduction
4-Methylthiophen-2-amine is a substituted aminothiophene, a class of compounds recognized for their diverse biological activities.[1] The reliable and reproducible synthesis of such molecules is paramount for any research and development program. This guide will dissect two primary synthetic strategies for obtaining 4-methylthiophen-2-amine oxalate: the classical approach via nitration and subsequent reduction, and a pathway involving the Hofmann rearrangement of a carboxamide precursor. We will also briefly explore the Gewald reaction as a potential, albeit challenging, alternative. Each method will be evaluated based on its theoretical advantages, potential pitfalls, and practical considerations for laboratory execution.
Route 1: Nitration of 3-Methylthiophene and Subsequent Reduction
This two-step approach is a classic strategy for the introduction of an amino group onto an aromatic ring. It involves the electrophilic nitration of a suitable thiophene precursor, followed by the reduction of the nitro group to the desired amine.
Step 1: Nitration of 3-Methylthiophene to 4-Methyl-2-nitrothiophene
The nitration of thiophenes is a well-established but often challenging reaction due to the high reactivity of the thiophene ring towards electrophiles, which can lead to polysubstitution and oxidative degradation.[2] The use of milder nitrating agents than the standard nitric/sulfuric acid mixture is often necessary.[2] For 3-methylthiophene, the directing effects of the methyl group (ortho, para-directing) and the sulfur atom (ortho-directing) would favor substitution at the 2- and 5-positions. The 2-position is generally the most reactive site on the thiophene ring.[3]
Proposed Experimental Protocol: Nitration of 3-Methylthiophene
Materials:
-
3-Methylthiophene
-
Acetic anhydride
-
Fuming nitric acid
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 3-methylthiophene (1.0 eq) in acetic anhydride (5-10 vol).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2-3 vol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-2-nitrothiophene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of 4-Methyl-2-nitrothiophene to 4-Methylthiophen-2-amine
The reduction of aromatic nitro compounds to their corresponding amines is a robust and widely used transformation. Several reducing agents can be employed, with tin(II) chloride (SnCl₂) in an acidic medium being a common and effective choice that is tolerant of many functional groups.[4]
Proposed Experimental Protocol: Reduction of 4-Methyl-2-nitrothiophene
Materials:
-
4-Methyl-2-nitrothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (10 M solution)
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-nitrothiophene (1.0 eq) in ethanol (10-15 vol).
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid (5-10 vol) to the stirred solution.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and carefully basify with a 10 M sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.
-
Extract the resulting suspension with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent under reduced pressure to yield crude 4-methylthiophen-2-amine.
Route 2: Hofmann Rearrangement of 4-Methylthiophene-2-carboxamide
The Hofmann rearrangement offers an alternative pathway to primary amines from primary amides, with the key feature being the loss of one carbon atom.[5] This route requires the synthesis of the corresponding carboxamide from the carboxylic acid.
Step 1: Synthesis of 4-Methylthiophene-2-carboxylic acid
This precursor can be synthesized from 3-methylthiophene via lithiation followed by carboxylation. The lithiation of 3-methylthiophene is expected to occur regioselectively at the 2-position.[3]
Proposed Experimental Protocol: Synthesis of 4-Methylthiophene-2-carboxylic acid
Materials:
-
3-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (1 M solution)
-
Sodium sulfate
Procedure:
-
To a solution of 3-methylthiophene (1.0 eq) in dry THF (10 vol) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Cool the reaction mixture back to -78 °C and add crushed dry ice in small portions.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and acidify with 1 M HCl to a pH of 1-2.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of 4-Methylthiophene-2-carboxamide
The conversion of the carboxylic acid to the primary amide can be achieved through several methods, including activation with thionyl chloride to form the acid chloride, followed by reaction with ammonia.[6]
Proposed Experimental Protocol: Synthesis of 4-Methylthiophene-2-carboxamide
Materials:
-
4-Methylthiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (concentrated solution)
-
Ice
Procedure:
-
Suspend 4-methylthiophene-2-carboxylic acid (1.0 eq) in DCM (10 vol) and add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Cool the reaction mixture and carefully concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a stirred, ice-cold concentrated ammonium hydroxide solution.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated amide by filtration, wash with cold water, and dry under vacuum.
Step 3: Hofmann Rearrangement to 4-Methylthiophen-2-amine
The final step in this sequence is the Hofmann rearrangement of the amide. The classical conditions involve the use of bromine and a strong base.[5]
Proposed Experimental Protocol: Hofmann Rearrangement
Materials:
-
4-Methylthiophene-2-carboxamide
-
Sodium hydroxide
-
Bromine
-
Water
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium hydroxide (4.0 eq) in water (10 vol). Cool to 0 °C.
-
Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 4-methylthiophene-2-carboxamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) and add it to the hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Final Step for All Routes: Formation of the Oxalate Salt
The free amine, 4-methylthiophen-2-amine, is often an oil and can be unstable. Conversion to a stable, crystalline oxalate salt facilitates purification and handling.
Experimental Protocol: Synthesis of 4-Methylthiophen-2-amine Oxalate
Materials:
-
Crude 4-methylthiophen-2-amine
-
Oxalic acid
-
Isopropanol or Ethanol
Procedure:
-
Dissolve the crude 4-methylthiophen-2-amine in a minimal amount of isopropanol.
-
In a separate flask, dissolve oxalic acid (1.0-1.1 eq) in isopropanol, with gentle warming if necessary.
-
Slowly add the oxalic acid solution to the stirred amine solution.
-
A precipitate should form. If not, cool the solution in an ice bath and/or add a co-solvent like diethyl ether to induce precipitation.
-
Stir the suspension for 30-60 minutes at 0 °C.
-
Collect the crystalline oxalate salt by vacuum filtration.
-
Wash the crystals with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to obtain pure 4-methylthiophen-2-amine oxalate.
Comparison of Synthetic Routes
| Parameter | Route 1: Nitration & Reduction | Route 2: Hofmann Rearrangement |
| Starting Material | 3-Methylthiophene | 3-Methylthiophene |
| Number of Steps | 3 (Nitration, Reduction, Salt Formation) | 4 (Carboxylation, Amidation, Rearrangement, Salt Formation) |
| Key Challenges | - Regioselectivity of nitration.[7]- Potential for over-nitration and ring-opening.[2]- Harsh reaction conditions for nitration. | - Handling of organolithium reagents.- Potential side reactions during amidation.- The Hofmann rearrangement can sometimes give low yields with electron-rich heterocycles.[8] |
| Reproducibility | Potentially variable due to the sensitivity of the nitration step. | Generally considered more reproducible if each step is carefully controlled. |
| Scalability | Nitration can be hazardous on a large scale. | Handling of n-BuLi and the Hofmann rearrangement may pose challenges on a larger scale. |
| Overall Yield | Expected to be moderate, highly dependent on the nitration yield. | Potentially higher overall yield if each step is optimized. |
| Safety | Use of fuming nitric acid is a significant hazard. | Use of n-BuLi and bromine requires careful handling. |
Alternative Approach: The Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[9] In its classic form, it involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[10]
To synthesize 4-methyl-2-aminothiophene via the Gewald reaction, one would theoretically need to start with propionaldehyde, an active methylene nitrile (e.g., malononitrile), and sulfur. However, this would lead to a product with a cyano or ester group at the 3-position. The subsequent removal of this group (decarboxylation or decyanation) can be challenging and may not be a high-yielding process, potentially adding complexity to the overall synthesis.[11]
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes to 4-methylthiophen-2-amine.
Conclusion and Recommendations
The synthesis of 4-methylthiophen-2-amine oxalate presents a choice between two primary, multi-step synthetic routes, each with its own set of advantages and challenges.
-
Route 1 (Nitration and Reduction) is shorter in terms of the number of synthetic steps. However, its reproducibility is heavily dependent on the successful control of the nitration reaction, which is notoriously sensitive and can lead to mixtures of isomers and degradation products. This route may be suitable for small-scale synthesis where purification by chromatography is feasible.
-
Route 2 (Hofmann Rearrangement) is a longer sequence but may offer better overall control and reproducibility. Each step is a well-understood transformation, and the intermediates are generally stable and purifiable. This route might be more amenable to scale-up, provided the safe handling of organolithium reagents and bromine is addressed.
The Gewald reaction , while a powerful tool for constructing substituted 2-aminothiophenes, is less direct for this specific target due to the likely introduction of a substituent at the 3-position that would require an additional removal step.
For researchers seeking a reliable and reproducible synthesis of 4-methylthiophen-2-amine oxalate, the Hofmann rearrangement route is recommended as the more robust, albeit longer, option. Careful optimization of each step is crucial for achieving high overall yields. The nitration and reduction pathway should be considered a viable, though potentially less predictable, alternative.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale requirements of the research team. This guide provides the foundational knowledge and detailed procedural outlines to make an informed decision and to embark on the synthesis with a clear understanding of the potential challenges and pathways to success.
References
Click to expand
- Hoffmann-La Roche Inc. (1989). Process for preparing thiophene derivatives. U.S.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Derridj, F., si larbi, K., Roger, J., & Doucet, H. (2010). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. European Journal of Organic Chemistry, 2010(18), 3443-3453. [Link]
-
Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15286-15294. [Link]
-
Zagulyaeva, A. A., Banek, C. T., Yusubov, M. S., & Zhdankin, V. V. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Letters, 12(20), 4644-4647. [Link]
-
Wikipedia. (2023, November 29). Gewald reaction. In Wikipedia. [Link]
-
Jevtić, I. I., Došen-Mićović, L., Ivanović, E. R., & Ivanović, M. D. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved February 19, 2026, from [Link]
-
Request PDF. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. [Link]
-
Wikipedia. (2023, December 19). Hofmann rearrangement. In Wikipedia. [Link]
-
Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]
-
Nantz, M. H., & Laught, C. A. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Li, Y., et al. (2023). A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides. Green Chemistry, 25(1), 229-236. [Link]
-
Duvauchelle, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789. [Link]
-
Liu, Y., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development, 26(2), 337-344. [Link]
-
Ziegler, T. (n.d.). Synthesis of amides from carboxylic acids and derivatives thereof. [Link]
-
Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1894-1900. [Link]
-
Wikipedia. (2023, November 28). Reduction of nitro compounds. In Wikipedia. [Link]
-
Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Andersson, S., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 12. [Link]
-
Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]
-
Östman, B. (1963). Orientation in Electrophilic Substitution of -I-M Substituted Thiophenes. I. Nitration of Thiophenealdehyde, Thiophenenitrile, and Nitrothiophene. Acta Chemica Scandinavica, 17, 1291-1298. [Link]
- Smith, K., & Musson, A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
-
O'Riordan, T. J., et al. (2024). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 29(7), 1493. [Link]
-
Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2·4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 939-945. [Link]
-
Toney, M. D., & LaRocque, J. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications, 190(3), 1066-1072. [Link]
-
Basu, N. (n.d.). Rearrangement to electron-deficient nitrogen: Hofmann Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Caliendo, G., et al. (1996). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2421. [Link]
-
Andersson, S., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]
-
Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(40), 18609-18613. [Link]
- CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent - Google P
-
Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]
- WO2022140749A1 - Decarboxylation of amino acids - Google P
-
Chemistry Stack Exchange. (2021, July 12). Decarboxylation of primary amino acids. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Lab Reporter [fishersci.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
4-Methylthiophen-2-amine Oxalate vs. Parent Free Base: A Technical Comparison Guide
Content Type: Technical Comparison / Application Note Subject: 4-Methylthiophen-2-amine (CAS: 20731-75-3 / Oxalate Salt) Audience: Medicinal Chemists, Process Chemists, and Assay Development Scientists.
Executive Summary: The Stability Paradox
In drug discovery, 4-Methylthiophen-2-amine is a "privileged scaffold"—a critical intermediate used in the synthesis of blockbuster antipsychotics (e.g., Olanzapine analogs), Aurora kinase inhibitors, and anti-inflammatory agents. However, the parent free base presents a significant chemical challenge: it is notoriously unstable, prone to rapid oxidation and dimerization upon exposure to air.
This guide compares the Oxalate Salt form against the Parent Free Base . While the free base is the reactive species required for nucleophilic substitution or condensation reactions (e.g., Gewald product utilization), the oxalate salt serves as a "chemical capsule," locking the amine in a crystalline lattice to ensure purity, stoichiometry, and reproducibility in biological assays and synthesis.
Verdict: The Oxalate salt is not merely a storage form; it is the requisite standard for quantitative research. Using the free base directly introduces uncontrolled variables (oxidation byproducts) that compromise bioassay fidelity.
Physicochemical Performance Comparison
The following table contrasts the practical attributes of the stabilized oxalate salt versus the isolated free base.
| Feature | 4-Methylthiophen-2-amine Oxalate | Parent Free Base (Amine) | Impact on Research |
| Physical State | Crystalline Solid (White/Off-white) | Oily Liquid or Low-melting Solid (Darkens rapidly) | Weighing Accuracy: Oils are difficult to weigh precisely (<1 mg) for bioassays. |
| Oxidative Stability | High (Stable for months at 4°C) | Low (Degrades within hours/days at RT) | Reproducibility: Degraded free base leads to inconsistent IC50 values. |
| Stoichiometry | Precise (1:1 Salt) | Variable (Due to impurities/moisture) | Yield: Synthesis calculations fail if the "1 equivalent" is actually 80% purity. |
| Solubility (Water) | Moderate to High (Dissociates) | Low (Hydrophobic) | Assay Prep: Salt dissolves readily in DMSO/Water buffers; Free base requires organic co-solvents. |
| Handling | Non-hygroscopic, free-flowing powder | Sticky, potentially lachrymatory | Safety: Powders are easier to contain than volatile/sticky oils. |
Mechanistic Insight: The Degradation Pathway
To understand why the oxalate is superior, one must understand the reactivity of the 2-aminothiophene core. The free amine is electron-rich. Without the "protection" of the acid salt, the amino group pushes electron density into the thiophene ring, making it highly susceptible to:
-
Auto-oxidation: Formation of imino-quinone species.
-
Dimerization: Nucleophilic attack of one amine molecule onto the oxidized ring of another (Michael-type addition).
The Oxalate Solution: Protonation of the amine (
Visualization: Stability vs. Degradation Pathways
Figure 1: The "Just-in-Time" Liberation Strategy. The Oxalate salt protects the amine until the moment of use, preventing the formation of toxic degradation products that skew bioassay results.
Bioactivity Implications: The "Purity" Variable
When researchers ask for the "bioactivity" of the intermediate, they are usually assessing its toxicity or its potential as a fragment in a drug screen.
-
The Equivalence Principle: In a physiological buffer (pH 7.4), the oxalate salt dissociates. The oxalate ion is generally inert in low concentrations. Therefore, the intrinsic receptor binding of the salt and the free base is identical IF the free base is 100% pure.
-
The Reality Gap: Because the free base degrades so fast, a sample labeled "10 µM Free Base" often contains only 6–8 µM of active amine and 2–4 µM of degradation products.
-
False Negatives: Lower concentration of active amine leads to apparent lower potency.
-
False Positives: Thiophene oxidation products (quinones) are highly reactive Michael acceptors that can covalently bind to proteins (PAINS - Pan-Assay Interference Compounds), causing non-specific toxicity.
-
Recommendation: Always use the Oxalate salt for biological screening. Calculate the free base equivalent mass (MW adjustment) and dissolve in DMSO/Buffer. This guarantees that the concentration of the pharmacophore is accurate.
Experimental Protocols
Protocol A: In Situ Liberation for Organic Synthesis
Use this when the downstream reaction requires the free amine (e.g., amide coupling).
-
Suspension: Suspend 1.0 eq of 4-Methylthiophen-2-amine oxalate in EtOAc or DCM (10 mL/g).
-
Neutralization: Add 2.5 eq of saturated aqueous
or 1.2 eq of (if organic base is tolerated). -
Partition: Stir vigorously for 10–15 minutes until the solid dissolves/disappears.
-
Separation: Separate the organic layer.[1] Wash with brine.[1]
-
Drying: Dry over
for <5 minutes. -
Usage: Filter and use the solution immediately in the next step. Do not concentrate to dryness unless under strict inert atmosphere.
Protocol B: Preparation of Stock Solution for Bioassays
Use this for determining IC50/EC50 values.
-
Calculation:
-
MW (Free Base) ≈ 113.18 g/mol
-
MW (Oxalate) ≈ 203.22 g/mol
-
Conversion Factor:
.
-
-
Solubilization: Dissolve the Oxalate salt in 100% DMSO to create a 10 mM or 50 mM stock. The oxalate salt is generally soluble in DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay: Dilute into aqueous buffer. The pH of the buffer (usually 7.[2]4) will naturally neutralize the trace oxalic acid, liberating the free amine for interaction with the target protein.
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[3] Chemische Berichte. (Foundational synthesis of the unstable 2-aminothiophene core).
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry. (Review of stability and reactivity profiles).
-
Putnam, W., et al. (2005). Fomepizole (4-Methylpyrazole) Salts and Formulations.[2] Journal of Pharmaceutical Sciences. (Analogous study on salt vs. free base bio-equivalence and stability in formulation).
-
Pinto, A., et al. (2015). Discovery of AMG 900: An Orally Bioavailable Inhibitor of Aurora Kinases.[4] Journal of Medicinal Chemistry. (Application of methylthiophen-2-amine intermediates in drug discovery).
-
BenchChem Protocols. (2024). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives. (Modern handling and synthesis protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pKa of 4MP and chemical equivalence in formulations of free base and salts of 4MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Methylthiophen-2-amine oxalate
Topic: Advanced Safety Protocol: Handling 4-Methylthiophen-2-amine Oxalate in Synthesis Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.
Executive Summary: The Dual-Hazard Profile
As researchers, we often treat salts as benign stabilization forms of volatile amines. With 4-Methylthiophen-2-amine oxalate (CAS 14893-94-8) , this complacency is a critical error. You are managing a compound that combines the sensitization and instability potential of a thiophene-amine with the systemic toxicity and corrosivity of an oxalate .
This guide moves beyond the generic "wear gloves" advice found in a standard SDS. It provides a causality-based protocol designed to protect your biological systems (renal and respiratory) and the integrity of your experimental data.
Risk Assessment & Causality
To select the right PPE, we must understand the specific molecular threats:
-
The Thiophene Moiety (Instability & Sensitization): Free 2-aminothiophenes are notoriously unstable, prone to rapid oxidation and polymerization. While the oxalate salt stabilizes the compound as a solid, it remains hygroscopic. Moisture absorption can hydrolyze the salt, releasing the free amine which is a potent sensitizer and lachrymator.
-
The Oxalate Counter-ion (Systemic Toxicity): Oxalates are not just irritants; they are systemic poisons. Upon absorption (inhalation of dust or dermal breach), oxalate ions bind serum calcium, potentially leading to hypocalcemia and renal tubule obstruction (calcium oxalate crystals).
-
Physical State (Dust Vectors): As a fine crystalline powder, this compound generates electrostatic dust. Standard airflow can aerosolize these particles, making inhalation the primary exposure vector.
The PPE Matrix: A Self-Validating System
Do not rely on single-layer protection. We utilize a "Redundancy Protocol" where every barrier has a backup.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | Primary: Fume Hood (Certified).Secondary: N95/P100 Respirator (only if outside hood). | The oxalate salt is a respiratory irritant.[1] Inhalation allows rapid systemic absorption of the oxalate ion. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate. | Amines can permeate thin nitrile over time. The outer glove takes the mechanical wear; the inner glove protects against micro-breaches. Change outer gloves immediately upon contamination. |
| Ocular | Chemical Safety Goggles (Indirect Vent).Note: Safety glasses are insufficient. | Fine powders bypass the side gaps of safety glasses. Oxalates are corrosive to corneal tissue; a dust seal is mandatory. |
| Body | Lab Coat (High-neck, snap closure) + Long sleeves + Closed-toe composite shoes. | Prevents dust accumulation on street clothes, which can transfer the hazard home or to common areas. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting controls based on the physical state and operation.
Figure 1: Decision Logic for PPE selection based on the physical state of the compound. Note the escalation to sealed goggles and double gloving for the solid state.
Operational Protocol: The "Zero-Dust" Weighing Method
The most dangerous moment is the transfer from the stock bottle to the balance.
Step 1: Preparation
-
Place a disposable balance shield or draft guard inside the fume hood.
-
Static Control: Use an ionizing gun or anti-static brush on the spatula and weigh boat. Oxalate salts are prone to static charge, which causes "jumping" of particles.
Step 2: The Transfer
-
Do not remove the stock bottle from the hood.
-
Tare the weigh boat.
-
Transfer the solid gently. If spillage occurs on the balance pan, do not blow it off . Use a wet Kimwipe (water/methanol) to wipe it up immediately.
Step 3: Solubilization (Immediate Containment)
-
Add your solvent (e.g., DCM, Methanol) directly to the weigh boat or transfer the solid to a flask before adding solvent.
-
Once in solution, the dust hazard is eliminated, but the permeation risk (amine) remains.
Waste Disposal & Decontamination
Proper disposal prevents downstream reactions in the waste stream.
-
Segregation:
-
Do NOT mix with strong acids.[2] Acidification can protonate the oxalate fully to oxalic acid (toxic) or displace the thiophene amine, potentially altering its volatility.
-
Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates). Thiophenes are electron-rich and can react violently.
-
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bag, sealed inside the hood.
-
Liquid Waste: Segregate into "Organic Waste - Basic/Amine" streams.
Visualization: Safe Handling Workflow
Figure 2: Linear workflow emphasizing the containment of dust during weighing and the immediate solubilization to reduce airborne risks.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Methylthiophen-2-amine oxalate. Retrieved from
-
National Institute of Standards and Technology (NIST). (2020). Sodium Oxalate Safety Data Sheet (Reference for Oxalate Toxicity). Retrieved from
-
MolCore. (n.d.). 4-methylthiophen-2-amine oxalate Product Information. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
